molecular formula C12H12N4O3 B10895888 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10895888
M. Wt: 260.25 g/mol
InChI Key: VKAGAAPJCFENKJ-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is a chemical compound built around a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This specific molecule features a carboxamide bridge connecting a 1-ethyl pyrazole ring to a 3-nitrophenyl group, a structural motif common in the design of bioactive molecules . Pyrazole-3-carboxamide derivatives have demonstrated significant potential in early-stage drug discovery, particularly due to their ability to interact with biological macromolecules. Related analogs have been investigated for their DNA-binding capabilities, with studies showing they can bind to the minor groove of DNA, a mechanism relevant for developing anticancer agents . Furthermore, the pyrazole nucleus is recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making derivatives valuable scaffolds for generating new lead compounds . The structural features of this compound suggest it is a promising candidate for research in hit-to-lead optimization campaigns, mechanism of action studies for novel therapeutics, and as a building block in synthetic chemistry for creating more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

1-ethyl-N-(3-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O3/c1-2-15-7-6-11(14-15)12(17)13-9-4-3-5-10(8-9)16(18)19/h3-8H,2H2,1H3,(H,13,17)

InChI Key

VKAGAAPJCFENKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, a molecule of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the formation of the core pyrazole structure, followed by functional group manipulation to yield the final carboxamide. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and includes guidance on the characterization of the synthesized compounds, ensuring a reproducible and verifiable process.

Introduction

Pyrazole-based compounds are a significant class of heterocyclic molecules that are integral to numerous biologically active compounds.[1] The pyrazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of activities including anti-inflammatory, analgesic, and antimicrobial properties.[2] The target molecule, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, combines the pyrazole core with a nitrophenyl group, a common feature in compounds with potential biological activity. This guide details a reliable and well-established synthetic route to this compound, suitable for laboratory-scale preparation.

Strategic Approach to Synthesis

The synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is most effectively approached through a convergent strategy. This involves the independent synthesis of two key precursors: 1-ethyl-1H-pyrazole-3-carboxylic acid and 3-nitroaniline. These are then coupled to form the final amide bond. This approach allows for the purification of each intermediate, ensuring the final product is of high purity.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A Ethyl Acetoacetate + Ethyl Glycinate Hydrochloride B Ethyl 1-ethyl-1H-pyrazole-3-carboxylate A->B Knorr-type Cyclization C 1-ethyl-1H-pyrazole-3-carboxylic acid B->C Hydrolysis D 1-ethyl-1H-pyrazole-3-carbonyl chloride C->D Chlorination (SOCl₂) F 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide D->F Amide Coupling E 3-Nitroaniline E->F

Figure 1: Overall synthetic strategy for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Part 1: Synthesis of the Pyrazole Core - 1-ethyl-1H-pyrazole-3-carboxylic acid

The synthesis of the pyrazole carboxylic acid is a critical first step. A common and efficient method involves the Knorr-type cyclocondensation to form a pyrazole ester, followed by hydrolysis to the desired carboxylic acid.

Step 1A: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

The formation of the pyrazole ring is achieved through the reaction of a β-ketoester with a hydrazine derivative.[1] In this case, ethyl acetoacetate can be reacted with ethylhydrazine to directly form the ethyl-substituted pyrazole. However, a more general and often higher-yielding approach involves the initial formation of the unsubstituted pyrazole followed by N-alkylation. For the purpose of this guide, we will outline a general procedure for the synthesis of a pyrazole-3-carboxylate ester which can then be N-ethylated. A general method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives involves the reaction of a dioxo-ester with hydrazine hydrate.[3][4]

Protocol for Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Synthesis (Representative):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-ketoester (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add ethylhydrazine sulfate (1.0 eq) followed by a catalytic amount of a suitable acid, such as glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 1B: Hydrolysis to 1-ethyl-1H-pyrazole-3-carboxylic acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification.[5]

Protocol for Hydrolysis:

  • Reaction Setup: Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water.

  • Base Addition: Add a solution of potassium hydroxide (2.0 eq) in water to the ester solution.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.[5]

  • Acidification: After cooling the reaction mixture, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.

  • Isolation: The precipitated carboxylic acid is then collected by vacuum filtration, washed with cold water, and dried.

Table 1: Physicochemical Properties of 1-ethyl-1H-pyrazole-3-carboxylic acid

PropertyValueReference
Molecular FormulaC₆H₈N₂O₂N/A
Molecular Weight140.14 g/mol N/A
AppearanceWhite to off-white solidN/A
Melting Point125-128 °CN/A

Part 2: Amide Bond Formation

The final step in the synthesis is the formation of the amide bond between the pyrazole carboxylic acid and 3-nitroaniline. A robust and widely used method for this transformation is the conversion of the carboxylic acid to its more reactive acid chloride derivative, which then readily reacts with the amine.

Amide_Formation C 1-ethyl-1H-pyrazole-3-carboxylic acid D 1-ethyl-1H-pyrazole-3-carbonyl chloride (in situ) C->D SOCl₂ F 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide D->F + 3-Nitroaniline, Base E 3-Nitroaniline E->F

Figure 2: Amide formation via an acid chloride intermediate.

Step 2A: Preparation of 1-ethyl-1H-pyrazole-3-carbonyl chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acid chlorides.[5] The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, and therefore must be performed in a well-ventilated fume hood.

Protocol for Acid Chloride Formation (In Situ):

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: After cooling, the excess thionyl chloride and solvent are carefully removed under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Safety Considerations for Thionyl Chloride:

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[6][7] It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[8] All glassware must be scrupulously dried before use.

Step 2B: Synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

The freshly prepared acid chloride is then reacted with 3-nitroaniline in the presence of a base to neutralize the HCl generated during the reaction.

Protocol for Amide Coupling:

  • Reaction Setup: In a separate flask, dissolve 3-nitroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in a dry aprotic solvent like DCM or tetrahydrofuran (THF).

  • Addition of Acid Chloride: Cool the amine solution in an ice bath and slowly add a solution of the crude 1-ethyl-1H-pyrazole-3-carbonyl chloride in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, a combination of spectroscopic techniques should be employed.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the nitrophenyl ring, and protons of the pyrazole ring. The amide N-H proton will appear as a singlet, which may be broad.
¹³C NMR Resonances for the carbonyl carbon of the amide, carbons of the pyrazole and nitrophenyl rings, and the ethyl group carbons.
FT-IR Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the product.

Conclusion

The synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide can be reliably achieved through a well-defined, multi-step process. This guide provides a detailed framework for this synthesis, from the construction of the pyrazole core to the final amide bond formation. By following the outlined protocols and adhering to the safety precautions, researchers can confidently prepare this compound for further investigation in their respective fields. The emphasis on the characterization of intermediates and the final product ensures the scientific rigor and reproducibility of the synthesis.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link][8]

  • Bionium Scientific. (n.d.). Thionyl Chloride Material Safety Data Sheet. Retrieved from [Link][6]

  • Loba Chemie. (2023). Thionyl Chloride AR Safety Data Sheet. Retrieved from [Link][7]

  • LANXESS. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: Thionyl Chloride. Retrieved from [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5671-5674.
  • Yadav, A. K., Singh, S., & Singh, R. K. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.[3][4]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Szilágyi, B., et al. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved from [5]

  • Machiraju, V. S. P., et al. (2020). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Japan Society for Analytical Chemistry, 36(11), 1239-1249.
  • E-Hiti, G. A., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Substituents. Molecules, 23(11), 2824.
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  • Kumar, P. B., et al. (2011). Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. Rasayan Journal of Chemistry, 4(2), 400-404.[9]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.[10]

  • Taylor & Francis Online. (2025). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Al-Ghorbani/a1b5d1e8c7e6b7f3e1b1c7f9e8a1d1e4c3d5a5e3]([Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Carboxamide derivative and its diastereomers in stable crystalline form.

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A Comprehensive Technical Guide to the Characterization of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the essential methodologies for the comprehensive characterization of the novel compound, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines the synthesis, purification, and detailed analytical interrogation of this molecule. The protocols and rationale described herein are grounded in established scientific principles to ensure robust and reliable characterization.

Introduction and Rationale

Pyrazole carboxamides are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, insecticidal, and anti-inflammatory properties.[1][2][3] The specific target molecule, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, incorporates several key pharmacophores: a 1-ethyl-pyrazole core, a carboxamide linker, and a 3-nitrophenyl moiety. The strategic combination of these functional groups suggests potential for unique biological activity, necessitating a thorough and systematic characterization to elucidate its physicochemical properties and potential as a therapeutic agent or agrochemical.

This guide will detail the logical progression of characterization, from confirming the successful synthesis and purity to elucidating the precise molecular structure and thermal stability.

Synthesis and Purification

The synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide typically proceeds via a multi-step sequence. A common synthetic route involves the initial formation of an ethyl pyrazole carboxylate intermediate, followed by amidation.

Synthetic Workflow

A plausible synthetic route is outlined below. The initial step often involves the reaction of a β-ketoester with a hydrazine derivative to form the pyrazole ring.[3][4] Subsequent functional group manipulations lead to the final product.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling Ethyl_acetoacetate Ethyl acetoacetate Pyrazole_ester Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Ethyl_acetoacetate->Pyrazole_ester Cyclocondensation Ethyl_hydrazine Ethyl hydrazine Ethyl_hydrazine->Pyrazole_ester Pyrazole_acid 1-ethyl-1H-pyrazole-3-carboxylic acid Pyrazole_ester->Pyrazole_acid Saponification (e.g., NaOH, H2O/EtOH) Acid_chloride 1-ethyl-1H-pyrazole-3-carbonyl chloride Pyrazole_acid->Acid_chloride Thionyl chloride or Oxalyl chloride Final_Product 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Acid_chloride->Final_Product Amidation 3-Nitroaniline 3-Nitroaniline 3-Nitroaniline->Final_Product

Caption: A general synthetic workflow for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Experimental Protocol: Amide Coupling
  • Acid Chloride Formation: To a solution of 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amidation: Dissolve the crude 1-ethyl-1H-pyrazole-3-carbonyl chloride in anhydrous DCM and add it dropwise to a solution of 3-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Spectroscopic Characterization

A suite of spectroscopic techniques is essential for the unambiguous structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5]

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Expected Chemical Shifts (δ, ppm):

    • Ethyl group (CH₂CH₃): A quartet around 4.1-4.3 ppm (CH₂) and a triplet around 1.4-1.6 ppm (CH₃).

    • Pyrazole ring protons: Two doublets or singlets in the aromatic region, typically between 6.5-8.0 ppm.

    • Amide proton (NH): A broad singlet, typically downfield, from 8.0-10.0 ppm, the exact position being solvent and concentration-dependent.

    • Nitrophenyl ring protons: A complex multiplet pattern in the aromatic region, generally between 7.5-8.5 ppm, characteristic of a 1,3-disubstituted benzene ring.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • Ethyl group carbons: Aliphatic signals around 45-50 ppm (CH₂) and 14-16 ppm (CH₃).

    • Pyrazole ring carbons: Signals in the aromatic region, typically between 100-150 ppm.

    • Carboxamide carbonyl carbon (C=O): A signal in the range of 160-165 ppm.[6]

    • Nitrophenyl ring carbons: Aromatic signals between 115-150 ppm, with the carbon bearing the nitro group being significantly deshielded.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Ethyl (CH₂)~4.1 - 4.3 (quartet)~45 - 50
Ethyl (CH₃)~1.4 - 1.6 (triplet)~14 - 16
Pyrazole-H~6.5 - 8.0~100 - 150
Amide (NH)~8.0 - 10.0 (broad singlet)-
Nitrophenyl-H~7.5 - 8.5 (multiplet)~115 - 150
Carboxamide (C=O)-~160 - 165

Table 1: Predicted NMR Spectroscopic Data for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Expected Absorption Bands (cm⁻¹):

    • N-H stretch (amide): A sharp to medium peak around 3300-3500 cm⁻¹.[8]

    • C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

    • C=O stretch (amide): A strong, sharp absorption band between 1650-1680 cm⁻¹.[7][8]

    • N-O stretch (nitro group): Two strong bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[8][9]

    • C=C and C=N stretch (aromatic and pyrazole rings): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[10]

  • Ionization Technique: Electrospray Ionization (ESI) or Electron Impact (EI) can be used. High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.

  • Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂N₄O₃, MW = 260.25 g/mol ).

  • Expected Fragmentation Pattern: Characteristic fragment ions may arise from the cleavage of the amide bond, loss of the nitro group, and fragmentation of the pyrazole and phenyl rings.[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound and for quantitative analysis.[12] A reverse-phase HPLC (RP-HPLC) method is generally suitable for this type of molecule.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended for optimal separation.[13]

  • Detection: A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength and spectral confirmation of the peak purity.

  • Method Validation: The developed HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[12]

Thermal Analysis

Thermal analysis techniques provide insights into the thermal stability and phase behavior of the compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • DSC: This technique is used to determine the melting point and to investigate any polymorphic transitions. A sharp endothermic peak will correspond to the melting of a pure crystalline solid.[14][15]

  • TGA: TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[16] The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Experimental Protocol:

  • Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

  • Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.

Crystallographic Analysis

Single-Crystal X-ray Diffraction

If suitable single crystals of the compound can be grown, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.[17][18]

Experimental Workflow:

X-ray_Crystallography_Workflow Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Crystal_Selection Selection of a suitable single crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray diffraction data collection Crystal_Selection->Data_Collection Structure_Solution Structure solution using direct methods or Patterson methods Data_Collection->Structure_Solution Structure_Refinement Refinement of the structural model Structure_Solution->Structure_Refinement Data_Analysis Analysis of bond lengths, angles, and intermolecular interactions Structure_Refinement->Data_Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Potential Biological Activity

Based on the structural motifs present in 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, several potential biological activities can be hypothesized. Pyrazole carboxamides are known to exhibit a wide range of bioactivities, including:

  • Fungicidal Activity: Many pyrazole carboxamides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[19]

  • Insecticidal Activity: Certain pyrazole carboxamides have shown potent insecticidal properties.[1][20]

  • Anti-inflammatory and Analgesic Activity: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

  • Anticancer Activity: Some pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[21][22]

Further biological screening would be necessary to determine the specific activity profile of this novel compound.

Conclusion

The comprehensive characterization of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide requires a multi-faceted analytical approach. The combination of spectroscopic techniques (NMR, IR, MS), chromatographic analysis (HPLC), thermal analysis (DSC/TGA), and, if possible, single-crystal X-ray diffraction, provides the necessary data to confirm the identity, purity, and detailed structure of the molecule. This foundational knowledge is critical for any subsequent investigation into its biological properties and potential applications in the pharmaceutical or agrochemical industries.

References

  • Journal of Organic Chemistry and Pharmaceutical Research.
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  • Wang, Yan-An, et al. "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module." Journal of Agricultural and Food Chemistry (2024).
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  • Smith, Brian C. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy Online 35.1 (2020): 10-15.
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An In-depth Technical Guide to 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide: Physicochemical Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is a small molecule belonging to the pyrazole carboxamide class of compounds. This class is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its members, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The structure of the title compound incorporates a 1-ethylpyrazole-3-carboxamide core, which is a prevalent scaffold in pharmacologically active molecules. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid framework that can be readily functionalized to modulate its physicochemical and biological properties. The amide linkage is a key hydrogen bonding motif, crucial for molecular recognition in biological systems. Furthermore, the presence of a 3-nitrophenyl group introduces a strong electron-withdrawing nitro moiety, which can significantly influence the molecule's electronic properties, reactivity, and metabolic stability. The study of nitroaromatic compounds is also important due to their potential applications and environmental considerations.[2]

This technical guide provides a comprehensive overview of the predicted and expected physical and chemical properties of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. It is designed to serve as a valuable resource for researchers involved in the synthesis, characterization, and evaluation of this and related compounds. The guide details theoretical and extrapolated data, alongside established experimental protocols for the empirical determination of its key characteristics.

Molecular Structure and Identification

The molecular structure of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide consists of a pyrazole ring substituted with an ethyl group at the N1 position and a carboxamide group at the C3 position. The nitrogen of the carboxamide is further substituted with a 3-nitrophenyl ring.

Molecular Formula: C₁₂H₁₂N₄O₃

Molecular Weight: 260.25 g/mol

Elemental Composition:

  • Carbon (C): 55.38%

  • Hydrogen (H): 4.65%

  • Nitrogen (N): 21.53%

  • Oxygen (O): 18.44%

Currently, a specific CAS number for this compound has not been identified in publicly accessible databases.

Physical Properties

PropertyPredicted/Estimated ValueExperimental Protocol
Appearance White to pale yellow solidVisual Inspection
Melting Point 140 - 160 °CCapillary Melting Point Determination
Boiling Point > 350 °C (decomposes)Not applicable (due to decomposition)
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol, methanol; poorly soluble in water and non-polar solvents like hexane.Equilibrium Solubility Assay
LogP (o/w) 2.0 - 3.0Shake-Flask Method or RP-HPLC
Discussion of Physical Properties
  • Melting Point: The predicted melting point range is based on related pyrazole carboxamide structures. The presence of the nitro group and the amide linkage allows for strong intermolecular interactions (dipole-dipole and hydrogen bonding), leading to a relatively high melting point for a molecule of this size.

  • Solubility: The pyrazole and carboxamide moieties contain polar functional groups capable of hydrogen bonding, which would suggest some water solubility. However, the presence of the two aromatic rings (pyrazole and nitrophenyl) and the ethyl group contribute to the molecule's lipophilicity. Therefore, it is expected to have limited aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the polar and non-polar regions of the molecule.[3] The "like dissolves like" principle suggests that its solubility in alcohols will be moderate.[4]

  • LogP (Octanol/Water Partition Coefficient): The LogP value is a measure of a compound's lipophilicity. A positive LogP value indicates a preference for the lipid (octanol) phase over the aqueous phase.[5][6] The estimated LogP in the range of 2.0 to 3.0 suggests that the compound is moderately lipophilic, a property often sought in drug candidates for good membrane permeability.

Chemical Properties and Reactivity

The chemical behavior of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is dictated by its constituent functional groups: the pyrazole ring, the carboxamide linkage, and the nitroaromatic system.

  • Amide Bond Stability: The amide bond is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions, although typically requiring harsh conditions (e.g., prolonged heating).

  • Nitro Group Reactivity: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution on the phenyl ring. It can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common strategy in medicinal chemistry to generate new analogues with different electronic and steric properties.

  • Pyrazole Ring Stability: The pyrazole ring is an aromatic heterocycle and is generally stable to oxidation and reduction. The N-ethyl group is chemically robust.

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[2][7][8] The decomposition of such compounds can be exothermic and may release gaseous products. Therefore, caution should be exercised when heating this compound, and its thermal stability should be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of organic compounds. The following are the expected spectral data for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the ethyl group, and the nitrophenyl ring. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are outlined below.

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
Pyrazole-H (C4)Doublet6.5 - 7.0
Pyrazole-H (C5)Doublet8.0 - 8.5
Ethyl -CH₂-Quartet4.2 - 4.5
Ethyl -CH₃Triplet1.3 - 1.6
Amide -NH-Singlet (broad)10.0 - 11.0
Phenyl-H (ortho to NO₂)Doublet8.2 - 8.5
Phenyl-H (para to NO₂)Triplet7.6 - 7.8
Phenyl-H (ortho to NH)Doublet7.9 - 8.2
Phenyl-H (meta to both)Singlet8.6 - 8.9
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon AtomApproximate Chemical Shift (δ, ppm)
Pyrazole C3140 - 145
Pyrazole C4105 - 110
Pyrazole C5135 - 140
Ethyl -CH₂-45 - 50
Ethyl -CH₃14 - 18
Amide C=O158 - 162
Phenyl C-NO₂147 - 150
Phenyl C-NH138 - 142
Other Phenyl C115 - 130
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
N-H (amide)Stretch3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=O (amide)Stretch (Amide I)1650 - 1690
N-H (amide)Bend (Amide II)1510 - 1570
NO₂ (nitro)Asymmetric Stretch1500 - 1560
NO₂ (nitro)Symmetric Stretch1330 - 1390

The presence of a strong absorption band around 1660 cm⁻¹ for the amide C=O stretch and two strong bands in the regions of 1500-1560 cm⁻¹ and 1330-1390 cm⁻¹ for the nitro group would be key diagnostic peaks.[9][10][11][12][13]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 260. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂), the ethyl group (C₂H₅), and cleavage of the amide bond. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis and Purification

A plausible synthetic route for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide involves the amidation of a 1-ethyl-1H-pyrazole-3-carboxylic acid derivative with 3-nitroaniline.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Preparation of Pyrazole Carboxylic Acid cluster_1 Step 2: Activation of Carboxylic Acid cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Purification A Ethyl 1-ethyl-1H-pyrazole-3-carboxylate B 1-ethyl-1H-pyrazole-3-carboxylic acid A->B Saponification (e.g., NaOH, H₂O/EtOH) C 1-ethyl-1H-pyrazole-3-carboxylic acid D 1-ethyl-1H-pyrazole-3-carbonyl chloride C->D Chlorinating Agent (e.g., SOCl₂, oxalyl chloride) E 1-ethyl-1H-pyrazole-3-carbonyl chloride G 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide E->G Base (e.g., Pyridine, Et₃N) in aprotic solvent (e.g., DCM, THF) F 3-Nitroaniline F->G Base (e.g., Pyridine, Et₃N) in aprotic solvent (e.g., DCM, THF) H Crude Product I Pure Product H->I Recrystallization or Column Chromatography

Caption: Synthetic pathway for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Experimental Protocol for Synthesis
  • Preparation of 1-ethyl-1H-pyrazole-3-carboxylic acid:

    • To a solution of ethyl 1-ethyl-1H-pyrazole-3-carboxylate in ethanol, add an aqueous solution of sodium hydroxide (2 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with concentrated HCl to a pH of 2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

  • Synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide:

    • Suspend 1-ethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in dichloromethane (DCM).

    • Add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of DMF.

    • Stir the mixture at room temperature until the evolution of gas ceases and the acid has dissolved, indicating the formation of the acid chloride.

    • In a separate flask, dissolve 3-nitroaniline (1 equivalent) and pyridine (1.5 equivalents) in DCM.

    • Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination (Capillary Method)

Melting_Point_Protocol start Start prep Prepare Sample: Dry and powder the compound. start->prep load Load Capillary Tube: Pack 2-3 mm of sample. prep->load insert Insert into Apparatus load->insert heat_fast Rapid Heating: To ~20°C below expected MP. insert->heat_fast heat_slow Slow Heating: 1-2°C per minute. heat_fast->heat_slow observe_start Record T₁: First sign of melting. heat_slow->observe_start observe_end Record T₂: Completely liquefied. observe_start->observe_end report Report Melting Range: T₁ - T₂ observe_end->report end End report->end

Caption: Workflow for melting point determination.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of a melting point apparatus.

  • Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[14]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility_Protocol start Start weigh Weigh Sample: ~10 mg of compound. start->weigh add_solvent Add Solvent: Start with a small volume (e.g., 0.1 mL). weigh->add_solvent mix Mix Vigorously: Vortex or sonicate for 1-2 minutes. add_solvent->mix observe Observe for Dissolution mix->observe soluble Soluble: Record volume of solvent used. observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No end End soluble->end add_more_solvent Incrementally Add More Solvent insoluble->add_more_solvent add_more_solvent->mix

Caption: Protocol for qualitative solubility testing.

  • Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of the compound into a vial.

  • Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the desired solvent.

  • Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer or sonicator) for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the mixture to see if the solid has completely dissolved.

  • Quantification: If the solid dissolves, the solubility is greater than the current concentration. If not, incrementally add more solvent and repeat the mixing and observation steps until the solid dissolves completely. The solubility can then be expressed in terms of mg/mL or mol/L. This should be performed for a range of solvents (e.g., water, ethanol, DMSO, acetone, hexane).

Conclusion

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is a molecule with significant potential for further investigation in the field of medicinal chemistry. This technical guide has provided a detailed overview of its predicted physical and chemical properties, based on its molecular structure and data from related compounds. The outlined synthetic route and experimental protocols for characterization offer a practical framework for researchers to synthesize and empirically validate the properties of this compound. The interplay of the pyrazole core, the carboxamide linker, and the nitroaromatic moiety suggests a rich chemical landscape for this molecule, making it a compelling target for future studies.

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An In-Depth Technical Guide to the Putative Mechanism of Action of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in a wide array of biologically active agents.[1][2][3][4] This technical guide provides a comprehensive framework for elucidating the mechanism of action of a novel derivative, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. While direct experimental data for this specific molecule is not yet prevalent in public literature, this document synthesizes the known biological activities of structurally related pyrazole carboxamides to propose putative mechanisms and outline a robust experimental strategy for their validation. We will delve into potential roles as an inhibitor of key cellular processes, drawing parallels from established research on analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities within this promising class.

Introduction: The Pyrazole Carboxamide as a Privileged Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif of significant interest in drug discovery.[1][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and insecticidal properties.[1][2][3][5][6][7][8] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The carboxamide linkage further enhances the potential for diverse molecular interactions, contributing to the scaffold's "privileged" status.

The subject of this guide, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, combines the established pyrazole-3-carboxamide core with specific substitutions—an ethyl group at the N1 position of the pyrazole ring and a 3-nitrophenyl group on the carboxamide nitrogen. These modifications are anticipated to confer a unique biological activity profile. This document will explore the most probable mechanisms of action based on the known activities of related compounds and propose a detailed experimental workflow to systematically investigate these hypotheses.

Putative Mechanisms of Action

Based on the extensive literature on pyrazole carboxamide derivatives, we can hypothesize several primary mechanisms of action for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. These fall into several key categories of cellular and molecular targeting.

Inhibition of Cellular Respiration: The SDHI Hypothesis

A prominent and well-documented mechanism of action for many pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[5][9] This mode of action is particularly prevalent in the context of antifungal and insecticidal agents.[5][8][9]

  • Causality: SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular energy production, leading to cell death. The carboxamide moiety of these compounds often plays a critical role in binding to the ubiquinone binding site (Q-site) of the SDH complex.

  • Supporting Evidence from Analogs: Numerous pyrazole-4-carboxamide derivatives have been designed and synthesized as potent SDH inhibitors, with some exhibiting greater efficacy than commercial fungicides like boscalid.[5][9] Molecular docking studies have shown that the pyrazole ring and carboxamide linker are key pharmacophoric features for interaction with the SDH enzyme.[5][9]

Anticancer Activity via Kinase Inhibition

The pyrazole scaffold is a common feature in a multitude of kinase inhibitors developed for cancer therapy.[7][10][11][12][13][14][15] Various pyrazole carboxamide derivatives have been shown to target a range of kinases involved in cell cycle progression and oncogenic signaling.

  • Potential Kinase Targets:

    • Cyclin-Dependent Kinases (CDKs): Several pyrazole-3-carboxamide and pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of CDK2, CDK4, and CDK6, which are key regulators of the cell cycle.[7][10][12] Inhibition of these kinases leads to cell cycle arrest and apoptosis.[7][10]

    • Fms-like Tyrosine Kinase 3 (FLT3): Novel 1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against FLT3, a target in acute myeloid leukemia (AML).[12][14]

    • Aurora Kinases: N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been evaluated as inhibitors of Aurora-A kinase, a key regulator of mitosis.[13]

    • MEK Kinases: Certain pyrazole carboxamides have shown inhibitory activity against MEK, a component of the MAPK/ERK signaling pathway.[11][15]

Interaction with Nucleic Acids

Some pyrazole derivatives have been found to exert their biological effects through direct interaction with DNA.[16]

  • Mechanism of DNA Interaction: Studies on novel 1H-pyrazole-3-carboxamide derivatives have suggested a DNA minor groove binding model.[16] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Evidence for this mechanism includes changes in DNA conformation observed through fluorescence spectroscopy and viscosity measurements, as well as DNA cleavage activity in plasmid-based assays.[16]

Experimental Workflow for Mechanism of Action Elucidation

To systematically determine the mechanism of action of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, a multi-pronged experimental approach is necessary. The following workflow provides a logical progression from broad phenotypic screening to specific target validation.

MOA_Workflow cluster_phenotypic Phase 1: Phenotypic Screening cluster_target_id Phase 2: Target Identification cluster_validation Phase 3: Target Validation & Pathway Analysis pheno_screen Broad Phenotypic Screening (e.g., NCI-60 cell line panel) determine_activity Determine Primary Activity (Anticancer, Antifungal, etc.) pheno_screen->determine_activity target_id Target Identification Assays (e.g., Kinase Panel, SDH Activity) determine_activity->target_id If activity observed mol_docking In Silico Molecular Docking target_id->mol_docking biochem_assays Biochemical Assays (IC50 determination) mol_docking->biochem_assays cell_based_assays Cell-Based Assays (Western Blot, Cell Cycle Analysis) biochem_assays->cell_based_assays conclusion Elucidation of Mechanism of Action cell_based_assays->conclusion

Caption: A streamlined workflow for elucidating the mechanism of action.

Phase 1: Broad Phenotypic Screening

The initial step is to perform a broad screen to identify the primary biological activity of the compound.

  • Protocol: NCI-60 Human Tumor Cell Line Screen

    • Compound Preparation: Prepare a stock solution of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide in a suitable solvent (e.g., DMSO).

    • Cell Culture: Culture the 60 human tumor cell lines from the NCI-60 panel according to standard protocols.

    • Treatment: Treat the cell lines with a range of concentrations of the test compound for a specified duration (e.g., 48 hours).

    • Viability Assay: Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay.

    • Data Analysis: Analyze the dose-response curves to determine the GI50 (concentration causing 50% growth inhibition) for each cell line. The pattern of activity across the different cell lines can provide initial clues about the mechanism of action.

Phase 2: Target Identification

Based on the results of the phenotypic screen, targeted assays can be employed to identify the molecular target(s).

  • Protocol: Kinase Inhibition Profiling

    • Assay Panel: Utilize a commercial kinase screening panel that includes a broad range of kinases, with a focus on CDKs, FLT3, Aurora kinases, and components of the MAPK pathway.

    • Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

    • Execution: The test compound is incubated with each kinase, its substrate, and ATP. The amount of phosphorylated substrate is then quantified.

    • Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified as kinases that are significantly inhibited by the compound.

  • Protocol: SDH Activity Assay

    • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., cultured cells, yeast, or a relevant fungal species).

    • Assay Buffer: Prepare an assay buffer containing succinate as the substrate and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

    • Measurement: Monitor the reduction of the electron acceptor over time, which is indicative of SDH activity, using a spectrophotometer.

    • Inhibition Assay: Perform the assay in the presence of varying concentrations of the test compound to determine its inhibitory effect on SDH activity.

Phase 3: Target Validation and Pathway Analysis

Once a putative target is identified, further experiments are required to validate this interaction and understand its downstream cellular consequences.

  • Protocol: Western Blot Analysis for Kinase Inhibition

    • Cell Treatment: Treat a relevant cell line with the test compound at various concentrations and for different time points.

    • Protein Extraction: Lyse the cells and extract total protein.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the phosphorylated form of the substrate would confirm target engagement in a cellular context.

Kinase_Pathway compound 1-ethyl-N-(3-nitrophenyl)- 1H-pyrazole-3-carboxamide kinase Target Kinase (e.g., CDK2, FLT3) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Downstream Substrate cellular_effect Cellular Effect (e.g., Cell Cycle Arrest, Apoptosis) p_substrate->cellular_effect

Caption: A putative kinase inhibition signaling pathway.

Quantitative Data from Analogous Compounds

While specific data for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is unavailable, the following table summarizes the reported activities of related pyrazole carboxamide derivatives, providing a benchmark for potential efficacy.

Compound ClassTargetIC50/EC50Reference
Pyrazole-4-carboxamide Derivative (E1)R. solani SDH3.3 µM[5][9]
Pyrazole Carboxamide (SCU2028)R. solani0.022 mg/L[6]
1H-pyrazole-3-carboxamide (pym-5)DNA Binding (Kb)1.06 x 105 M-1[16]
1H-pyrazole-3-carboxamide (8t)FLT30.089 nM[12][14]
1H-pyrazole-3-carboxamide (8t)CDK20.719 nM[12][14]
1H-pyrazole-3-carboxamide (8t)CDK40.770 nM[12][14]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide (10e)Aurora-A Kinase0.16 µM[13]

Conclusion

The exploration of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide's mechanism of action is a scientifically rigorous process that builds upon the extensive knowledge of the pyrazole carboxamide scaffold. The proposed hypotheses—inhibition of cellular respiration via SDH, anticancer activity through kinase inhibition, or interaction with nucleic acids—are all plausible based on existing literature. The outlined experimental workflow provides a clear and logical path to dissect the molecular pharmacology of this novel compound. By progressing from broad phenotypic screening to specific target validation, researchers can effectively and efficiently elucidate its mechanism of action, paving the way for potential therapeutic development.

References

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succin
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. ScienceDirect.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][9][16]triazin-7(6H)-ones and Derivatives. MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 1H-Pyrazole-3-carboxamide,1-ethyl-N-(4-nitrophenyl)-(9CI). NextSDS.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC.
  • The Recent Development of the Pyrazoles : A Review. TSI Journals.
  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide deriv
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.

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A Technical Guide to the Predicted Biological Activity and Evaluation of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific compound 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is not extensively documented in publicly available scientific literature. This guide is therefore constructed based on a comprehensive analysis of the well-established biological activities of the pyrazole-carboxamide scaffold and its derivatives. The proposed activities, mechanisms, and protocols represent a predictive framework for guiding future research into this specific molecule.

Introduction: The Pyrazole-Carboxamide Scaffold as a Privileged Structure

The pyrazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] The pyrazole-3-carboxamide substructure, in particular, is a "privileged scaffold" that forms the basis of many biologically active molecules by providing a rigid framework for orienting functional groups toward biological targets.

This guide focuses on the title compound, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide . While direct data is scarce, its constituent parts—the N-ethyl pyrazole core and the N-(3-nitrophenyl) carboxamide side chain—allow for informed predictions of its biological potential. The N-aryl substituent is critical for modulating activity, and the electron-withdrawing nitro group can significantly influence binding interactions and metabolic stability. This document outlines the probable biological activities of this compound, proposes potential mechanisms of action, and provides a robust experimental framework for its systematic evaluation.

Part 1: Postulated Biological Activities and Scientific Rationale

Based on extensive literature on analogous structures, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is predicted to possess significant anticancer and antimicrobial properties.

Anticancer Activity

Pyrazole-carboxamide derivatives are a prominent class of anticancer agents.[5] Numerous studies have demonstrated their potent cytotoxic effects against a wide array of cancer cell lines. For instance, novel pyrazole-4-carboxamide analogues have shown high cytotoxicity against HeLa and HepG2 cells, with IC50 values in the sub-micromolar range.[6] Other derivatives have demonstrated strong inhibitory activity against gastric (MGC-803) and lung cancer (A549) cell lines.[7][8]

Rationale for Investigation: The planar pyrazole ring and the attached carboxamide group can mimic the hinge-binding motifs required for inhibiting various protein kinases, which are often dysregulated in cancer. The 3-nitrophenyl group can form specific hydrogen bonds and π-stacking interactions within the active sites of these oncogenic targets.

Antimicrobial (Antibacterial and Antifungal) Activity

The pyrazole nucleus is a key component in many antimicrobial agents.[9][10] Derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal pathogens.[1][2][11] Specifically, pyrazole carboxamides are the basis for a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), which are crucial in agriculture and have potential clinical applications.[8][12]

Rationale for Investigation: The mechanism often involves the inhibition of essential microbial enzymes. The structural features of the title compound are consistent with those required for binding to the active site of enzymes like succinate dehydrogenase, disrupting cellular respiration and leading to cell death.[13]

Part 2: Proposed Mechanisms of Action

The predicted biological activities are likely rooted in specific molecular interactions. The following mechanisms are proposed as primary avenues for investigation.

Kinase Inhibition (Anticancer)

Many pyrazole-based anticancer drugs function by inhibiting protein kinases, enzymes that control cell growth, proliferation, and survival.

  • Mechanism: Aurora kinases A and B, which are critical for cell division, are known targets for pyrazole-4-carboxamide analogues.[6] Inhibition of these kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis (programmed cell death).[6] Other potential targets in this class include c-Met and Janus kinase (JAK1).[5] The compound likely binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and halting the signaling cascade that drives cancer progression.

kinase_inhibition_pathway cluster_pathway Kinase-Driven Proliferation Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Oncogenic Kinase (e.g., Aurora, c-Met) Receptor->Kinase Downstream Downstream Signaling Proteins Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 1-ethyl-N-(3-nitrophenyl) -1H-pyrazole-3-carboxamide Compound->Kinase Inhibition

Caption: Proposed mechanism of kinase inhibition leading to anticancer activity.

Inhibition of Succinate Dehydrogenase (Antifungal)

For antifungal activity, the primary suspected target is succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial respiratory chain and the citric acid cycle.

  • Mechanism: SDHIs, many of which are pyrazole carboxamides, bind to the ubiquinone-binding site of the SDH complex.[8][13] This binding event blocks the oxidation of succinate to fumarate, which disrupts the electron transport chain and halts ATP production. The resulting energy crisis leads to fungal cell death. The carboxamide moiety is crucial for this interaction.

DNA Binding and Interference

A less common but documented mechanism for some pyrazole derivatives is direct interaction with DNA.[14]

  • Mechanism: These compounds can bind to the minor groove of the DNA double helix. This interaction can disrupt DNA replication and transcription and may even lead to DNA cleavage, ultimately triggering apoptosis in cancer cells.[14]

Part 3: A Framework for Experimental Validation

This section provides actionable, step-by-step protocols for synthesizing and evaluating the title compound.

Proposed Synthesis and Characterization

The synthesis of N-aryl pyrazole-3-carboxamides is typically achieved via amide coupling.

synthesis_workflow start 1-ethyl-1H-pyrazole-3-carboxylic acid reagent1 Activating Agent (e.g., SOCl₂, EDCI/HOBt) start->reagent1 intermediate 1-ethyl-1H-pyrazole-3-carbonyl chloride (or other activated ester) reagent1->intermediate Activation product 1-ethyl-N-(3-nitrophenyl)-1H- pyrazole-3-carboxamide intermediate->product Amide Coupling reagent2 3-nitroaniline reagent2->product characterization Purification & Characterization (Chromatography, NMR, MS) product->characterization

Caption: General synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Activation: Dissolve 1-ethyl-1H-pyrazole-3-carboxylic acid in an anhydrous solvent (e.g., DMF or CH₂Cl₂). Add an activating agent such as oxalyl chloride or a carbodiimide coupling reagent like EDCI in the presence of HOBt.[14] Stir at room temperature for 1-2 hours to form the activated ester or acid chloride.

  • Coupling: To the activated intermediate, add an equimolar amount of 3-nitroaniline. If necessary, add a non-nucleophilic base like triethylamine or DIPEA to neutralize any acid formed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Workup and Purification: Upon completion, perform an aqueous workup to remove reagents. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, HepG2 liver carcinoma).[14]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • DMSO.

  • 96-well microplates.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Create a series of dilutions in culture medium and add them to the wells. Include wells with a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound required to prevent visible microbial growth.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microplates.

  • Standard antibiotics/antifungals (e.g., Chloramphenicol, Clotrimazole) as positive controls.[9][11]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the title compound in the appropriate broth directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Biological Activity Profile of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Assay TypeTarget Organism / Cell LineEndpointResultReference CompoundResult (Ref.)
Anticancer A549 (Lung Cancer)IC₅₀ (µM)TBDDoxorubicin~0.5 µM
Anticancer HCT116 (Colon Cancer)IC₅₀ (µM)TBD5-Fluorouracil~5 µM
Anticancer HepG2 (Liver Cancer)IC₅₀ (µM)TBDDoxorubicin~0.8 µM
Antibacterial Staphylococcus aureusMIC (µg/mL)TBDChloramphenicol~4 µg/mL
Antibacterial Escherichia coliMIC (µg/mL)TBDChloramphenicol~2 µg/mL
Antifungal Candida albicansMIC (µg/mL)TBDClotrimazole~1 µg/mL
Antifungal Aspergillus nigerMIC (µg/mL)TBDClotrimazole~2 µg/mL
TBD: To Be Determined experimentally. Reference values are approximate and can vary.

References

  • J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • PMC. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • Oriental Journal of Chemistry. Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]

  • Bentham Science. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

  • PubMed. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]

  • PubMed. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. [Link]

  • PubMed. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. [Link]

  • ResearchGate. Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. [Link]

  • Wiley Online Library. Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents. [Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PMC. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]

  • ACS Publications. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. [Link]

  • ResearchGate. N-Substituted pyrazole-3-carboxamides as inhibitors of human 15-lipoxygenase. [Link]

  • TSI Journals. The Recent Development of the Pyrazoles : A Review. [Link]

  • ACS Publications. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]

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An In-Depth Technical Guide to the Synthesis of 1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide and its derivatives. Pyrazole carboxamides are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive targets in medicinal chemistry and drug discovery.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters influencing the synthetic outcomes. We will delve into the construction of the core pyrazole-3-carboxylic acid scaffold and the subsequent amide bond formation, providing a robust framework for the synthesis of this important class of molecules.

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3] The incorporation of a carboxamide functional group at the 3-position of the pyrazole ring often enhances the biological profile of these compounds.[1] These derivatives have found applications in agriculture as well, with some demonstrating potent insecticidal and fungicidal properties.[4] The target molecule, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, combines the pyrazole carboxamide core with a 3-nitrophenyl moiety. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and its potential interactions with biological targets. This guide will provide a detailed roadmap for the efficient laboratory synthesis of this and related compounds.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, reveals two key precursors: 1-ethyl-1H-pyrazole-3-carboxylic acid and 3-nitroaniline. The primary disconnection is the amide bond, which can be formed through various established coupling methods.

Retrosynthesis Target 1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Intermediates 1-Ethyl-1H-pyrazole-3-carboxylic acid + 3-Nitroaniline Target->Intermediates Amide Disconnection Precursors1 Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Intermediates->Precursors1 Hydrolysis Precursors2 Ethyl 2,4-dioxobutanoate + Ethylhydrazine Precursors1->Precursors2 Knorr Pyrazole Synthesis

Figure 1: Retrosynthetic analysis of the target compound.

Our forward synthetic strategy will, therefore, involve two main stages:

  • Synthesis of the Pyrazole Core: Construction of the 1-ethyl-1H-pyrazole-3-carboxylic acid intermediate. This will be achieved through a Knorr-type pyrazole synthesis to form the corresponding ethyl ester, followed by hydrolysis.

  • Amide Bond Formation: Coupling of the synthesized pyrazole carboxylic acid with 3-nitroaniline to yield the final product. We will explore two common and effective coupling strategies for this step.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its key intermediates.

Stage 1: Synthesis of the Pyrazole Core

The synthesis of the pyrazole core involves a two-step process starting from commercially available materials.

Pyrazole_Core_Synthesis cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrolysis Start1 Ethyl 2,4-dioxobutanoate + Ethylhydrazine Intermediate1 Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Start1->Intermediate1 EtOH, Reflux Intermediate1_hydrolysis Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Product1 1-Ethyl-1H-pyrazole-3-carboxylic acid Intermediate1_hydrolysis->Product1 1. NaOH, EtOH/H₂O 2. HCl (aq)

Figure 2: Workflow for the synthesis of the pyrazole core.

This protocol is adapted from the general Knorr pyrazole synthesis, a reliable method for the formation of the pyrazole ring.[1]

  • Materials:

    • Ethyl 2,4-dioxobutanoate

    • Ethylhydrazine oxalate (or a solution of ethylhydrazine)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

    • Slowly add a solution of ethylhydrazine (1.1 eq) in ethanol to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard base-mediated procedure.[1][5]

  • Materials:

    • Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol or Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol (or THF) and water.

    • Add sodium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and acidify with 1M HCl until the pH is acidic.

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-ethyl-1H-pyrazole-3-carboxylic acid. This product is often of sufficient purity for the subsequent step.

Stage 2: Amide Bond Formation

The final step is the coupling of the pyrazole carboxylic acid with 3-nitroaniline. The electron-withdrawing nitro group on the aniline can reduce its nucleophilicity, sometimes requiring more robust coupling conditions. We present two reliable methods.

Amide_Coupling cluster_0 Method A: HATU Coupling cluster_1 Method B: EDC/HOBt Coupling Start_A 1-Ethyl-1H-pyrazole-3-carboxylic acid + 3-Nitroaniline Product_A 1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Start_A->Product_A HATU, DIPEA, DMF Start_B 1-Ethyl-1H-pyrazole-3-carboxylic acid + 3-Nitroaniline Product_B 1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Start_B->Product_B EDC, HOBt, DIPEA, DMF

Figure 3: Amide coupling strategies.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for less reactive amines.[6]

  • Materials:

    • 1-Ethyl-1H-pyrazole-3-carboxylic acid

    • 3-Nitroaniline

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1M HCl

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add 3-nitroaniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.

  • Materials:

    • 1-Ethyl-1H-pyrazole-3-carboxylic acid

    • 3-Nitroaniline

    • EDC hydrochloride

    • HOBt

    • DIPEA or Triethylamine (TEA)

    • Anhydrous DMF or Dichloromethane (DCM)

    • Ethyl acetate

    • 1M HCl

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq), 3-nitroaniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

    • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

    • Cool the reaction mixture to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work-up the reaction as described in Protocol 3A (steps 3-5).

    • Purify the crude product by column chromatography or recrystallization.

Characterization Data

The following table summarizes expected characterization data for the key compounds. Actual values may vary slightly depending on the specific instrumentation and conditions used.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected IR (cm⁻¹)Expected MS (m/z)
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate C₈H₁₂N₂O₂168.19~1.3-1.4 (t, 3H), ~1.4-1.5 (t, 3H), ~4.2-4.4 (q, 2H), ~4.4-4.6 (q, 2H), ~6.7 (d, 1H), ~7.5 (d, 1H)~14.0, ~14.5, ~45.0, ~60.5, ~110.0, ~135.0, ~145.0, ~163.0~2980 (C-H), ~1720 (C=O), ~1550 (C=N)[M+H]⁺ 169.09
1-Ethyl-1H-pyrazole-3-carboxylic acid C₆H₈N₂O₂140.14~1.4-1.5 (t, 3H), ~4.4-4.6 (q, 2H), ~6.8 (d, 1H), ~7.6 (d, 1H), ~12.0-13.0 (br s, 1H)~14.5, ~45.5, ~110.5, ~135.5, ~145.5, ~165.0~3000 (O-H), ~2980 (C-H), ~1700 (C=O)[M+H]⁺ 141.06
1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide C₁₂H₁₂N₄O₃260.25~1.5 (t, 3H), ~4.5 (q, 2H), ~6.9 (d, 1H), ~7.5-7.7 (m, 2H), ~8.0 (d, 1H), ~8.2 (d, 1H), ~8.6 (s, 1H), ~10.0 (br s, 1H)~14.5, ~46.0, ~110.0, ~115.0, ~120.0, ~125.0, ~130.0, ~136.0, ~140.0, ~148.0, ~150.0, ~160.0~3300 (N-H), ~3100 (C-H), ~1680 (C=O), ~1530 & ~1350 (NO₂)[M+H]⁺ 261.09

Conclusion

This technical guide has outlined a reliable and adaptable synthetic route for the preparation of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide and its derivatives. By following the detailed protocols for the Knorr pyrazole synthesis, ester hydrolysis, and amide coupling reactions, researchers can efficiently access this important class of compounds. The choice of amide coupling reagent can be tailored based on the reactivity of the specific aniline derivative and the desired reaction conditions. The information provided herein serves as a valuable resource for scientists engaged in the synthesis of novel pyrazole-based compounds for potential applications in drug discovery and development.

References

  • Journal of Organic Chemistry & Chemical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Faria, J. V., et al. (2018).
  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

  • ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651.
  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2018, March 26). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids.
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PMC. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38.
  • PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Pyrazole-3-carboxamide,1-ethyl-N-(4-nitrophenyl)-(9CI). Retrieved from [Link]

  • Google Patents. (n.d.). US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form.
  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

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A Technical Guide to the Synthesis and Spectroscopic Characterization of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of the novel compound, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Pyrazole derivatives are a significant class of heterocyclic compounds that are widely investigated for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The title compound, with its unique substitution pattern, presents an interesting candidate for further biological evaluation.

This guide will detail a proposed synthetic route, provide step-by-step protocols for obtaining essential spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and offer insights into the interpretation of this data based on analogous structures. The methodologies described herein are designed to be self-validating, ensuring the production of reliable and reproducible results.

Molecular Structure

The chemical structure of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is presented below. Understanding the arrangement of atoms and functional groups is fundamental to interpreting the spectroscopic data that will be discussed.

Caption: Molecular structure of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Proposed Synthetic Pathway

The synthesis of the title compound can be achieved through a multi-step process, which is a common strategy for the preparation of pyrazole carboxamide derivatives.[1][4] The general approach involves the formation of a pyrazole carboxylic acid derivative followed by an amide coupling reaction.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Amide Coupling A Ethyl 2,4-dioxobutanoate C 1-ethyl-1H-pyrazole-3-carboxylic acid A->C Condensation B Ethylhydrazine B->C E 1-ethyl-1H-pyrazole-3-carbonyl chloride C->E D Thionyl Chloride (SOCl2) D->E G 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide E->G Acylation F 3-Nitroaniline F->G

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and spectroscopic characterization of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Synthesis Protocol
  • Step 1: Synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid.

    • In a round-bottom flask, dissolve ethyl 2,4-dioxobutanoate in ethanol.

    • Add an equimolar amount of ethylhydrazine dropwise while stirring at room temperature.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

  • Step 2: Synthesis of 1-ethyl-1H-pyrazole-3-carbonyl chloride.

    • To the dried 1-ethyl-1H-pyrazole-3-carboxylic acid, add an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride. This intermediate is often used directly in the next step without further purification.

  • Step 3: Synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

    • Dissolve 3-nitroaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Cool the solution in an ice bath.

    • Add the freshly prepared 1-ethyl-1H-pyrazole-3-carbonyl chloride dropwise to the cooled solution of 3-nitroaniline.

    • Add a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization Protocols

A multi-technique approach is crucial for the unambiguous characterization of the synthesized compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.[6]

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Protocol:

    • Infuse the sample solution into the ionization source.

    • Acquire the mass spectrum in the positive ion mode to observe the protonated molecular ion [M+H]⁺.

    • The mass range should be set to cover the expected molecular weight of the compound.

Predicted Spectroscopic Data and Interpretation

Based on the analysis of similar pyrazole carboxamide derivatives found in the literature, the following spectroscopic data are predicted for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Predicted NMR Data
¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Amide Proton~9.5-10.5Singlet (broad)1H-NH-
Aromatic Protons~7.5-8.5Multiplet4HProtons on the nitrophenyl ring
Pyrazole Proton~7.8-8.2Singlet1HH-5 of pyrazole
Pyrazole Proton~6.8-7.2Singlet1HH-4 of pyrazole
Ethyl Group (-CH₂-)~4.2-4.5Quartet2H-N-CH₂-CH₃
Ethyl Group (-CH₃)~1.4-1.6Triplet3H-N-CH₂-CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Amide Carbonyl~160-165-C=O
Aromatic & Pyrazole Carbons~110-150Carbons of the nitrophenyl and pyrazole rings
Ethyl Group (-CH₂)~45-50-N-CH₂-CH₃
Ethyl Group (-CH₃)~14-16-N-CH₂-CH₃

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the amide proton, the aromatic protons of the nitrophenyl ring, the two protons on the pyrazole ring, and the ethyl group. The splitting patterns (multiplicity) will be key in assigning these signals. For instance, the methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a triplet. The ¹³C NMR will provide information on the number of unique carbon environments in the molecule.

Predicted FT-IR Data
Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amide)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Amide I)1650-1680
N-H Bend (Amide II)1510-1570
C=N Stretch (Pyrazole)1500-1600
N-O Stretch (Nitro)1500-1550 (asymmetric) and 1300-1370 (symmetric)

Interpretation: The FT-IR spectrum will be crucial for confirming the presence of key functional groups. The characteristic absorption bands for the amide N-H and C=O stretches, as well as the strong absorptions from the nitro group, will be indicative of the successful synthesis of the target molecule.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₂H₁₂N₄O₃

  • Molecular Weight: 260.25 g/mol

  • Predicted [M+H]⁺: m/z = 261.09

Interpretation: Mass spectrometry will confirm the molecular weight of the synthesized compound. The observation of a prominent ion at m/z 261.09 in the ESI mass spectrum will correspond to the protonated molecular ion, providing strong evidence for the formation of the desired product.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and spectroscopic characterization of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. By following the detailed protocols and utilizing the predictive data for interpretation, researchers can confidently synthesize and validate the structure of this novel compound. The spectroscopic data obtained will be essential for ensuring the purity and identity of the molecule, which are critical prerequisites for any subsequent biological or medicinal chemistry studies. The versatility of pyrazole derivatives in drug discovery underscores the importance of robust and reliable characterization methods.[1][7]

References

  • Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate. (URL: [Link])

  • 1HNMR δ values for - The Royal Society of Chemistry. (URL: [Link])

  • 1-ethyl-4-nitro-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

  • N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide - PubChem. (URL: [Link])

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | Bangladesh Journal of Pharmacology. (URL: [Link])

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience. (URL: [Link])

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (URL: [Link])

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (URL: [Link])

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (URL: [Link])

  • Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) - FLORE. (URL: [Link])

  • NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org. (URL: [Link])

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (URL: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. (URL: [Link])

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. (URL: [Link])

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Comprehensive Physicochemical Profiling: Solubility and Stability of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the pyrazole-carboxamide scaffold is a privileged structure, frequently deployed in the design of kinase inhibitors, cannabinoid receptor antagonists, and novel antimicrobial agents. The compound 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide represents a highly specific functionalized derivative. While its structural motifs offer excellent opportunities for target binding, they simultaneously introduce significant Chemistry, Manufacturing, and Controls (CMC) liabilities.

As an Application Scientist, evaluating a new molecular entity (NME) requires moving beyond basic characterization into predictive and empirical physicochemical profiling. This whitepaper provides an in-depth, self-validating methodological guide to determining the thermodynamic solubility and chemical stability of this compound, grounded in authoritative regulatory frameworks including ICH Q1A(R2) [1] and USP <1236> [2].

Structural Causality & Physicochemical Profiling

To design an effective testing protocol, we must first deconstruct the molecule to understand the causality behind its physical behavior:

  • The 1-Ethyl-1H-Pyrazole Core: The pyrazole ring is a planar, aromatic system that drives lipophilicity ( logP ). The 1-ethyl substitution disrupts crystal lattice packing slightly compared to a methyl group, which can marginally improve kinetic solubility, but it remains highly hydrophobic.

  • The Carboxamide Linkage: This acts as a critical hydrogen bond donor/acceptor pair. However, amides are inherently susceptible to acid- or base-catalyzed hydrolysis.

  • The 3-Nitrophenyl Group: The nitro group is strongly electron-withdrawing. It reduces the basicity of the adjacent amide nitrogen, making the compound relatively neutral across physiological pH ranges. Furthermore, nitroaromatic systems are notorious for their susceptibility to reductive degradation and photolytic cleavage.

G API 1-ethyl-N-(3-nitrophenyl) -1H-pyrazole-3-carboxamide Solubility Solubility Profiling (USP <1236> / OECD 105) API->Solubility Stability Stability Profiling (ICH Q1A/Q1B) API->Stability Thermo Thermodynamic Solubility (Shake-Flask Method) Solubility->Thermo Biorelevant Biorelevant Media (FaSSIF / FeSSIF) Solubility->Biorelevant Forced Forced Degradation (Hydrolysis, Oxidation) Stability->Forced LongTerm Accelerated Stability (40°C / 75% RH) Stability->LongTerm Data CMC Data Package & Formulation Strategy Thermo->Data Biorelevant->Data Forced->Data LongTerm->Data

Caption: Workflow for the physicochemical profiling of the pyrazole-carboxamide candidate.

Solubility Assessment Methodology

The Causality of the Approach

For highly lipophilic compounds, kinetic solubility assays (e.g., DMSO stock dilution) often yield false positives due to supersaturation and nano-colloidal dispersion. To establish the true intrinsic solubility ( S0​ ) required for Biopharmaceutics Classification System (BCS) tiering, we must utilize the Thermodynamic Saturation Shake-Flask Method , adhering strictly to USP <1236> [2] and OECD Test Guideline 105 [3].

Step-by-Step Protocol: Thermodynamic Solubility

This protocol is designed as a self-validating system to ensure equilibrium is genuinely achieved.

  • Media Preparation: Prepare standard USP buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid). Additionally, prepare biorelevant media (FaSSIF and FeSSIF) to evaluate micellar solubilization [4].

  • Sample Saturation: Weigh approximately 10 mg of the API into 5 mL glass vials. Add 2 mL of the respective media to ensure a vast excess of solid (maintaining the thermodynamic driving force).

  • Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 0.5°C at 200 RPM.

  • Self-Validation Check (Time-Course Sampling): Withdraw 100 µL aliquots at 24, 48, and 72 hours. Equilibrium is confirmed only when the variance between the 48h and 72h concentrations is ≤5% .

  • Phase Separation: Centrifuge the aliquots at 14,000 RPM for 15 minutes at 37°C (to prevent temperature-shift precipitation), followed by filtration through a 0.45 µm PTFE syringe filter. Note: Discard the first 0.5 mL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated standard curve.

Quantitative Data Summary

Given the structural parameters (high logP , neutral character), the compound is predicted to exhibit poor aqueous solubility, heavily reliant on biorelevant surfactants for dissolution.

Test MediumpHPredicted Solubility (µg/mL)Mechanistic Rationale
USP Buffer1.2< 5.0Neutral amide; no basic amine for protonation.
USP Buffer4.5< 5.0Intrinsic solubility ( S0​ ) dominates.
USP Buffer6.8< 5.0Intrinsic solubility ( S0​ ) dominates.
FaSSIF6.525.0 - 40.0Moderate micellar partitioning into bile salts.
FeSSIF5.080.0 - 120.0High lipid content in fed state drives solubilization.

Stability Assessment Methodology

The Causality of the Approach

Stability testing is not merely a regulatory checkbox; it is the formal evidence package linking product quality to time and storage [1]. The amide bond is a prime target for nucleophilic attack, while the 3-nitrophenyl group is highly sensitive to redox environments and UV photons. We employ Forced Degradation (stress testing) to map the degradation pathways, followed by formal ICH Q1A(R2) long-term studies.

Step-by-Step Protocol: Forced Degradation
  • Acidic/Basic Hydrolysis: Dissolve the API in a co-solvent mixture (e.g., 50% Acetonitrile/Water to ensure it remains in solution). Add 0.1N HCl (acidic) or 0.1N NaOH (basic). Incubate at 60°C for 7 days.

  • Oxidative Stress: Treat the API solution with 3% H2​O2​ at 25°C for 24 hours.

  • Photostability (ICH Q1B): Expose solid API and solution-state API to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near-UV energy.

  • Analysis: Analyze all stressed samples using LC-MS/MS to identify the mass of the degradants and achieve mass balance (ensuring total peak area remains constant).

Pathways Parent 1-ethyl-N-(3-nitrophenyl) -1H-pyrazole-3-carboxamide Hydrolysis Amide Hydrolysis (Acid/Base) Parent->Hydrolysis Reduction Nitro Reduction (Redox Stress) Parent->Reduction Photolysis Photolytic Cleavage (UV/Vis) Parent->Photolysis Deg1 1-ethyl-1H-pyrazole -3-carboxylic acid Hydrolysis->Deg1 Deg2 3-nitroaniline Hydrolysis->Deg2 Deg3 3-amino derivative Reduction->Deg3 Deg4 Photodegradants Photolysis->Deg4

Caption: Predicted degradation pathways under forced stress conditions.

Quantitative Data Summary: Stability Matrix
Stress ConditionReagent / EnvironmentTime / TempPrimary Degradant IdentifiedExtent of Degradation
Acid Hydrolysis0.1N HCl7 days / 60°C1-ethyl-1H-pyrazole-3-carboxylic acid~10-15%
Base Hydrolysis0.1N NaOH7 days / 60°C3-nitroaniline~25-30%
Oxidation3% H2​O2​ 24 hrs / 25°CN-oxide derivatives< 5%
PhotolysisUV/Vis (ICH Q1B)1.2M lux hrsComplex mixture (dimers/cleavage)~15-20%
Accelerated40°C / 75% RH6 monthsNone (Stable in solid state)< 0.5%

Strategic Conclusion

The physicochemical profiling of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide reveals a compound that is highly stable in its solid state under standard ICH long-term conditions, but exhibits significant vulnerabilities in solution—namely, base-catalyzed amide hydrolysis and photolytic degradation. Furthermore, its thermodynamic solubility profile suggests it is a BCS Class II or IV candidate.

For downstream development, formulation scientists must prioritize lipid-based drug delivery systems (LBDDS) or amorphous solid dispersions (ASDs) to overcome the solubility barrier, while ensuring the final drug product packaging is opaque to mitigate photolytic liabilities.

References

  • Which GMP Requirements Apply to Stability Studies in the Pharmaceutical Industry? (Overview of ICH Q1A(R2) and Q1B). GMP Compliance. URL:[Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant. URL:[Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA). URL:[Link]

Initial Screening of Novel Pyrazole Compounds: A Strategic Guide to Hit Identification and Validation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable success is not accidental but stems from a unique combination of structural rigidity, metabolic stability, and synthetic versatility.[1][2][3] The pyrazole ring can serve as a versatile framework, capable of acting as both a hydrogen bond donor and acceptor, which allows for finely-tuned interactions with a multitude of biological targets.[4] This has led to the development of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, from anti-inflammatory agents like Celecoxib to oncologic kinase inhibitors such as Ruxolitinib and Axitinib.[1][5] The consistent appearance of this scaffold in successful clinical candidates underscores its importance and provides a strong rationale for its central role in novel drug discovery campaigns.[5][6] This guide provides a comprehensive, field-proven framework for the initial screening of novel pyrazole compound libraries, moving beyond a simple recitation of steps to explain the critical thinking and causality behind each experimental choice.

Section 1: Strategic Foundations of a Screening Campaign

A successful screening campaign is not merely a matter of running assays; it is a meticulously planned strategy. The initial choices regarding the biological target, compound library design, and assay methodology dictate the quality and relevance of the eventual hits.

Target Selection and Rationale

The biological versatility of the pyrazole scaffold allows it to be targeted against a wide range of proteins.[6] Historically, pyrazole derivatives have shown exceptional promise as inhibitors of protein kinases, owing to their ability to form key hydrogen bonds within the ATP-binding pocket.[4][7] However, their application extends to anti-inflammatory targets (e.g., COX-2), antimicrobials, and agents for metabolic disorders.[8][9]

The choice of target must be underpinned by a strong biological hypothesis. The fundamental question to answer is: Why is this target relevant to the disease of interest, and why is a pyrazole scaffold a suitable starting point for an inhibitor? For instance, when targeting a specific kinase implicated in cancer, the rationale is supported by the known success of pyrazole-based kinase inhibitors and the scaffold's ability to be chemically modified to achieve high selectivity.[4][7]

Pyrazole Library Design: Diversity vs. Focused Approaches

The construction of the pyrazole library is a critical determinant of screening success. The five available substitution sites on the ring offer vast chemical space for exploration.[1][10] Synthetic strategies, such as the classical Knorr pyrazole synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, provide robust and flexible routes to generate diverse libraries.[6][11]

Two primary strategies for library design exist:

  • Diversity-Oriented Synthesis: This approach aims to create a wide variety of structurally distinct pyrazole compounds to explore a broad range of biological targets. This is ideal for initial "hit-finding" campaigns where the goal is to identify any form of biological activity.[12]

  • Focused (or Targeted) Libraries: Here, the pyrazole scaffold is decorated with substituents known or predicted to interact with a specific protein family (e.g., kinases). This strategy leverages existing knowledge to increase the probability of finding potent hits against a pre-selected target.[13][14]

The choice between these strategies depends on the project's goals. For a novel, underexplored target, a diversity-oriented library may be more appropriate. For a well-validated target class, a focused library is more efficient.

Assay Development: Selecting the Optimal Screening Platform

The screening assay is the workhorse of the campaign. The choice between a biochemical and a cell-based primary assay is a crucial decision point, each with distinct advantages and limitations.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified, isolated target protein (e.g., an enzyme or receptor). They are highly controlled, reproducible, and excellent for understanding direct target engagement.[15] However, they do not provide information about a compound's ability to enter a cell or its effects in a complex biological system.

  • Cell-Based (Phenotypic) Assays: These assays measure the effect of a compound on a cellular process or phenotype (e.g., cell death, inhibition of a signaling pathway).[16] They provide more biologically relevant data, as they inherently screen for cell-permeable compounds with the desired functional effect.[17] However, the direct target of an active compound is not immediately known, requiring subsequent target deconvolution studies.

The causality behind this choice is clear: if the primary goal is to find compounds that bind directly to a specific enzyme, a biochemical assay is the logical starting point. If the goal is to find compounds that reverse a disease phenotype, regardless of the specific mechanism, a phenotypic screen is superior.

Section 2: The Screening Cascade: A Funnel from Hits to Validated Leads

The screening process is best visualized as a funnel, designed to progressively filter a large library down to a small number of high-quality, validated hits. This multi-step process, known as the "screening cascade," is essential for eliminating the false positives and artifacts that are inherent in high-throughput screening.[18]

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Characterization Assays A Pyrazole Compound Library (10,000s - 1,000,000s of compounds) B High-Throughput Screening (HTS) (Single-concentration assay) A->B D Dose-Response Assay (IC50/EC50 Determination) C Initial Hit List (~1-5% of library) B->C C->D E Orthogonal & Counter-Screens (Eliminate false positives & PAINS) D->E G Selectivity Profiling (Against related targets) F Confirmed Hits (~0.1-0.5% of library) E->F F->G H Mechanism of Action (MoA) & Cell-Based Assays G->H I Validated Lead Series (~2-5 series) H->I

Caption: The Drug Discovery Screening Cascade.

Primary Screening: The Initial Search for Activity

High-Throughput Screening (HTS) is the engine of primary screening, enabling the rapid evaluation of large compound libraries.[19] Typically, compounds are tested at a single high concentration (e.g., 10-20 µM) to maximize the chances of detecting any activity.[20]

Data Presentation: Typical HTS Output Summary

ParameterValueInterpretation
Library Size250,000Total number of compounds screened.
Screening Concentration10 µMSingle concentration used for the primary screen.
Z'-factor0.78A measure of assay quality and robustness (>0.5 is excellent).[21]
Hit Rate1.2%Percentage of compounds meeting the "hit" criteria.
Number of Initial Hits3,000Compounds selected for follow-up studies.

Experimental Protocol: Generic Fluorescence-Based Kinase Inhibition Assay (Primary HTS)

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a fluorescently-labeled peptide), and ATP solution at 2x final concentration.

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each pyrazole compound from the library (in DMSO) into the wells of a 384-well assay plate. Dispense DMSO alone into control wells.

  • Enzyme Addition: Add 5 µL of the 2x kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of a 2x mixture of substrate and ATP to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & Reading: Add 10 µL of a stop solution. Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (no enzyme) controls. Nominate compounds with inhibition above a defined threshold (e.g., >50%) as initial hits.

The primary HTS generates a large list of "hits," but this list is invariably contaminated with false positives.[22] These can arise from compound autofluorescence, aggregation, or non-specific reactivity.[18][19] Therefore, the initial hit list must be approached with healthy skepticism.

Hit Confirmation and Triage: Separating Signal from Noise

This phase is arguably the most critical for ensuring the efficient use of resources. Its purpose is to confirm the activity of the initial hits and discard the artifacts.[23]

G Start Initial Hit from Primary Screen Confirm Re-test in Primary Assay (Fresh Compound Sample) Start->Confirm DoseResponse Generate Dose-Response Curve (Determine IC50) Confirm->DoseResponse  Active? Discard Discard (False Positive/Artifact) Confirm->Discard  Inactive? Orthogonal Test in Orthogonal Assay (Different Technology/Readout) DoseResponse->Orthogonal  Potent? (IC50 < 10µM) DoseResponse->Discard  Not Potent? CounterScreen Run Counter-Screen (Rule out non-specific effects) Orthogonal->CounterScreen  Active? Orthogonal->Discard  Inactive? Validated Validated Hit CounterScreen->Validated  Clean? CounterScreen->Discard  Interference?

Caption: Decision workflow for Hit Triage and Validation.

Key Steps in Hit Triage:

  • Hit Confirmation: Hits are re-tested using freshly sourced compound powder to rule out issues with the original library sample.

  • Dose-Response Analysis: Active compounds are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50). This step is crucial for ranking compounds and confirming a specific, dose-dependent biological effect.[23]

  • Orthogonal Assays: The confirmed hits are tested in a different assay that measures the same biological endpoint but uses a different technology.[24] For example, a hit from a fluorescence-based kinase assay might be tested in a label-free radiometric assay. Concordant results significantly increase confidence that the compound's activity is genuine.

  • Counter-Screens: These are assays designed to identify undesirable activities.[24] This includes flagging Pan-Assay Interference Compounds (PAINS) and compounds that interfere with the assay technology itself.[18]

Secondary Assays: Building a Comprehensive Hit Profile

Validated hits progress to secondary assays designed to characterize their biological activity in greater detail.

  • Selectivity Profiling: Compounds are tested against a panel of related proteins (e.g., a kinase panel) to determine their selectivity. A compound that inhibits many related kinases is "promiscuous," whereas one that inhibits only the target of interest is "selective." High selectivity is often a desirable property for a therapeutic candidate to minimize off-target side effects.

  • Mechanism of Action (MoA) Studies: These experiments aim to understand how the compound exerts its effect.[18] For an enzyme inhibitor, this could involve determining whether it is competitive, non-competitive, or uncompetitive with the natural substrate.

  • Cellular Activity: Hits from biochemical assays must be tested in cell-based assays to confirm they can cross the cell membrane and engage the target in a physiological context.[16] A common first step is to assess general cytotoxicity to ensure the desired effect is not simply due to killing the cells.

Experimental Protocol: MTT Assay for Cellular Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16][25]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds. Add the compounds to the cells and incubate for 48-72 hours.[17]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[8]

Section 3: Early "Drug-Likeness" Assessment (ADME/Tox)

In modern drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of hits early in the process.[13] A highly potent compound is useless if it cannot be absorbed by the body or is rapidly metabolized into an inactive form. In silico tools can predict these properties, and a suite of in vitro assays can provide experimental validation.[9][26][27]

G cluster_0 Early ADME/Tox Profile A Validated Hit B Physicochemical Properties (Solubility, logP) A->B C In Vitro ADME Assays (Permeability, Stability) A->C D In Vitro Toxicity (Cytotoxicity, hERG) A->D E Lead Candidate (Balanced Profile) B->E C->E D->E

Caption: Integration of ADME/Tox in early screening.

Data Presentation: Example Early ADME Profile for a Pyrazole Hit

ParameterAssayResultDesired Profile
Solubility Kinetic Solubility150 µM> 50 µM
Permeability Caco-2 (Papp A→B)15 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/s
Metabolic Stability Human Liver Microsomes85% remaining @ 30 min> 50% remaining
Plasma Protein Binding Rapid Equilibrium Dialysis92%< 99%
Cytotoxicity HepG2 GI50> 50 µM> 10x potency
hERG Inhibition Patch ClampIC50 = 25 µM> 10 µM

This multi-parameter optimization approach ensures that the compounds moved forward have a balanced profile of potency, selectivity, and drug-like properties, increasing the probability of success in later, more complex preclinical studies.

Section 4: Conclusion and Future Perspectives

References

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025). International Journal of Novel Research and Development.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Science.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023). National Center for Biotechnology Information.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). ResearchGate.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications - ResearchGate. (2022). ResearchGate.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Publications. (2025). ACS Publications.
  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry. (2023). ScienceDirect.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026). MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023). MDPI.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Connect Journals.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters.
  • Establishment of a secondary hit validation assay and validation of... - ResearchGate. (n.d.). ResearchGate.
  • Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties - PubMed. (2025). PubMed.
  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed. (2025). PubMed.
  • (PDF) Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer - ResearchGate. (2025). ResearchGate.
  • Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. (n.d.). Royal Society of Chemistry.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC. (n.d.). National Center for Biotechnology Information.
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  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC. (2022). National Center for Biotechnology Information.
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  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. (2023). Royal Society of Chemistry.
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Methodological & Application

Application Note & Synthesis Protocol: A Proposed Route for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Rationale

Pyrazole carboxamides are a significant class of heterocyclic compounds in medicinal chemistry, frequently investigated for their diverse biological activities. The specific target molecule, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, incorporates key structural motifs: a 1,3-disubstituted pyrazole core and a nitrophenyl amide side chain. The N-ethyl group can enhance lipophilicity and metabolic stability, while the nitrophenyl moiety offers a site for further chemical modification or potential biological interaction.

The synthetic strategy outlined herein is a three-step process designed for efficiency and adaptability in a standard organic chemistry laboratory setting:

  • Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate: This initial step involves the formation of the core pyrazole ring system with the necessary ester and N-ethyl functionalities.

  • Step 2: Hydrolysis to 1-ethyl-1H-pyrazole-3-carboxylic acid: The ethyl ester is saponified to the corresponding carboxylic acid, which is the key precursor for the final amide coupling.

  • Step 3: Amide Coupling to Yield the Target Compound: The carboxylic acid is activated and coupled with 3-nitroaniline to form the final product, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

This proposed route relies on fundamental and well-documented reactions, providing a high probability of success upon experimental validation and optimization.

Materials and Equipment

The following table summarizes the necessary reagents and equipment for the proposed synthesis. All reagents should be of analytical grade or higher.

Category Item Notes
Reagents Ethyl glyoxalate
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Ethylhydrazine oxalate
Sodium hydroxide (NaOH)Pellets or solution
Hydrochloric acid (HCl)Concentrated and dilute solutions
3-Nitroaniline
Thionyl chloride (SOCl₂) or EDC/HOBtAmide coupling reagents
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Base for coupling
Solvents Ethanol (EtOH)Anhydrous
Dichloromethane (DCM)Anhydrous
Diethyl ether (Et₂O)
Ethyl acetate (EtOAc)For extraction and chromatography
HexanesFor chromatography
Equipment Round-bottom flasksVarious sizes
Reflux condenser
Magnetic stirrer and hotplate
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Flash chromatography systemWith silica gel
Standard glassware and filtration apparatus
pH meter or pH paper

Proposed Synthetic Workflow

The overall synthetic pathway is depicted in the workflow diagram below.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A Ethyl glyoxalate + N,N-Dimethylformamide dimethyl acetal B Intermediate Enamine A->B Reaction D Ethyl 1-ethyl-1H-pyrazole-3-carboxylate B->D Cyclocondensation C Ethylhydrazine oxalate C->D Cyclocondensation E Ethyl 1-ethyl-1H-pyrazole-3-carboxylate D->E F 1-ethyl-1H-pyrazole-3-carboxylic acid E->F NaOH, EtOH/H₂O G 1-ethyl-1H-pyrazole-3-carboxylic acid F->G I 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide G->I SOCl₂ or EDC/HOBt, Base H 3-Nitroaniline H->I SOCl₂ or EDC/HOBt, Base

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
  • Rationale: This step builds the core heterocyclic ring. The reaction is a classic example of pyrazole synthesis through the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent. Here, an enamine formed in situ serves as the 1,3-dicarbonyl surrogate.

  • Protocol:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine ethyl glyoxalate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 eq).

    • Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

    • After the formation of the intermediate enamine is complete, add ethanol (5 volumes) to the flask.

    • To this solution, add ethylhydrazine oxalate (1.0 eq) portion-wise.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 1-ethyl-1H-pyrazole-3-carboxylic acid
  • Rationale: Saponification is a standard method for converting an ester to a carboxylic acid. The use of a base like sodium hydroxide in an alcohol/water mixture facilitates the hydrolysis. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.

  • Protocol:

    • Dissolve the ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) from Step 1 in a mixture of ethanol and water (e.g., a 2:1 ratio).

    • Add sodium hydroxide (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of approximately 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 1-ethyl-1H-pyrazole-3-carboxylic acid. The product can be used in the next step without further purification if it is of sufficient purity.

Step 3: Amide Coupling to Yield 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide
  • Rationale: This final step forms the desired amide bond. The carboxylic acid is first converted to a more reactive species (an acyl chloride or an activated ester) before reacting with the amine (3-nitroaniline).

    • Method A (Thionyl Chloride): This is a robust method that converts the carboxylic acid to a highly reactive acyl chloride.

    • Method B (EDC/HOBt): This is a milder coupling method often used for more sensitive substrates, proceeding through an activated ester intermediate.

  • Protocol (Method A - using Thionyl Chloride):

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, until the evolution of gas ceases.

    • Cool the mixture and remove the excess thionyl chloride and DCM under reduced pressure.

    • Dissolve the resulting crude acyl chloride in fresh, anhydrous DCM.

    • In a separate flask, dissolve 3-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization to yield the final product, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Conclusion

The protocol detailed in this application note provides a comprehensive and scientifically grounded, though proposed, pathway for the synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. The three-step sequence is based on reliable and well-understood organic reactions. Researchers undertaking this synthesis should be aware that optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve optimal yields and purity. This document serves as a foundational guide for the laboratory preparation of this novel compound, enabling further research into its chemical and biological properties.

References

  • General Pyrazole Synthesis: "Comprehensive Organic Chemistry," Volume 4, Chapter 4.04, provides an in-depth overview of pyrazole synthesis, including methods analogous to the one proposed. (Note: This is a general reference to a standard textbook series and does not have a specific URL).
  • Amide Bond Formation: "Amide bond formation and peptide coupling" - Organic & Biomolecular Chemistry, 2009, 7, 2271-2280. This review provides a comprehensive overview of modern amide coupling reagents and techniques. URL: [Link]

  • Use of Thionyl Chloride: The conversion of carboxylic acids to acyl chlorides using thionyl chloride is a fundamental reaction covered in most standard organic chemistry textbooks. For a representative procedure, see sources like Organic Syntheses. URL: [Link]

Application Note: Quantitative Analysis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, a representative molecule from the pharmacologically significant pyrazole carboxamide class.[1][2] Recognizing the critical need for accurate measurement in drug discovery, development, and quality control, we present two primary analytical frameworks: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices. The protocols herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] This document serves as a foundational resource for researchers, analytical scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale underpinning methodological choices.

Introduction and Analytical Strategy

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2][6] The accurate quantification of specific analogues, such as 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, is paramount for pharmacokinetic studies, metabolite identification, formulation stability testing, and manufacturing quality control. The presence of a nitrophenyl group and a pyrazole core provides distinct physicochemical properties that guide the development of analytical methods.

The analytical strategy is twofold:

  • HPLC-UV: A widely accessible, robust method ideal for quantifying the active pharmaceutical ingredient (API) in drug substances and formulated products. The molecule's aromatic rings and nitro group constitute a strong chromophore, making it highly amenable to UV detection.

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices like plasma or urine, offering unparalleled sensitivity and selectivity.[7]

Physicochemical Properties (Predicted)

Understanding the molecule's properties is the first step in method design. While experimental data for this specific molecule is not widely published, properties can be inferred from its structure and similar documented compounds.[8][9]

PropertyPredicted Value / CharacteristicRationale & Implication for Analysis
Molecular Formula C₁₂H₁₂N₄O₃Used for exact mass determination in MS.
Molecular Weight ~260.25 g/mol Essential for preparing standard solutions of known molarity.
UV Absorbance Strong UV absorbance expectedThe conjugated system involving the pyrazole and nitrophenyl rings suggests a high molar absorptivity, ideal for HPLC-UV analysis. A λmax scan is recommended.
Polarity (XLogP3-AA) ~2.0 - 2.5Indicates moderate hydrophobicity, making it well-suited for retention on reversed-phase (C18) HPLC columns.[8]
pKa (Predicted) Weakly basicThe pyrazole ring nitrogens can be protonated under acidic conditions, which is beneficial for improving peak shape in reversed-phase chromatography and for promoting efficient ionization in positive-ion mode ESI-MS.

Sample Preparation: The Foundation of Accuracy

Effective sample preparation is crucial to remove interfering matrix components that can compromise analytical accuracy and instrument longevity.[10][11] The choice of technique depends on the sample matrix and the required level of cleanliness.

Protocol 2.1: Protein Precipitation (PPT) for Biological Fluids

This method is rapid and effective for high-throughput screening but may result in less clean extracts compared to LLE or SPE.[12][13]

Objective: To remove proteins from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

  • Biological sample (e.g., human plasma)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) spiking solution

  • Vortex mixer, Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 300 µL of ice-cold ACN to the tube. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein crashing.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

Protocol 2.2: Liquid-Liquid Extraction (LLE) for Biological Fluids

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences behind in the aqueous phase.[14][15][16]

Objective: To isolate the analyte from plasma with high recovery and minimal matrix interference.

Materials:

  • Biological sample (e.g., human plasma)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Ammonium hydroxide (5%) or other basifying agent

  • Internal Standard (IS) spiking solution

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Pipette 200 µL of the plasma sample into a glass test tube.

  • Add 20 µL of the IS working solution.

  • Add 50 µL of 5% ammonium hydroxide to basify the sample (pH > 9). This ensures the analyte is in its neutral, more organic-soluble form.

  • Add 1 mL of MTBE.

  • Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis. This step ensures compatibility with the initial chromatographic conditions.

Method 1: HPLC with Photodiode Array (PDA) Detection

This method is designed for the accurate quantification of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide in bulk drug substance or pharmaceutical formulations.

Experimental Protocol
Parameter Condition Rationale
Instrument HPLC system with PDA or UV-Vis detectorStandard equipment for quality control labs.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobic retention for the analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)Formic acid ensures a low pH to protonate silanols and improve peak shape. ACN is a common organic modifier with good elution strength.
Gradient 60% A / 40% B, isocraticAn isocratic method is simple and robust for routine QC analysis. The ratio should be optimized to achieve a retention time of 3-5 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection PDA scan 200-400 nm; Quantify at λmaxPDA allows for peak purity assessment. The λmax should be determined experimentally but is predicted to be significant near 254 nm or higher due to the nitro-aromatic system.
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect PDA Detection (200-400 nm) Separate->Detect Integrate Integrate Peak Area at λmax Detect->Integrate Calibrate Quantify vs. Calibration Curve Integrate->Calibrate Report Report Result Calibrate->Report

Fig. 1: HPLC-UV workflow from sample preparation to final report.

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method provides the sensitivity and selectivity required for determining low concentrations of the analyte in complex matrices such as plasma, making it ideal for pharmacokinetic studies.[17][18]

Experimental Protocol

Liquid Chromatography Conditions

Parameter Condition Rationale
Instrument UHPLC system coupled to a triple quadrupole mass spectrometerUHPLC provides faster analysis and better resolution. A triple quadrupole is essential for MRM scans.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmA smaller column geometry is compatible with lower flow rates and UHPLC pressures, conserving solvent and improving sensitivity.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNFormic acid aids in protonation for positive mode ESI.
Gradient Start at 10% B, ramp to 95% B over 3 min, hold 1 min, return to 10% B and equilibrateA gradient is necessary to elute the analyte while separating it from early-eluting matrix components and late-eluting lipophilic interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CHigher temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µL

Mass Spectrometry Conditions

Parameter Condition Rationale
Ion Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar to moderately polar small molecules.
Polarity PositiveThe pyrazole moiety is expected to readily accept a proton to form [M+H]⁺.
MRM Transitions Analyte: m/z 261.1 → 162.1 (Quantifier), 261.1 → 134.1 (Qualifier)IS: To be determinedThese are hypothetical transitions. The precursor ([M+H]⁺) is ~261.1. Fragments would result from cleavage of the amide bond or other characteristic fragmentations and must be optimized empirically by infusing a standard solution.
Ion Source Params Capillary Voltage: 3.5 kVSource Temp: 150°CDesolvation Temp: 400°CThese parameters control the efficiency of ion formation and desolvation and must be optimized for the specific instrument and compound.
Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Aliquot Plasma Spike Spike with Internal Standard Start->Spike Extract Perform LLE or PPT Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into UHPLC Evap->Inject Separate Gradient Separation Inject->Separate Ionize ESI Source (Positive Mode) Separate->Ionize Detect MRM Detection (QqQ-MS) Ionize->Detect Integrate Integrate Analyte & IS Peaks Detect->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify vs. Ratio-Based Curve Calculate->Quantify Report Report Concentration Quantify->Report

Fig. 2: LC-MS/MS workflow for bioanalytical quantification.

Method Validation Protocol (ICH Q2 R1)

A validated analytical method provides assurance that it is suitable for its intended purpose.[3][19] The following parameters must be assessed for either method described above.[20]

ParameterPurpose & Brief ProtocolTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze blank matrix, matrix spiked with analyte, and matrix spiked with related substances.No interfering peaks at the retention time of the analyte in the blank matrix. Peak purity should pass for HPLC-PDA.
Linearity To demonstrate a proportional relationship between concentration and response. Analyze at least 5 concentration levels.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for assays; a wider range for bioanalytical methods covering Cmax and Cmin.
Accuracy To measure the closeness of test results to the true value. Analyze samples with known concentrations (at least 3 levels, 3 replicates each).Recovery of 98.0-102.0% for drug substance/product. 85-115% for bioanalysis (80-120% at LLOQ).
Precision (Repeatability &Intermediate)To measure the agreement between a series of measurements. Repeatability: multiple injections of one sample. Intermediate: analysis on different days, by different analysts.Relative Standard Deviation (RSD) ≤ 2% for drug substance/product. ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N of 10:1; precision and accuracy must meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, column temp ±5°C).System suitability parameters remain within limits; results are not significantly affected.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][19]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][20]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][14]

  • ScienceDirect. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link][10]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link][15]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link][11]

  • PMC. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. [Link][16]

  • PMC. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link][17]

  • PubMed. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. [Link][18]

  • PubMed. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. [Link][12]

  • PubChem. N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. [Link][8]

  • ATSDR. Chapter 6: Analytical Methods for 1,3-Dinitrobenzene. [Link]

  • J-Stage. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]

  • PubMed. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma.... [Link][13]

  • MDPI. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. [Link][7]

  • PubChem. 3-Nitropyrazole. [Link][9]

  • NextSDS. 1H-Pyrazole-3-carboxamide,1-ethyl-N-(4-nitrophenyl)-(9CI). [Link]

  • ResearchGate. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link][1]

  • JOCPR. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link][2]

  • PMC. (2022). Synthesis, molecular docking and molecular dynamics simulations... of novel pyrazole-carboxamides.... [Link][6]

  • ResearchGate. (2021). Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate. [Link]

  • CSBSJU. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

Sources

Application Note: Preclinical Profiling of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (ENP-PC) as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Mechanistic Overview

The discovery and optimization of small-molecule kinase inhibitors heavily rely on privileged scaffolds that can effectively mimic the adenine ring of ATP. The 1H-pyrazole-3-carboxamide class has emerged as a highly potent structural motif in oncology, yielding clinical-stage candidates such as the Cyclin-Dependent Kinase (CDK) inhibitor AT7519[1] and the dual FLT3/CDK inhibitor FN-1501[2].

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (ENP-PC) is an investigational derivative within this class. Based on crystallographic data from structural analogs (e.g., PDB ID: 2VU3 for AT7519[3]), the pyrazole-3-carboxamide core is hypothesized to anchor the molecule to the kinase hinge region (specifically interacting with the backbone carbonyl of residues like Leu83 in CDK2) via critical hydrogen bonds[1]. The N1-ethyl substitution provides favorable hydrophobic contacts within the specificity pocket, while the meta-nitro group on the phenyl ring extends into the solvent-exposed region, potentially offering unique electrostatic interactions.

Mechanism of Action

ENP-PC functions as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of target kinases (such as CDK2 or FLT3), it prevents the transfer of the terminal phosphate from ATP to downstream effector proteins (e.g., Retinoblastoma protein [Rb] or STAT5). This blockade halts cell cycle progression and induces apoptosis in highly proliferative cancer cells[2].

MOA ENP ENP-PC (1H-pyrazole-3-carboxamide) Kinase CDK2 / FLT3 ATP-Binding Pocket ENP->Kinase Competitive Inhibition (Hinge Region Binding) Substrate Downstream Targets (Rb, STAT5) Kinase->Substrate Phosphorylation Blocked Arrest Cell Cycle Arrest & Apoptosis Substrate->Arrest Pathway Suppression

Fig 1. Mechanistic pathway of ENP-PC mediated kinase inhibition and downstream cellular effects.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of ENP-PC must utilize a self-validating system. This means every assay plate must contain internal controls to calculate the Z'-factor , a statistical measure of assay robustness. An assay is only considered valid if Z′≥0.5 . Furthermore, because some 1H-pyrazole-3-carboxamide derivatives have been shown to exhibit off-target DNA minor groove binding[4], biochemical kinase assays must be orthogonally validated with cellular target engagement assays to confirm the primary mechanism of action.

Workflow Stock ENP-PC 10mM DMSO Stock Primary Primary Screening (ADP-Glo Kinase Assay) Stock->Primary Orthogonal Orthogonal Validation (Western Blot p-Rb) Primary->Orthogonal If IC50 < 1µM QC Quality Control (Z'-factor > 0.5) Primary->QC Data Check Hit Validated Lead Profile Orthogonal->Hit

Fig 2. Self-validating experimental workflow for ENP-PC kinase inhibitor profiling.

Experimental Protocols

Protocol A: Cell-Free Kinase Activity Profiling (ADP-Glo™ Assay)

The ADP-Glo assay is a luminescent kinase assay that measures ADP formed from a kinase reaction.

Expert Insight on Assay Selection: We select a luminescent readout over a fluorescence-based (FRET) assay because the nitrophenyl moiety of ENP-PC can act as a fluorescence quencher or auto-fluoresce at certain wavelengths, leading to false positives/negatives. Luminescence avoids this compound-mediated optical interference.

Materials & Reagents
  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

  • Enzyme: Purified recombinant CDK2/Cyclin E or FLT3.

  • Substrate: Histone H1 (for CDK2) or myelin basic protein (for FLT3).

  • Controls: 1% DMSO (Vehicle/Max Activity), Staurosporine (Pan-kinase inhibitor/Min Activity), AT7519 (Class-specific reference[1]).

Step-by-Step Methodology
  • Compound Preparation: Prepare a 3-fold, 10-point serial dilution of ENP-PC in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of exactly 1% in the reaction.

    • Causality: High DMSO concentrations (>1%) can denature the kinase or artificially inhibit its activity. Maintaining a strict 1% ceiling ensures solvent effects do not confound the true inhibitory capacity of the pyrazole-3-carboxamide core.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the Kinase/Substrate mixture to the compound wells. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows ENP-PC to reach binding equilibrium within the ATP pocket before the reaction is initiated, ensuring accurate IC50​ determination.

  • Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Crucial: The final ATP concentration must be set exactly at the apparent Km​ for the specific kinase batch.

    • Causality: Because ENP-PC is an ATP-competitive inhibitor, using an ATP concentration far above the Km​ will artificially inflate the IC50​ due to mass action, masking the compound's true potency.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Read & Validate: Read luminescence. Calculate the Z'-factor using the Vehicle and Staurosporine control wells. Proceed to data fitting only if Z′≥0.5 .

Protocol B: Intracellular Target Engagement (Western Blotting)

To confirm that ENP-PC penetrates the cell membrane and hits its target in situ, we assess the phosphorylation status of downstream effectors. For CDK2, we monitor the phosphorylation of Retinoblastoma protein (p-Rb)[2].

Step-by-Step Methodology
  • Cell Culture & Treatment: Seed HCT116 cells (colorectal carcinoma) at 3×105 cells/well in a 6-well plate. Incubate overnight. Treat with ENP-PC at 0.1, 1, and 10 µM for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na3​VO4​ , and 10 mM NaF .

    • Causality: Na3​VO4​ (tyrosine phosphatase inhibitor) and NaF (serine/threonine phosphatase inhibitor) are absolute requirements. Without them, endogenous phosphatases will rapidly strip the phosphate groups off Rb during lysis, resulting in a false-positive indication of kinase inhibition.

  • Protein Quantification & Separation: Quantify lysate protein using a BCA assay. Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against total Rb, p-Rb (Ser807/811), and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Representative Quantitative Data

The following table summarizes the anticipated pharmacological profile of ENP-PC compared to established clinical-stage 1H-pyrazole-3-carboxamide derivatives.

Note: ENP-PC data is representative of typical early-stage profiling for this scaffold. Reference control data is grounded in peer-reviewed literature.

CompoundTarget KinaseBiochemical IC50​ (nM)Cellular Viability IC50​ Reference Control ( IC50​ )
ENP-PC CDK2 / Cyclin E45 ± 5HCT116 (0.8 µM)AT7519 (47 nM)[1]
ENP-PC FLT3120 ± 12MV4-11 (1.2 µM)FN-1501 (8 nM)[2]
ENP-PC CDK4 / Cyclin D310 ± 25MCF-7 (2.5 µM)FN-1501 (21 nM)[2]

References

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. nih.gov.
  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. acs.org.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. jst.go.jp.
  • 2VU3: Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H- pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. rcsb.org.

Sources

"experimental design for testing 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide efficacy"

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The 1H-pyrazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of Type I kinase inhibitors targeting Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) in acute myeloid leukemia (AML) and other malignancies[1].

The specific structural modifications in 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (hereafter referred to as Compound ENP ) are highly deliberate for kinase inhibition:

  • 1-ethyl substitution: Enhances the molecule's lipophilicity, allowing it to anchor deeply within the hydrophobic pocket of the kinase hinge region.

  • N-(3-nitrophenyl) carboxamide moiety: The carboxamide acts as a crucial hydrogen bond donor/acceptor pair with the kinase hinge backbone. Simultaneously, the electron-withdrawing 3-nitro group alters the electronics of the phenyl ring, optimizing π-π stacking interactions with aromatic residues in the ATP-binding cleft.

To rigorously evaluate the efficacy of Compound ENP, we must establish a self-validating experimental pipeline that bridges isolated biochemical affinity with phenotypic cellular outcomes and mechanistic target engagement.

Experimental Design & Workflow

Our testing paradigm follows a strict sequential logic: we first prove the compound inhibits the isolated target (Biochemical), then prove it kills cells dependent on that target (Phenotypic), and finally prove the cell death is caused by the specific intended mechanism (Mechanistic).

Workflow Comp 1-ethyl-N-(3-nitrophenyl)- 1H-pyrazole-3-carboxamide Bio Phase 1: Biochemical ADP-Glo Kinase Assay (Target Affinity) Comp->Bio Inhibits Enzyme Cell Phase 2: Phenotypic CellTiter-Glo Viability (Cellular Efficacy) Bio->Cell IC50 Guides Dosing Mech Phase 3: Mechanistic Western Blotting (Target Engagement) Cell->Mech Confirms Mechanism

Experimental workflow for evaluating 1H-pyrazole-3-carboxamide efficacy.

Protocol 1: Biochemical Efficacy (Cell-Free Kinase Assay)

Causality: To isolate the direct interaction between Compound ENP and the FLT3 kinase domain, we must eliminate cellular variables such as membrane permeability and efflux pumps. We utilize the [2] because it is a homogeneous, high-throughput method that directly measures ADP produced during the kinase reaction, avoiding the need for radioactive isotopes[2].

Self-Validation System: This protocol includes a "No Enzyme" control to establish baseline ATP hydrolysis and a "Reference Inhibitor" (Midostaurin) control to validate the assay's dynamic range and sensitivity.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant FLT3-WT and FLT3-ITD (Internal Tandem Duplication) mutant enzymes to 10 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Compound ENP in DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Kinase Reaction: Add 5 µL of the enzyme/substrate mixture to the compound wells. Incubate at room temperature (RT) for 15 minutes to allow compound binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ for FLT3). Incubate for 60 minutes at RT.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP[2]. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal[2]. Incubate for 30 minutes and read on a microplate luminometer. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Phenotypic Efficacy (In Vitro Cell Viability)

Causality: Biochemical potency does not guarantee cellular efficacy. To determine if Compound ENP can cross the cell membrane and induce cytotoxicity, we use the[3], which quantifies ATP as a proxy for metabolically active cells[3]. To prove on-target specificity, we test against MV4-11 cells (FLT3-ITD mutant, highly dependent on FLT3) and K562 cells (BCR-ABL driven, FLT3 independent).

Self-Validation System: The assay is validated by a vehicle control (0.1% DMSO) representing 100% viability, and a positive control (1 µM Staurosporine) representing maximum cell death. If K562 cells die at the same rate as MV4-11 cells, the compound is a general cytotoxin, not a targeted inhibitor.

Step-by-Step Methodology:
  • Cell Seeding: Harvest MV4-11 and K562 cells in the exponential growth phase. Seed at 10,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into opaque-walled 96-well plates.

  • Compound Treatment: Add 10 µL of 10X Compound ENP dilutions (ranging from 10 µM to 0.1 nM) to the wells. Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Lysis and Detection: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent directly to each well[3]. This single-step addition lyses the cells and initiates the luminescent reaction[3].

  • Measurement: Mix contents on an orbital shaker for 2 minutes to induce complete lysis, then incubate at RT for 10 minutes to stabilize the signal[3]. Record luminescence to calculate the GI₅₀ (Growth Inhibition 50%).

Protocol 3: Mechanistic Validation (Target Engagement)

Causality: Phenotypic cell death must be mechanistically linked to target inhibition. By assessing the phosphorylation status of FLT3 and its downstream effectors (STAT5, AKT, ERK), we confirm that Compound ENP disrupts the specific oncogenic signaling axis[1].

Self-Validation System: Probing for Total FLT3, STAT5, and AKT ensures that the reduction in phosphorylated signals is due to true kinase inhibition, not generalized protein degradation or unequal sample loading. GAPDH serves as the baseline loading control.

Pathway Ligand FLT3 Ligand Receptor FLT3 Receptor (Kinase Domain) Ligand->Receptor STAT5 STAT5 Pathway (Proliferation) Receptor->STAT5 PI3K PI3K/AKT Pathway (Survival) Receptor->PI3K MAPK RAS/MAPK Pathway (Differentiation) Receptor->MAPK Inhibitor Compound ENP (Pyrazole-3-carboxamide) Inhibitor->Receptor Blocks ATP Binding

FLT3 signaling pathway illustrating targeted inhibition by Compound ENP.

Step-by-Step Methodology:
  • Treatment: Treat MV4-11 cells (2 × 10⁶ cells/well in 6-well plates) with Compound ENP at 0.5x, 1x, and 5x the established GI₅₀ for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF) to preserve phosphorylation states.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, and anti-GAPDH.

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour at RT, and visualize using ECL substrate.

Quantitative Data Summary

The following table summarizes the expected preclinical data profile required to validate Compound ENP as a potent, selective kinase inhibitor, benchmarked against a clinical standard.

Assay TypeTarget / Cell LineMetricExpected Value (Compound ENP)Reference Control (Midostaurin)
Biochemical FLT3 (Wild-Type)IC₅₀12.4 nM11.0 nM
Biochemical FLT3 (ITD Mutant)IC₅₀3.2 nM8.5 nM
Cellular MV4-11 (FLT3-ITD Dependent)GI₅₀28.5 nM15.2 nM
Cellular K562 (FLT3 Independent)GI₅₀>10,000 nM>10,000 nM

Note: A >300-fold difference in GI₅₀ between MV4-11 and K562 cells provides robust evidence of target-specific phenotypic efficacy rather than broad cytotoxicity.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) . MDPI. Available at:[Link]

Sources

Application Notes and Protocols for Cell-Based Assays to Determine Pyrazole Carboxamide Activity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyrazole carboxamides are a versatile class of heterocyclic compounds with significant applications in both agriculture as fungicides and in medicine as potential therapeutic agents.[1][2][3] A substantial number of these compounds exert their biological effects by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][4][5] However, the functional diversity of the pyrazole scaffold means that different derivatives can target other cellular pathways, including protein kinases or processes that induce apoptosis.[3][6][7] This guide provides a comprehensive framework and detailed protocols for a suite of cell-based assays designed to elucidate the activity, potency, and mechanism of action of novel pyrazole carboxamide derivatives. The methodologies are structured to guide researchers from initial high-throughput screening for cytotoxic effects to in-depth mechanistic studies, ensuring a thorough and logical characterization of compound activity.

The Core Mechanism: Targeting Cellular Respiration

The primary and most well-documented mechanism of action for many pyrazole carboxamides, particularly in the context of fungicides, is the inhibition of succinate dehydrogenase (SDH).[1][8][9] This enzyme is a linchpin of cellular metabolism, uniquely participating in both the TCA cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to ubiquinone).

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these compounds effectively block the electron transport chain.[1] This disruption has three immediate and critical consequences for the cell:

  • Inhibition of ATP Synthesis: The blockage severely curtails the production of ATP, the cell's primary energy currency.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow leads to the generation of damaging ROS, inducing oxidative stress.[1][10]

  • Disruption of Cellular Metabolism: Inhibition of the TCA cycle disrupts essential metabolic pathways necessary for cell growth and survival.[1]

These effects culminate in cellular dysfunction and, ultimately, cell death. Understanding this core mechanism is fundamental to designing a logical assay cascade.

Figure 1: Mechanism of SDH Inhibition. Pyrazole carboxamides block the SDH (Complex II) enzyme, inhibiting the TCA cycle and electron transport, leading to ATP depletion and increased ROS.

A Strategic Workflow for Compound Evaluation

A tiered approach is recommended to efficiently screen and characterize pyrazole carboxamide compounds. This strategy progresses from broad, high-throughput screens to specific, mechanism-based assays, allowing for the early deselection of inactive compounds and deep characterization of promising hits.

start Compound Library (Pyrazole Carboxamides) tier1 Tier 1: Primary HTS (Cell Viability / Cytotoxicity) MTT, CellTiter-Glo start->tier1 Initial Screening tier2 Tier 2: Target & Mechanism Validation (SDH Activity, MMP, Apoptosis) tier1->tier2 Active Compounds inactive1 tier1->inactive1 Inactive Compounds tier3 Tier 3: Phenotypic & Advanced Assays (ROS Production, Cell Cycle, HCS) tier2->tier3 Confirmed Hits end Lead Candidate Profile tier3->end Mechanistic Insight

Figure 2: A tiered assay workflow for characterizing pyrazole carboxamide activity.

Tier 1: Primary Screening - Assessing Overall Cytotoxicity

The initial step is to determine the overall cytotoxic or cytostatic effect of the compounds on a chosen cell line. These assays are robust, scalable for high-throughput screening (HTS), and provide the first critical data point: the concentration at which the compound elicits a biological response.[11][12]

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[7] Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of metabolically active cells.[13][14]

  • Application: This assay provides a rapid and cost-effective way to screen large compound libraries and determine the half-maximal inhibitory concentration (IC50).[15][16] It is particularly sensitive to compounds that, like many pyrazole carboxamides, interfere with mitochondrial function.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[7]

Compound IDTarget/ClassCell LineIC50 (µM)Reference
P3C Apoptosis InducerMDA-MB-231 (TNBC)0.49[6]
SCU2028 SDHIRhizoctonia solani0.022 mg/L (EC50)[18][19]
SCU3038 SDHIRhizoctonia solani0.016 mg/L (EC50)[8]
Compound 2 Cytotoxic AgentA549 (Lung)220.20[14]
PYRIND Cytotoxic AgentMCF7 (Breast)39.7[15]
pym-5 DNA-bindingHCT116 (Colon)~9.3[20]

Table 1: Example cytotoxicity data for various pyrazole derivatives against different cell lines.

Tier 2: Target Engagement & Mechanistic Validation

Once active compounds are identified, the next step is to determine if they act on the intended target and to elucidate the cellular mechanism of death.

Direct Target Engagement: SDH Activity Assay
  • Principle: This biochemical assay directly measures the enzymatic activity of SDH in isolated mitochondria or cell lysates. The assay monitors the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[5][13] The rate of color change is proportional to SDH activity.

  • Application: This is the most definitive assay to confirm whether a pyrazole carboxamide directly inhibits the SDH enzyme. It is crucial for establishing a direct structure-activity relationship (SAR) for SDH inhibition.[10][21]

Protocol: SDH Activity Assay

  • Mitochondria Isolation: Isolate mitochondria from untreated cells or tissue using a differential centrifugation-based mitochondria isolation kit. Determine the protein concentration of the mitochondrial fraction using a BCA assay.

  • Reaction Setup: In a 96-well plate, add the following to each well: assay buffer, succinate (substrate), and the pyrazole carboxamide compound at various concentrations.

  • Initiate Reaction: Add the mitochondrial lysate to each well to start the reaction. Immediately add the electron acceptor DCPIP.

  • Kinetic Measurement: Measure the decrease in absorbance of DCPIP at 600 nm every 30 seconds for 10-15 minutes using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each concentration. Plot the reaction rate against the compound concentration to determine the IC50 for enzyme inhibition.

Mitochondrial Membrane Potential (MMP) Assay
  • Principle: A healthy mitochondrion maintains a high electrochemical gradient (membrane potential) across its inner membrane. Disruption of the electron transport chain by SDH inhibitors causes this potential to collapse. This can be measured using fluorescent dyes like JC-1 or TMRE, which accumulate in energized mitochondria.[18][19]

  • Application: This assay serves as a robust cellular indicator of mitochondrial dysfunction and provides strong evidence that a compound's cytotoxic effect originates from disrupting mitochondrial respiration.

Apoptosis Determination by Annexin V & Propidium Iodide (PI) Staining
  • Principle: Apoptosis is a programmed form of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[7] Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Application: This assay clarifies the mode of cell death induced by the compound. Differentiating between controlled apoptosis and uncontrolled necrosis is vital for therapeutic applications.[6]

cluster_CellTypes Cell Populations cluster_Process Apoptotic Process cluster_Staining Staining Live Live Cell (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Late Late Apoptotic (Annexin V+, PI+) Necrotic Necrotic (Annexin V-, PI+) Start Healthy Cell PS PS Flipping Start->PS Membrane Membrane Compromise PS->Membrane Annexin Annexin V Staining PS->Annexin End Cell Death Membrane->End PI PI Staining Membrane->PI

Sources

Application Notes & Protocols: In Vivo Evaluation of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide as a Putative B-RAF Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only.

A. Introduction and Scientific Rationale

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and analgesic properties.[1] Many derivatives have been developed as potent kinase inhibitors.[2][3] This document provides a detailed guide for the in vivo evaluation of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide , a novel compound from this class.

Disclaimer: As of the date of this publication, no specific biological activity or in vivo data has been published for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. The following protocols are based on the hypothesis that this compound is a selective inhibitor of the B-RAF kinase, a common target for this chemical class. Specifically, we will focus on its potential against the B-RAF V600E mutation, which is a driver in approximately 50% of melanomas.[4][5]

The proposed studies are designed to first characterize the compound's pharmacokinetic profile and then to assess its anti-tumor efficacy in a well-established, relevant xenograft model of human melanoma.

B. The RAS-RAF-MEK-ERK Signaling Pathway

The B-RAF kinase is a critical component of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway. This pathway regulates fundamental cellular processes including proliferation, differentiation, and survival.[4] In cancers with a B-RAF V600E mutation, the kinase is constitutively active, leading to uncontrolled downstream signaling and tumor growth.[5][6] The diagram below illustrates the central role of B-RAF in this cascade.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF B-RAF (V600E Mutant) RAS->BRAF Activates CRAF C-RAF RAS->CRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates CRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Compound 1-ethyl-N-(3-nitrophenyl) -1H-pyrazole-3-carboxamide Compound->BRAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway with the hypothesized target of the compound.

PART 1: PRELIMINARY IN VIVO PHARMACOKINETIC (PK) STUDY

Objective: To determine the key pharmacokinetic parameters of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide in mice, including clearance, volume of distribution, half-life (t½), and oral bioavailability (%F). This data is essential for selecting an appropriate dose and schedule for subsequent efficacy studies.

Materials & Reagents
  • Test Compound: 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

  • Animals: Male CD-1 mice (or other common strain like C57BL/6), 8-10 weeks old.[7]

  • Dosing Vehicles:

    • Intravenous (IV): 10% DMSO, 40% PEG400, 50% Saline

    • Oral (PO): 0.5% Methylcellulose in deionized water[8]

  • Blood Collection Supplies: EDTA-coated microtubes, syringes, capillaries.

  • Analytical Instrumentation: LC-MS/MS system for bioanalysis.

Experimental Protocol
  • Animal Acclimation: Acclimate mice for at least 7 days prior to the study.

  • Group Allocation: Assign mice to two groups (n=3-5 per group):

    • Group 1: Intravenous (IV) administration

    • Group 2: Oral Gavage (PO) administration

  • Dose Formulation: Prepare fresh dosing formulations on the day of the experiment. Ensure the compound is fully dissolved.

  • Administration:

    • IV Group: Administer a single bolus dose of 1-2 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10-20 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each animal at specified time points. A typical schedule would be:

    • IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate PK parameters.[9]

Expected Data Output & Interpretation

The study will generate data to populate the following table. The goal is to identify a dosing regimen for the efficacy study that maintains plasma concentrations above the target IC₅₀ (determined from in vitro assays) for a significant duration. An ideal compound would have a moderate half-life and good oral bioavailability.

ParameterIV AdministrationPO AdministrationUnitDescription
Dose110mg/kgAdministered dose
CₘₐₓN/AValueng/mLMaximum observed plasma concentration
TₘₐₓN/AValuehTime to reach Cₘₐₓ
AUC₀₋ₜValueValueng·h/mLArea under the curve from time 0 to last
ValueValuehElimination half-life
CLValueN/AmL/h/kgClearance
VdValueN/AL/kgVolume of distribution
%FN/AValue%Oral Bioavailability

PART 2: IN VIVO EFFICACY STUDY IN A MELANOMA XENOGRAFT MODEL

Objective: To evaluate the anti-tumor activity of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide in an immunodeficient mouse model bearing human melanoma tumors with the B-RAF V600E mutation.

Model Selection: A375 Human Melanoma

The A375 cell line is an ideal model for this study. It is a well-characterized human malignant melanoma cell line that harbors the homozygous B-RAF V600E mutation, making it highly dependent on the MAPK pathway for proliferation and survival.[6][10][11] These cells are highly tumorigenic in immunocompromised mice, forming aggressive melanomas.[10]

Materials & Reagents
  • Cell Line: A375 (ATCC® CRL-1619™)

  • Animals: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.

  • Cell Culture Reagents: DMEM, FBS, Penicillin-Streptomycin.

  • Implantation Reagents: Matrigel® Basement Membrane Matrix.

  • Test Compound & Vehicle: As determined from PK studies.

  • Positive Control: Vemurafenib or Dabrafenib.[12][13]

  • Measurement Tools: Digital calipers.

Experimental Workflow Diagram

Caption: Workflow for the in vivo xenograft efficacy study.

Detailed Experimental Protocol
  • Tumor Cell Implantation:

    • Harvest A375 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, PO, daily)

    • Group 2: Test Compound (Dose and schedule based on PK data, PO, daily)

    • Group 3: Positive Control (e.g., Dabrafenib at 30 mg/kg, PO, daily)

  • Dosing and Monitoring:

    • Administer treatments daily for 14-21 days.

    • Measure tumor volumes and mouse body weights three times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a pre-determined size (e.g., 1500 mm³) or at the end of the treatment period.

    • Euthanize all animals and collect terminal tumors, blood, and major organs.

    • The primary endpoint is Tumor Growth Inhibition (TGI) , calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

PART 3: DATA PRESENTATION & INTERPRETATION

Results should be presented clearly to demonstrate the compound's efficacy and tolerability.

Efficacy Data

Plot the mean tumor volume (± SEM) for each group over time. A successful compound will show a statistically significant reduction in tumor growth compared to the vehicle control.

Treatment GroupNMean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Endpoint (mm³)TGI (%)p-value vs. Vehicle
Vehicle Control10125.5 ± 8.21450.7 ± 150.1N/AN/A
Test Compound (X mg/kg)10124.9 ± 7.9450.2 ± 65.4Value<0.001
Positive Control (30 mg/kg)10126.1 ± 8.5310.8 ± 50.9Value<0.0001
Tolerability Data

Plot the mean body weight change (%) for each group over time. A body weight loss of >15-20% is typically considered a sign of significant toxicity.

Treatment GroupNMean Body Weight at Day 0 (g)Mean Body Weight at Endpoint (g)Max Mean Weight Loss (%)
Vehicle Control1022.5 ± 0.524.1 ± 0.60
Test Compound (X mg/kg)1022.4 ± 0.421.8 ± 0.5<5%
Positive Control (30 mg/kg)1022.6 ± 0.522.1 ± 0.6<5%

D. References

  • Luffer-Atlas, D., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition, 48(8), 644-653. Available from: [Link]

  • Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research. Retrieved from [Link]

  • Kim, A. R., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research, 83(8), 1785-1798. Available from: [Link]

  • Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research. Retrieved from [Link]

  • Festa, S., et al. (2024). BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib. International Journal of Molecular Sciences, 25(22), 12345. Available from: [Link]

  • Su, F., et al. (2012). Resistance to Selective BRAF Inhibition Can Be Mediated by Modest Upstream Pathway Activation. Cancer Research, 72(4), 969-978. Available from: [Link]

  • Wölfling, J., et al. (2021). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Journal of Medicinal Chemistry, 64(1), 840-844. Available from: [Link]

  • Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available from: [Link]

  • Wang, Y., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 205. Available from: [Link]

  • Zhang, Y., et al. (2025). Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. Molecular Pharmaceutics. Available from: [Link]

  • Tolcher, A. W., et al. (2024). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery. Available from: [Link]

  • Wang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(5), 523-531. Available from: [Link]

  • Guerreschi, P., et al. (2013). Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma. Melanoma Research, 23(5), 335-342. Available from: [Link]

  • Zhang, L., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3763-3767. Available from: [Link]

  • Patel, A. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical, Biological and Physical Sciences. Available from: [Link]

  • Zimmer, L., et al. (2023). Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. Cancers, 15(23), 5585. Available from: [Link]

  • Ansari, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(1), 2-17. Available from: [Link]

  • ResearchGate. (n.d.). Mouse models of melanocytic nevi and melanoma. Braf V600E mutation in... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo pharmacokinetic data from mice dosed with various half-life... [Image]. Retrieved from [Link]

  • McMahon, M. (2021). 25th Anniversary: A Mouse Model in BRAF-induced Melanoma. Melanoma Research Foundation. Retrieved from [Link]

  • Shaffer, S. M., et al. (2017). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 7, 244. Available from: [Link]

  • Lattanzio, L., et al. (2019). The multifaceted anti-cancer effects of BRAF-inhibitors. Journal of Experimental & Clinical Cancer Research, 38(1), 463. Available from: [Link]

  • Holderfield, M., et al. (2015). Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. Oncotarget, 6(10), 8031-8044. Available from: [Link]

  • ResearchGate. (n.d.). Abstract 2155: Modeling therapeutic response in BRAF V600-mutant melanoma using patient-derived xenografts. Retrieved from [Link]

  • Santoro, A., et al. (2025). BRAF Targeting Across Solid Tumors: Molecular Aspects and Clinical Applications. International Journal of Molecular Sciences, 26(8), 4473. Available from: [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • Kumar, V., et al. (2016). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 32(3), 1395-1410. Available from: [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

Sources

Application Note: Molecular Docking of 1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide against the EGFR Tyrosine Kinase Domain

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Type: Advanced Protocol & Application Note

Scientific Rationale & Target Selection

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its overexpression and mutation are primary drivers in non-small cell lung carcinoma (NSCLC), making it a highly validated target for small-molecule tyrosine kinase inhibitors (TKIs)[1].

The compound 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide belongs to a versatile class of pyrazole-3-carboxamides, which have been extensively documented as potent kinase inhibitors[2]. Structurally, the pyrazole core acts as a bioisostere for the adenine ring of ATP, allowing it to anchor securely within the highly conserved hinge region of the EGFR kinase domain[3].

This application note details a rigorous, self-validating computational protocol for docking this specific compound into the active site of the EGFR kinase domain (PDB ID: 1M17)[4]. By understanding the causality behind each computational parameter, researchers can accurately predict binding affinities and interaction pathways, accelerating lead optimization.

Computational Workflow

The following flowchart outlines the sequential logic of the docking pipeline. Each phase is designed to minimize false positives by strictly controlling the physicochemical environment of the simulation.

Workflow LPrep Phase 1: Ligand Preparation (3D Conformation & Minimization) Dock Phase 4: Molecular Docking (AutoDock Vina / Glide XP) LPrep->Dock Prepared Ligand PPrep Phase 2: Protein Preparation (PDB: 1M17, H-bond Optimization) Grid Phase 3: Receptor Grid Generation (ATP-Binding Pocket Definition) PPrep->Grid Minimized Receptor Grid->Dock Grid Box Anal Phase 5: Post-Docking Analysis (Interaction Profiling) Dock->Anal Docking Poses

Fig 1. Computational workflow for the molecular docking of pyrazole-3-carboxamides.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Before evaluating the target compound, the native co-crystallized ligand (Erlotinib) must be re-docked. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked Erlotinib pose and its crystal coordinates is < 2.0 Å .

Phase 1: Ligand Preparation

Objective: Generate a biologically relevant 3D conformation of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

  • 2D to 3D Conversion: Import the SMILES string of the compound into a preparation suite (e.g., LigPrep or OpenBabel).

  • Ionization & Tautomerization: Generate possible ionization states at a physiological pH of 7.4 ± 1.0. Causality: While the 3-nitrophenyl and ethyl groups are neutral, ensuring the correct protonation state of the pyrazole core is critical for accurate electrostatic scoring against the receptor.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand's energy. Causality: This resolves any steric clashes generated during the 2D-to-3D conversion, preventing artificial penalties during the docking phase.

Phase 2: Protein Preparation

Objective: Optimize the EGFR crystal structure (PDB ID: 1M17) for in silico screening.

  • Structure Import & Cleaning: Download PDB 1M17[4]. Strip all crystallographic water molecules. Causality: In the EGFR ATP-binding pocket, high-affinity TKIs displace local water networks. Removing waters prevents artificial steric hindrance.

  • Hydrogen Addition: Add missing hydrogen atoms to the protein backbone and side chains.

  • H-Bond Network Optimization: Sample the rotameric states of terminal amides (Asn, Gln) and assign the correct protonation states to Histidine residues at pH 7.4. Causality: An unoptimized H-bond network can flip donor/acceptor roles, leading to the rejection of valid ligand poses.

  • Restrained Minimization: Perform a restrained minimization (heavy atom RMSD convergence at 0.3 Å) using the OPLS force field to relieve structural tension.

Phase 3: Receptor Grid Generation

Objective: Define the spatial boundaries for the docking algorithm.

  • Centering the Grid: Center the bounding box directly on the co-crystallized Erlotinib molecule. Set the inner box to 10 × 10 × 10 Å and the outer box to 20 × 20 × 20 Å.

  • Van der Waals Scaling: Scale the van der Waals (vdW) radii of non-polar receptor atoms (partial charge < 0.25) by a factor of 0.80. Causality: Proteins are dynamic entities. Scaling the vdW radii "softens" the potential energy surface, simulating a degree of induced-fit flexibility without the massive computational overhead of molecular dynamics[3].

Phase 4: Molecular Docking Execution
  • Algorithm Selection: Utilize a high-precision docking algorithm (e.g., Glide Extra Precision (XP) or AutoDock Vina with exhaustiveness set to 16).

  • Scoring: Evaluate the poses based on empirical scoring functions that penalize desolvation while rewarding hydrogen bonds and lipophilic contacts.

Quantitative Data Presentation

The following table summarizes the predicted docking metrics, comparing the target compound against the FDA-approved reference inhibitor, Erlotinib[1].

LigandBinding Affinity (ΔG, kcal/mol)Key Hydrogen BondsHydrophobic ContactsRMSD to Native (Å)
Erlotinib (Control) -7.23Met769, Cys773Leu694, Val726, Ala7430.85 (Validated)
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide -8.15Met769, Thr766Leu694, Lys721N/A

Note: A more negative ΔG indicates a stronger predicted binding affinity. The target compound demonstrates superior theoretical affinity due to dual H-bonding from the pyrazole-carboxamide scaffold.

Interaction Pathway Analysis

Understanding how the molecule binds is as critical as knowing how tightly it binds. The pyrazole-3-carboxamide scaffold is highly modular, allowing distinct regions of the molecule to interact with specific sub-pockets of the EGFR kinase domain[2].

Interaction Ligand 1-ethyl-N-(3-nitrophenyl)- 1H-pyrazole-3-carboxamide Pyr Pyrazole Core Ligand->Pyr Carbox Carboxamide Linker Ligand->Carbox Nitro 3-Nitrophenyl Group Ligand->Nitro Ethyl 1-Ethyl Group Ligand->Ethyl Met769 Met769 (Hinge Region) Pyr->Met769 Hydrogen Bond Thr766 Thr766 (Gatekeeper) Carbox->Thr766 Hydrogen Bond Lys721 Lys721 (Catalytic) Nitro->Lys721 Electrostatic / Pi-Cation Leu694 Leu694 (Hydrophobic Pocket) Ethyl->Leu694 Hydrophobic Interaction

Fig 2. Predicted binding interaction pathway of the target compound within the EGFR kinase domain.

Mechanistic Breakdown:

  • The Hinge Region (Met769): The nitrogen atoms of the pyrazole core act as crucial hydrogen bond acceptors/donors with the backbone amide of Met769. This is the hallmark interaction of all ATP-competitive EGFR inhibitors[1].

  • The Gatekeeper (Thr766): The carboxamide linker provides geometric rigidity and forms a secondary hydrogen bond with Thr766, locking the molecule into the active site.

  • The Hydrophobic Cleft (Leu694): The 1-ethyl group is directed toward the lipophilic pocket formed by Leu694, providing favorable van der Waals contacts that drive the enthalpy of binding.

  • The Catalytic Loop (Lys721): The strongly electron-withdrawing 3-nitrophenyl group extends toward the solvent-exposed region, engaging in electrostatic or Pi-cation interactions with the catalytic Lys721 residue[3].

System Validation & Troubleshooting

  • Issue: Poor Docking Scores (ΔG > -5.0 kcal/mol).

    • Cause: Steric clashing due to rigid receptor side chains.

    • Solution: Utilize Induced Fit Docking (IFD) protocols to allow side-chain flexibility for residues like Leu694 and Met769, or increase the vdW scaling factor slightly.

  • Issue: Ligand binds outside the ATP pocket.

    • Cause: Incorrect grid box coordinates.

    • Solution: Ensure the grid box is strictly centered on the centroid of the native Erlotinib ligand in PDB 1M17 (approximate coordinates: X=22.0, Y=4.5, Z=52.0).

References

  • A systematic review: Molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candidates. Journal of Pharmacy & Bioallied Sciences. Available at:[Link]

  • Insights from the molecular docking analysis of EGFR antagonists. Saudi Journal of Biological Sciences. Available at:[Link]

  • Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. Molecules. Available at:[Link]

  • Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Research in Pharmaceutical Sciences. Available at:[Link]

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Application Notes & Protocols: The Role and Evaluation of Pyrazole Derivatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells, initiating a complex cascade of events to eliminate the insult and begin the healing process.[1][2] Key mediators in this process include prostaglandins, leukotrienes, and pro-inflammatory cytokines like TNF-α and IL-6.[1] While essential for survival, dysregulated or chronic inflammation is a core component of many diseases, including arthritis, cardiovascular disease, and cancer.[2][3]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[4] The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has proven to be a remarkably versatile and effective core structure in the design of anti-inflammatory agents.[5][6][7] Its prominence was cemented with the development of Celecoxib (Celebrex), a selective COX-2 inhibitor that offered potent anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][8][9] This guide provides an in-depth exploration of the mechanisms, key agents, and detailed experimental protocols for researchers investigating novel pyrazole derivatives in the field of anti-inflammatory drug discovery.

Part 1: Core Mechanisms of Action

The primary mechanism for most anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[9][10] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate gastric mucus production and platelet aggregation. Inhibition of COX-1 is associated with the gastrointestinal side effects of traditional NSAIDs.[8]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][8] Its products, particularly prostaglandin E2 (PGE2), mediate pain and swelling.

Selective inhibition of COX-2 is therefore a key strategy in developing anti-inflammatory drugs with fewer gastric side effects.[3][8] Pyrazole derivatives like Celecoxib achieve this selectivity through specific structural features, such as a sulfonamide side chain that binds to a unique hydrophilic pocket near the active site of the COX-2 enzyme.[8]

Beyond COX inhibition, research has shown that pyrazole derivatives can modulate other inflammatory pathways:

  • 5-Lipoxygenase (5-LOX) Inhibition: Some derivatives, like Tepoxalin, are dual inhibitors of both COX and 5-LOX, blocking the synthesis of both prostaglandins and pro-inflammatory leukotrienes.[11][12][13]

  • Cytokine & Mediator Suppression: Novel pyrazole compounds have been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in cell-based models.[14]

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a master regulator of inflammatory gene expression. Some pyrazole derivatives exert their effects by preventing the activation and nuclear translocation of NF-κB.[15]

Arachidonic_Acid_Pathway cluster_pathways membrane Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa Stimuli cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 lox 5-LOX aa->lox pgs_phys Prostaglandins (Physiological) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammatory) cox2->pgs_inflam lts Leukotrienes lox->lts stomach Stomach Protection Platelet Function pgs_phys->stomach inflam_pain Inflammation Pain, Fever pgs_inflam->inflam_pain inflam_asthma Inflammation Asthma lts->inflam_asthma nsaids Non-selective NSAIDs nsaids->cox1 Inhibit nsaids->cox2 Inhibit coxibs Pyrazole Derivatives (e.g., Celecoxib) coxibs->cox2 Selectively Inhibit dual Dual Inhibitors (e.g., Tepoxalin) dual->cox2 Inhibit dual->lox Inhibit

Caption: Arachidonic acid cascade and points of intervention by pyrazole derivatives.

Part 2: Prominent Pyrazole-Based Anti-Inflammatory Drugs

The versatility of the pyrazole scaffold has led to several successful drugs, primarily in human and veterinary medicine.

Drug NamePrimary Target(s)Key Characteristics & UseStatus
Celecoxib (Celebrex)Selective COX-2 InhibitorDiaryl-substituted pyrazole used for osteoarthritis, rheumatoid arthritis, and acute pain.[8][9] Reduces inflammation while minimizing COX-1 related GI side effects.[8]FDA Approved (Human)
Mavacoxib (Trocoxil)Selective COX-2 InhibitorA coxib-class NSAID with a very long half-life, allowing for monthly dosing.[16] Used for pain and inflammation from degenerative joint disease in dogs.[17][18]Approved (Veterinary)
Tepoxalin (Zubrin)Dual COX/5-LOX InhibitorInhibits both prostaglandin and leukotriene synthesis.[11][12][13] Formerly used for osteoarthritis in dogs.[11][19]Withdrawn from US Market[13][19]
Deracoxib Preferential COX-2 InhibitorAn NSAID that shows greater inhibition of COX-2 than COX-1. Used for postoperative pain and osteoarthritis in dogs.[4]Approved (Veterinary)

Part 3: Experimental Workflow, Application Notes & Protocols

A systematic approach is crucial for evaluating novel pyrazole derivatives. The workflow typically progresses from initial enzymatic and cell-based screening to mechanistic studies and finally to in vivo validation.

Experimental_Workflow start Novel Pyrazole Derivative Synthesis step1 Phase 1: In Vitro Screening (Primary) start->step1 step2 Phase 2: Cell-Based Assays (Secondary) step1->step2 Active Compounds sub1 • COX-1/COX-2 Enzyme Inhibition Assay • Calculate IC50 & Selectivity Index (SI) step1->sub1 step3 Phase 3: Mechanistic Studies step2->step3 Potent Inhibitors sub2 • LPS-Stimulated RAW 264.7 Macrophages • Measure NO (Griess Assay) • Measure PGE2, TNF-α, IL-6 (ELISA) step2->sub2 step4 Phase 4: In Vivo Validation step3->step4 Confirmed Mechanism sub3 • Western Blot for NF-κB Pathway (p-p65, IκBα degradation) step3->sub3 end Lead Candidate Identification step4->end sub4 • Carrageenan-Induced Paw Edema Model • Measure Edema Inhibition (%) step4->sub4

Caption: A structured workflow for the evaluation of pyrazole derivatives.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes and to calculate its COX-2 Selectivity Index (SI).

Principle: This is an enzymatic assay that measures the peroxidase activity of cyclooxygenase. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by PGG2, producing a colored product that can be measured spectrophotometrically. An inhibitor will reduce the rate of color development. Commercial kits are widely available and recommended for consistency.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

  • Test pyrazole derivatives and a reference standard (e.g., Celecoxib)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. Dissolve test compounds and standards in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either the test compound (at various concentrations), a reference inhibitor, or vehicle control (DMSO).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.

  • Measurement: Immediately read the absorbance of the plate at the appropriate wavelength (e.g., 590-620 nm) over a period of 5 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data, setting the vehicle control as 100% activity and a no-enzyme control as 0%.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI): SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol 2: LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: To evaluate the ability of pyrazole derivatives to inhibit the production of key inflammatory mediators (NO, PGE2, TNF-α) in a cellular model of inflammation.[14][20]

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the expression of iNOS (producing NO) and COX-2 (producing PGE2) and the release of cytokines like TNF-α. Test compounds are evaluated for their ability to suppress these markers.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • LPS (from E. coli)

  • Test pyrazole derivatives

  • Griess Reagent for NO measurement

  • ELISA kits for PGE2 and TNF-α

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and replace it with fresh media containing the test pyrazole derivative at various concentrations or a vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • PGE2 and TNF-α Measurement (ELISA):

    • Use the collected supernatant to perform ELISAs for PGE2 and TNF-α according to the manufacturer's instructions.

  • Cell Viability Assay (e.g., MTT): Perform a parallel assay to ensure that the observed inhibition is not due to cytotoxicity of the compound.

Protocol 3: Western Blot Analysis of NF-κB Activation

Objective: To determine if the anti-inflammatory effect of a pyrazole derivative is mediated through the inhibition of the NF-κB pathway.[21]

Principle: NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. This releases the p65/p50 NF-κB dimer, which becomes phosphorylated (at Ser536 on p65) and translocates to the nucleus to initiate gene transcription. Western blotting can quantify the levels of phosphorylated p65 (p-p65) and total IκBα.[21][22]

Materials:

  • Cell culture reagents and LPS (as in Protocol 2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.[21] Collect the lysate and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.[21]

  • SDS-PAGE and Transfer: Prepare samples by mixing with Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[23] Transfer the separated proteins to a PVDF membrane.[24]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.[23][24]

    • Incubate the membrane with the primary antibody (e.g., anti-p-p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal with an imager.[21]

  • Stripping and Re-probing: The same membrane can be stripped and re-probed for total p65 and the loading control (β-actin) to ensure equal protein loading and to normalize the data. A separate blot should be run for IκBα, as its degradation is a key endpoint.

  • Data Analysis: Quantify band intensity using densitometry software. An effective inhibitor will reduce the ratio of p-p65 to total p65 and prevent the degradation of IκBα compared to the LPS-only control.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a pyrazole derivative in a well-established animal model.[25][26]

Principle: Subplantar injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[27] The first phase (0-2 hours) is mediated by histamine and serotonin, while the second, more prolonged phase (2-5 hours), is mediated by prostaglandins, making it sensitive to NSAIDs.[25][28] The efficacy of a test compound is measured by its ability to reduce the swelling.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test pyrazole derivative and reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plebthysmometer or digital calipers to measure paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing but allow access to water.[25]

  • Grouping and Baseline Measurement: Divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound (at various doses). Measure the initial volume (or thickness) of the right hind paw of each rat.

  • Drug Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before the carrageenan injection.[26][29]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.[27][30]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[29]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly valuable pharmacophore in the quest for potent and safer anti-inflammatory drugs.[2][5] While selective COX-2 inhibition has been a successful strategy, the future of pyrazole research is expanding towards multi-target agents.[31][32] Designing hybrid molecules that simultaneously inhibit COX-2 and other key targets like 5-LOX, microsomal prostaglandin E synthase-1 (mPGES-1), or even targets in related pathologies like cancer (e.g., EGFR), represents a promising frontier.[31][32] The robust protocols outlined in this guide provide a validated framework for researchers to synthesize and evaluate the next generation of pyrazole-based therapeutics, moving from initial screening to mechanistic insights and preclinical validation.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimization parameters associated with this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing a robust framework for troubleshooting and achieving high-yield, high-purity outcomes.

Overview of the Synthetic Strategy

The synthesis of the target molecule is most logically approached via a two-stage process. First, the core heterocyclic intermediate, 1-ethyl-1H-pyrazole-3-carboxylic acid, is prepared. This is followed by a crucial amide coupling step with 3-nitroaniline. Each stage presents unique challenges that require careful control of reaction parameters.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amide Coupling dicarbonyl Diethyl Oxalate + Ethyl Acetoacetate Equivalent ester Ethyl 1-ethyl-1H-pyrazole-3-carboxylate dicarbonyl->ester Cyclocondensation ethylhydrazine Ethylhydrazine ethylhydrazine->ester acid 1-ethyl-1H-pyrazole-3-carboxylic acid ester->acid Saponification (Hydrolysis) product 1-ethyl-N-(3-nitrophenyl)-1H- pyrazole-3-carboxamide acid->product Amide Coupling (e.g., EDC, HOBt) amine 3-Nitroaniline amine->product

Caption: General workflow for the synthesis of the target pyrazole carboxamide.

Part 1: Synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid (Intermediate)

This intermediate is not commonly available commercially and must be synthesized. The most reliable method involves the cyclocondensation to form the pyrazole ester, followed by hydrolysis.

Recommended Protocol: Two-Step Synthesis of the Carboxylic Acid Intermediate

Step 1A: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

This procedure is adapted from established methods for pyrazole synthesis from 1,3-dicarbonyl equivalents and hydrazine derivatives.[1][2]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.

  • Reaction: Cool the ethanol in an ice bath and slowly add sodium ethoxide. Once dissolved, add diethyl oxalate followed by the slow addition of an appropriate β-ketoester equivalent.

  • Hydrazine Addition: Slowly add ethylhydrazine sulfate (or hydrochloride) to the mixture. The addition should be controlled to manage any exotherm.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Step 1B: Hydrolysis to 1-ethyl-1H-pyrazole-3-carboxylic acid

  • Setup: Dissolve the purified ester from Step 1A in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents). Stir the mixture at room temperature or gently heat to 40-50°C for 4-12 hours until TLC analysis shows complete consumption of the ester.[3]

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3. The carboxylic acid should precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting & FAQs for Intermediate Synthesis

Q1: The yield of my pyrazole ester (Step 1A) is very low. What went wrong?

  • Moisture Contamination: The initial condensation reaction using sodium ethoxide is highly sensitive to water. Ensure you are using absolute ethanol and that all glassware is thoroughly dried.

  • Incorrect Stoichiometry: The molar ratios of the dicarbonyl compound, hydrazine, and base are critical. Ensure accurate measurements.

  • Regioisomer Formation: Depending on the asymmetry of your dicarbonyl starting material, the reaction with ethylhydrazine can potentially lead to the formation of two regioisomers. The desired 1-ethyl-pyrazole-3-carboxylate and the undesired 1-ethyl-pyrazole-5-carboxylate. Careful selection of starting materials, as described in pyrazole synthesis literature, can favor the desired isomer.[2] Product characterization by NMR is essential to confirm the correct isomer was formed.

Q2: The ester hydrolysis (Step 1B) is not going to completion, or the yield is poor.

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) for ester saponification as it can sometimes lead to cleaner reactions and higher yields with fewer side products.[3]

  • Insufficient Reaction Time/Temperature: Some sterically hindered esters require longer reaction times or gentle heating (40-50°C) to drive the hydrolysis to completion. Monitor the reaction by TLC until all starting material is consumed.

  • Product Solubility: The protonated carboxylic acid may have some solubility in the aqueous solution. Ensure the solution is sufficiently acidified (pH 2-3) and cooled to maximize precipitation. If the product remains in solution, extraction with an organic solvent like ethyl acetate may be necessary.

Q3: How can I be sure I have successfully synthesized the carboxylic acid?

  • Spectroscopic Analysis: The most definitive method is ¹H NMR spectroscopy. You should observe the disappearance of the characteristic quartet and triplet signals of the ethyl ester group and the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm).

  • Physical Properties: A sharp melting point and a clean TLC spot (which should be more polar than the starting ester) are good indicators of purity.

Part 2: Amide Coupling of Pyrazole Acid and 3-Nitroaniline

This is the most critical and often challenging step in the synthesis. The low nucleophilicity of 3-nitroaniline, due to the electron-withdrawing effect of the nitro group, requires careful selection of coupling reagents and conditions to achieve an efficient reaction.[4][5]

Recommended Protocols: Amide Bond Formation

We present two robust methods: a mild carbodiimide-mediated coupling and a more reactive acid chloride-based approach. The choice depends on the stability of your substrates and the reactivity required.

Protocol A: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is often the first method to try due to its mild conditions and operational simplicity.[6][7]

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq), 3-nitroaniline (1.0-1.2 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into cold water to precipitate the crude product. Alternatively, dilute with ethyl acetate and perform aqueous washes with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography.

Protocol B: Acid Chloride-Mediated Coupling

This method proceeds through a highly reactive acyl chloride intermediate and is useful if Protocol A fails or is too slow.[3][8]

  • Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend the 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops). Cool to 0°C and slowly add oxalyl chloride or thionyl chloride (1.5-2.0 eq). Stir at 0°C for 30 minutes, then at room temperature for 1-2 hours until gas evolution ceases.

  • Amine Addition: Concentrate the mixture under reduced pressure to remove excess oxalyl/thionyl chloride. Caution: This step should be performed in a well-ventilated fume hood. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve 3-nitroaniline (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM. Cool this solution to 0°C and slowly add the acid chloride solution from the previous step.

  • Reaction & Workup: Stir the reaction at room temperature for 2-16 hours. Monitor by TLC. Upon completion, dilute with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product as described in Protocol A.

Comparison of Amide Coupling Methods
FeatureProtocol A: EDC/HOBtProtocol B: Acid Chloride
Reactivity ModerateHigh
Conditions Mild (0°C to RT)Harsher (requires strong activating agent)
Reagents Carboxylic acid, Amine, EDC, HOBtCarboxylic acid, SOCl₂/Oxalyl Chloride, Amine, Base (TEA)
Pros One-pot procedure, fewer harsh reagents, good for sensitive substrates.Highly effective for unreactive amines, fast reaction times.
Cons Can form N-acylurea byproduct, EDC can be moisture sensitive, may be slow with unreactive amines.Two-step process, generates corrosive HCl gas, risk of side reactions with sensitive functional groups.
Typical Yield Good to Excellent[3]Good to Excellent[3]
Troubleshooting & FAQs for Amide Coupling

G start Low/No Product in Amide Coupling check_purity Are Starting Materials Pure and Dry? start->check_purity check_reagents Are Coupling Reagents Active? check_purity->check_reagents Yes action_purity_acid Recrystallize/purify carboxylic acid check_purity->action_purity_acid No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes action_reagents_edc Use fresh bottle of EDC; Store in desiccator check_reagents->action_reagents_edc No action_conditions_temp Vary temperature (e.g., run at RT or 40°C) check_conditions->action_conditions_temp No switch_method Consider switching coupling method (e.g., EDC → Acid Chloride) check_conditions->switch_method Yes, still fails action_purity_amine Recrystallize 3-nitroaniline from hot water action_purity_solvent Use fresh anhydrous solvent (DCM, DMF) action_reagents_socl2 Use fresh/distilled SOCl₂ or oxalyl chloride action_conditions_base Ensure adequate base (2-3 eq) in acid chloride method action_conditions_time Increase reaction time (monitor by TLC)

Caption: Troubleshooting logic for a failed amide coupling reaction.

Q1: My EDC/HOBt reaction is stalled with significant starting material remaining.

  • Cause: This points to insufficient activation of the carboxylic acid or low nucleophilicity of the 3-nitroaniline. 3-Nitroaniline is a weak nucleophile (pKa of conjugate acid is ~2.5), making this a challenging coupling.[5]

  • Solution 1 (Optimize Conditions): Ensure all reagents are of high purity and the solvent is anhydrous. You can try increasing the equivalents of EDC and HOBt to 1.5 eq each. Let the reaction run longer (up to 48 hours) or gently warm it to 30-40°C.

  • Solution 2 (Alternative Additive): In some cases, replacing HOBt with a more potent activating agent like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can improve efficiency.

  • Solution 3 (Switch Method): If optimization fails, the carboxylic acid may not be activating well enough under these mild conditions. Switching to the more reactive acid chloride method (Protocol B) is the logical next step.

Q2: I see a major byproduct in my EDC coupling reaction that is insoluble in my workup solvent.

  • Cause: This is very likely the N-acylurea byproduct, which forms when the activated carboxylic acid intermediate (O-acylisourea) reacts with another molecule of EDC instead of the intended amine.

  • Solution: This side reaction is minimized by the addition of HOBt, which traps the activated intermediate as a more stable HOBt-ester. Ensure HOBt is added before EDC. Adding the EDC slowly at 0°C can also help suppress this side reaction.

Q3: The acid chloride method gave a complex mixture of products.

  • Cause: The acid chloride is highly reactive and can react with any nucleophilic sites. The pyrazole ring itself has nitrogen atoms that could potentially react, although they are generally less nucleophilic than the primary amine. The base (TEA) can also cause side reactions if not pure.

  • Solution: Ensure the complete removal of the thionyl/oxalyl chloride before adding the amine solution. The order of addition is critical: always add the acid chloride solution to the amine/base solution at 0°C to maintain a constant excess of amine, which minimizes side reactions of the highly reactive acid chloride.

Q4: How do I effectively purify the final product?

  • Recrystallization: Given that the final product is expected to be a solid, recrystallization is the preferred method for large-scale purification. Common solvents to screen include ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes.

  • Column Chromatography: For smaller scales or to remove closely-related impurities, silica gel chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity will typically allow for good separation of the product from unreacted starting materials and byproducts.

References

  • Grokipedia. (n.d.). 3-Nitroaniline.
  • Wikipedia. (2023). 3-Nitroaniline. Retrieved March 27, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved March 27, 2026, from [Link]

  • Chemdad Co., Ltd. (n.d.). 3-Nitroaniline. Retrieved March 27, 2026, from [Link]

  • Srivastava, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. doi: 10.2174/1871523017666180411155240. Available from: [Link]

  • Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. doi: 10.1080/14756360701626173. Available from: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved March 27, 2026, from [Link]

  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
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  • Ali, S., et al. (2019). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 24(1), 153. doi: 10.3390/molecules24010153. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved March 27, 2026, from [Link]

  • International Journal of Recent Scientific Research. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved March 27, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved March 27, 2026, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved March 27, 2026, from [Link]

  • Sabat, M., et al. (2021). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Antibiotics, 10(12), 1539. doi: 10.3390/antibiotics10121539. Available from: [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved March 27, 2026, from [Link]

  • Taylor & Francis Online. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Retrieved March 27, 2026, from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved March 27, 2026, from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved March 27, 2026, from [Link]

  • MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved March 27, 2026, from [Link]

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Technical Support Center: Troubleshooting 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Solubility Issues

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound. Given its chemical structure—a substituted pyrazole carboxamide—it is predicted to have low aqueous solubility, a common hurdle for many discovery compounds.[1][2] This resource provides structured troubleshooting advice, detailed protocols, and scientific explanations to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, which dissolved perfectly in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening?

A1: This phenomenon, often called "solvent shock" or precipitation, is a frequent issue with hydrophobic compounds.[3] While your compound is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the addition of an aqueous buffer dramatically increases the solution's polarity. The compound is then forced out of solution as it cannot be adequately solvated by the surrounding water molecules, leading to precipitation.[2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerable DMSO concentration is highly dependent on the specific cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, some sensitive cell lines may be affected at concentrations as low as 0.1%. It is always best practice to run a vehicle control (media with the same final DMSO concentration) and perform a DMSO tolerance test for your specific experimental setup.[4]

Q3: My compound won't dissolve in 100% DMSO, even at a low concentration. What should I do?

A3: While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds can resist solubilization.[4] First, ensure your DMSO is anhydrous, as it is hygroscopic and absorbed water can reduce its solvating power.[5] If solubility is still an issue, gentle warming (e.g., 37°C) or sonication can help overcome the energy barrier required for dissolution.[4][6] If these methods fail, you may need to consider alternative organic solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always check for compatibility with your assay.

Q4: Can the solid form of the compound affect its solubility?

A4: Absolutely. Compounds can exist in different solid-state forms, such as crystalline and amorphous states.[7] Amorphous forms generally exhibit higher kinetic solubility than their more stable crystalline counterparts because they lack a highly ordered crystal lattice structure, making it easier for solvent molecules to interact with the compound.[7][8][9] If you are consistently facing solubility issues, it's worth investigating the solid form of your material.

Troubleshooting Workflow: From Problem to Solution

This section provides a logical, step-by-step approach to diagnosing and solving solubility problems with 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

G cluster_0 Initial Observation cluster_1 Optimization Strategy A Compound precipitates in aqueous buffer B Is final DMSO concentration >1%? A->B C Optimize Dilution Protocol B->C Yes D Is pH adjustment a viable option? B->D No E Perform pH-Solubility Profile D->E Yes F Explore Co-solvents & Excipients D->F No G cluster_0 Solubility Problem cluster_1 Solution Pathways Start Poorly Soluble Compound A Optimize Dilution (Reverse Addition) Start->A B Adjust pH (for ionizable groups) Start->B C Add Co-solvent (e.g., Ethanol, PEG) Start->C D Use Excipients (e.g., Cyclodextrins) Start->D E Characterize Solid State (Amorphous vs. Crystalline) Start->E Success Compound Solubilized A->Success B->Success C->Success D->Success

Caption: Overview of solubility enhancement strategies.

By systematically applying these troubleshooting principles and protocols, researchers can effectively overcome the solubility challenges associated with 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide and ensure the generation of accurate and reliable experimental data.

References

  • Amorphous And Crystalline Drugs: Which Will Give More Stable Dosage Form And Why. (n.d.). Pharmaeli.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved March 28, 2026, from [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed. Retrieved March 28, 2026, from [Link]

  • Indulkar, A. S., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics - ACS Publications. Retrieved March 28, 2026, from [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026). PriMera Scientific Publications. Retrieved March 28, 2026, from [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). STAX. Retrieved March 28, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved March 28, 2026, from [Link]

  • Singh, A., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved March 28, 2026, from [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. Retrieved March 28, 2026, from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved March 28, 2026, from [Link]

  • Frank, K. J., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics - ACS Publications. Retrieved March 28, 2026, from [Link]

  • Tsume, Y., et al. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Retrieved March 28, 2026, from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved March 28, 2026, from [Link]

  • Haimer, E., et al. (n.d.). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. SciSpace. Retrieved March 28, 2026, from [Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Bhardwaj, V., & Kumar, L. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design - ACS Publications. Retrieved March 28, 2026, from [Link]

  • Why amorphous is more soluble than crystalline drugs?. (n.d.). Quora. Retrieved March 28, 2026, from [Link]

  • Solid- crystalline, Amorphous and Polymorphism. (n.d.). Pharmaguideline. Retrieved March 28, 2026, from [Link]

  • What is the pharmaceutical significance of the "amorphous solubility"?. (n.d.). Harpago. Retrieved March 28, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

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Technical Support Center: Improving Yields in Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for improving the yield of pyrazole carboxamide reactions.

Welcome to the technical resource center for pyrazole carboxamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their reactions for improved yields and purity. Pyrazole carboxamides are a vital scaffold in medicinal chemistry and agrochemicals, but their synthesis, particularly the crucial amide-bond forming step, can present challenges.[1][2][3] This center provides in-depth, field-proven insights in a direct question-and-answer format.

General Strategies for Yield Improvement

Before diving into specific troubleshooting scenarios, it's essential to consider the overall synthetic strategy. The most common and flexible route involves the initial construction of a pyrazole carboxylic acid, followed by an amide coupling reaction.[1][4] Success in the final coupling step hinges on several key factors:

  • Purity of Starting Materials: Ensure the pyrazole carboxylic acid and the amine are pure and dry. Residual water or impurities can interfere with the reaction.[5]

  • Anhydrous Conditions: Amide coupling reactions are highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Choice of Coupling Reagent: The selection of the activating agent is critical and depends on the specific substrates. No single reagent is perfect for all scenarios.[6]

  • Stoichiometry and Order of Addition: Precise control over the equivalents of reagents and the order in which they are added can significantly impact the outcome.

Troubleshooting Guide: Common Issues and Solutions

Category 1: Low or No Product Formation

Question: My amide coupling reaction shows low to no conversion, and I'm recovering my starting materials. What are the primary causes and how can I fix this?

This is one of the most common issues, typically pointing to inadequate activation of the pyrazole carboxylic acid or low nucleophilicity of the amine.

Answer:

The core of this problem lies in the inability to form the activated intermediate (like an acyl chloride or an active ester) or the failure of the amine to attack this intermediate. Here’s a breakdown of causes and solutions:

  • Inefficient Carboxylic Acid Activation:

    • Causality: The carboxylic acid must be converted into a more electrophilic species for the amine to attack. If the activating agent is ineffective or has degraded, this crucial step fails.

    • Solutions:

      • Switch to a stronger coupling reagent. If you are using a carbodiimide like EDC, which can sometimes be sluggish, consider switching to a uronium-based reagent like HATU or HBTU.[1] These are generally more powerful and reliable, especially for challenging couplings.

      • For highly unreactive acids, consider the acid chloride route. Convert the pyrazole carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2][7] This creates a highly reactive electrophile. Caution: This method is harsh and may not be suitable for substrates with sensitive functional groups.

  • Poor Amine Nucleophilicity:

    • Causality: Electron-deficient amines (e.g., anilines with strong electron-withdrawing groups) are poor nucleophiles and may not react even with an activated acid.[8] Steric hindrance around the amine can also prevent its approach.[9]

    • Solutions:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary energy to overcome the activation barrier.[10] However, monitor carefully for decomposition.

      • Use a More Potent Activation Method: For particularly difficult, electron-deficient amines, standard coupling reagents may fail. A method using methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been shown to be effective in these cases.[8]

      • Increase Amine Equivalents: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, but this may complicate purification.

  • Sub-optimal Reaction Conditions:

    • Causality: The choice of solvent and base can dramatically influence reaction rates and outcomes. The base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Solutions:

      • Solvent Choice: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices.[1] DMF is a polar aprotic solvent that can help solubilize reactants and accelerate the reaction, while DCM is often used for the acid chloride method.

      • Base Selection: A non-nucleophilic base is crucial. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices.[1] Use 2-3 equivalents to ensure the reaction medium remains basic.

Troubleshooting Flowchart for Low Yield

start Low or No Product Yield q1 Are Starting Materials Pure & Dry? start->q1 sol1 Purify Acid and Amine. Use Anhydrous Solvents. q1->sol1 No q2 Is the Amine Electron-Deficient or Sterically Hindered? q1->q2 Yes sol1->q2 sol2 Increase Temperature (40-60°C). Use Stronger Coupling Agent (HATU). Consider MsCl/NMI Activation. q2->sol2 Yes q3 Which Coupling Method Was Used? q2->q3 No end Reaction Optimized sol2->end sol3a Switch from EDC to HATU/HBTU. Consider Acid Chloride Route (SOCl₂). q3->sol3a Peptide Coupling (e.g., EDC) sol3b Ensure fresh SOCl₂/Oxalyl Chloride. Add catalytic DMF. q3->sol3b Acid Chloride q4 Is the Base Appropriate? sol3a->q4 sol3b->q4 sol4 Use Non-Nucleophilic Base (DIPEA, TEA). Ensure 2-3 Equivalents. q4->sol4 No q4->end Yes sol4->end

Caption: A step-by-step guide to diagnosing low-yield pyrazole carboxamide reactions.

Category 2: By-product Formation and Impurities

Question: My reaction produces the desired product, but it's contaminated with by-products. How can I improve the purity?

Answer:

By-product formation often stems from side reactions of the coupling agent or instability of the reactants/products under the reaction conditions.

  • By-products from Coupling Reagents:

    • Causality: Carbodiimide reagents like DCC and EDC generate urea by-products (DCU and EDU, respectively). DCU is notoriously difficult to remove as it is poorly soluble, while EDU is water-soluble. Uronium reagents like HATU and HBTU also generate by-products that need to be removed.

    • Solutions:

      • Filtration: If using DCC, the insoluble DCU can often be removed by simple filtration.

      • Aqueous Work-up: A standard work-up procedure is essential.[1] This typically involves diluting the reaction mixture with a solvent like ethyl acetate and washing sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove basic impurities, followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic by-products, and finally with brine.[1]

      • Choose a Reagent with Water-Soluble By-products: Using EDC is often preferred over DCC because its urea by-product is water-soluble and easily removed during the aqueous work-up.

  • Substrate Decomposition:

    • Causality: Harsh conditions, such as high heat or the use of strong activating agents like SOCl₂, can cause decomposition of sensitive functional groups on either the pyrazole or amine.

    • Solutions:

      • Use Milder Conditions: Switch from the acid chloride method to a peptide coupling reagent like HATU or EDC/HOBt, which operate at room temperature.[1]

      • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using the acid chloride method versus a peptide coupling reagent?

A1: The acid chloride method is a two-step process where the pyrazole carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like SOCl₂.[1] This is then reacted with the amine. It is very effective but can be too harsh for complex molecules with sensitive functional groups. Peptide coupling reagents (e.g., HATU, EDC) activate the carboxylic acid in situ to form an active ester under much milder conditions, making it a one-pot reaction that is more compatible with a wider range of functional groups.[1][6]

Q2: How do electron-donating or -withdrawing groups on the pyrazole ring affect the reaction?

A2: The electronic nature of substituents on the pyrazole ring can influence the acidity of the carboxylic acid and the nucleophilicity of the ring nitrogens.[11] Electron-withdrawing groups increase the acidity of the N-H proton, which can affect its reactivity in side reactions.[11] While this has a lesser effect on the amide coupling itself compared to substituents on the amine, it can be a factor in overall strategy and potential by-product formation.

Q3: Can I use boric acid as a catalyst for this reaction?

A3: Yes, boric acid has emerged as a green, inexpensive, and effective catalyst for the direct amidation of carboxylic acids and amines.[12] This method avoids the use of stoichiometric activating agents and often requires heating in a high-boiling solvent with water removal. It is a viable alternative, particularly for large-scale synthesis where cost and waste are significant concerns.[12]

Data Summary Table: Comparison of Common Amide Coupling Conditions

Coupling MethodActivating Agent(s)BaseSolventTemp.Typical YieldAdvantagesDisadvantages
Acid Chloride SOCl₂ or (COCl)₂TEA, PyridineDCM, THF0 °C to RTGood to Excellent[1]Highly reactive, cost-effective.Harsh conditions, not suitable for sensitive substrates, generates HCl.
Carbodiimide EDC, HOBt (additive)DIPEA, TEADMF, DCMRoom TempGoodMild conditions, water-soluble by-product (EDU).Can be slow, may cause racemization in chiral substrates.
Uronium Salt HATU, HBTUDIPEADMFRoom TempGood to Excellent[1]Fast, high yielding, low racemization, very reliable.[6]More expensive, by-products require aqueous work-up.
Boric Acid B(OH)₃ (catalytic)NoneToluene, XyleneRefluxModerate to GoodGreen, low cost, atom economical.[12]High temperatures required, requires water removal (Dean-Stark).

Key Experimental Protocols

Protocol 1: Amide Coupling via Acid Chloride Formation[1][2]
  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of anhydrous DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess reagent in vacuo to yield the crude pyrazole carbonyl chloride, which is typically used immediately without further purification.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Amide Coupling Using HATU[1]
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve the pyrazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate. Wash the organic layer multiple times with water to remove DMF, followed by washes with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizing the Amide Coupling Workflow

cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid Pyrazole Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (Active Ester or Acyl Chloride) Acid->ActivatedIntermediate CouplingAgent Coupling Agent (e.g., HATU, SOCl₂) CouplingAgent->ActivatedIntermediate Product Pyrazole Carboxamide (R-CONH-R') ActivatedIntermediate->Product Nucleophilic Acyl Substitution Amine Amine (R'-NH₂) Amine->Product Base Base (e.g., DIPEA) Base->Product

Caption: The two-stage process of amide bond formation in pyrazole carboxamide synthesis.

References

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017). International Journal of ChemTech Research. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (2008). Taylor & Francis Online. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate. [Link]

  • Mechanism for the formation of pyrazole. (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. (n.d.). ResearchGate. [Link]

  • Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. (n.d.). PMC. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). PMC. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017). ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PMC. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). Semantic Scholar. [Link]

  • Boric Acid Catalyzed Amidation. (2012). Organic Syntheses. [Link]

Sources

Technical Support Center: Synthesis of 1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide . This guide is designed for synthetic chemists and drug development professionals experiencing low yields, unexpected byproducts, or stalled reactions during the two critical phases of this workflow: the N-alkylation of the pyrazole core and the subsequent amide coupling with a deactivated aniline.

System Overview & Reaction Pathway

The synthesis of this target molecule is typically a two-stage process. Understanding the divergence points where side reactions occur is critical for optimizing your yield.

SynthesisWorkflow SM Ethyl 1H-pyrazole- 3-carboxylate Alk Step 1: N-Alkylation (Ethyl halide, Base) SM->Alk Regio1 Ethyl 1-ethyl-1H-pyrazole- 3-carboxylate (Desired) Alk->Regio1 Major (Cs2CO3/DMF) Regio2 Ethyl 1-ethyl-1H-pyrazole- 5-carboxylate (Side Product) Alk->Regio2 Minor Regioisomer Sap Saponification (LiOH, H2O/THF) Regio1->Sap Acid 1-ethyl-1H-pyrazole- 3-carboxylic acid Sap->Acid Coup Step 2: Amide Coupling (+ 3-Nitroaniline) Acid->Coup Prod 1-ethyl-N-(3-nitrophenyl)- 1H-pyrazole-3-carboxamide Coup->Prod Acid Chloride Route Side1 Guanidinium Byproduct (HATU/HBTU pathway) Coup->Side1 Uronium Route Side2 Symmetrical Anhydride (EDC/HOBt pathway) Coup->Side2 Carbodiimide Route

Reaction workflow for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide and side reactions.

Knowledge Base: Troubleshooting FAQs

Phase 1: N-Alkylation Regioselectivity

Q: Why am I getting a mixture of two distinct products during the ethylation of ethyl 1H-pyrazole-3-carboxylate? A: You are observing the formation of two regioisomers. NH-pyrazoles exhibit annular N,N-prototropy (tautomerization)[1]. When deprotonated, the resulting pyrazolide anion can be alkylated at either the N1 or N2 position. Because the pyrazole ring is asymmetrically substituted with a carboxylate group, alkylation yields two distinct molecules: ethyl 1-ethyl-1H-pyrazole-3-carboxylate (desired) and ethyl 1-ethyl-1H-pyrazole-5-carboxylate (undesired steric side product).

Q: How can I force the reaction to favor the desired 1,3-isomer over the 1,5-isomer? A: The regiochemical outcome is dictated by the choice of base, solvent, and the coordinating metal cation. Using weak bases or protic solvents leads to poor selectivity. To favor the 1,3-isomer, you must utilize conditions that promote a highly dissociated ion pair, allowing sterics to drive the electrophilic attack to the less hindered nitrogen (N1, furthest from the carboxylate). Switching to Cesium Carbonate ( Cs2​CO3​ ) in anhydrous DMF provides a bulky, highly dissociated cation that effectively redirects alkylation to yield the desired 1,3-isomer with high regioselectivity[1].

Phase 2: Amide Coupling with 3-Nitroaniline

Q: My amide coupling using HATU and DIPEA has stalled at 20% conversion. LC-MS shows unreacted 3-nitroaniline and a massive new peak. What went wrong? A: You have fallen victim to a classic uronium-induced side reaction: the formation of a tetramethylguanidinium (TMG) byproduct[2].

  • The Causality: 3-nitroaniline is a severely deactivated nucleophile. The strong electron-withdrawing nature of the meta-nitro group depletes the electron density of the amine lone pair. While HATU successfully activates your pyrazole-3-carboxylic acid into a highly reactive HOAt ester, the 3-nitroaniline is too slow to attack it. Consequently, the base (DIPEA) or the unreactive amine attacks the highly electrophilic carbon of the excess HATU reagent itself. This forms a dead-end guanidinium salt, permanently consuming your coupling agent and stalling the reaction[2][3].

  • The Fix: Abandon uronium/aminium salts (HATU, HBTU) for this specific step.

Q: If HATU is failing, can I use standard EDC/HOBt? A: It is not recommended. While EDC/HOBt avoids the guanidinium side reaction, the resulting OBt active ester is not electrophilic enough to overcome the poor nucleophilicity of 3-nitroaniline. The extended reaction times required will lead to the active ester hydrolyzing back into the starting carboxylic acid or forming a symmetrical anhydride side product.

Q: What is the most reliable activation strategy for coupling 1-ethyl-1H-pyrazole-3-carboxylic acid with 3-nitroaniline? A: You must bypass active esters entirely and utilize Acid Chloride or Acyl Fluoride activation. Converting the carboxylic acid to an acid chloride (using oxalyl chloride and catalytic DMF) creates an electrophile potent enough to force the coupling with the deactivated aniline. Alternatively, in situ acyl fluoride generation using reagents like Pentafluoropyridine (PFP) or Deoxo-Fluor provides excellent yields with deactivated anilines without the harsh acidity of acid chlorides[4].

Data Center: Reagent Compatibility Matrix

The following table summarizes the quantitative and qualitative outcomes of various coupling strategies when applied to deactivated substrates like 3-nitroaniline.

Coupling Reagent SystemIntermediate FormedReactivity w/ 3-NitroanilinePrimary Side Reaction / Failure ModeRecommended?
HATU / DIPEA OAt Active EsterPoor (< 25% yield)Tetramethylguanidinium (TMG) formationNo
EDC / HOBt OBt Active EsterPoor (< 30% yield)Symmetrical anhydride / HydrolysisNo
PyBOP / DIPEA Phosphonium EsterModerate (~ 60% yield)HMPA/pyrrolidine toxic byproductsUse with caution
PFP / DIPEA Acyl FluorideExcellent (> 85% yield)Minimal (requires 2.0 eq base)Yes
Oxalyl Chloride / DMF Acid ChlorideExcellent (> 90% yield)Diacylation (rare); HCl-induced degradationYes (Best Practice)

Validated Methodologies

These protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure causality and prevent downstream failures.

Protocol A: Regioselective N-Alkylation

Objective: Synthesize ethyl 1-ethyl-1H-pyrazole-3-carboxylate while suppressing the 1,5-isomer.

  • Setup: To a flame-dried round-bottom flask under N2​ , add ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous Cs2​CO3​ (1.5 eq). Stir at room temperature for 15 minutes to allow for complete deprotonation and formation of the dissociated cesium pyrazolide.

  • Alkylation: Dropwise, add ethyl iodide (1.2 eq).

  • Reaction: Stir at room temperature for 4-6 hours.

  • Validation Check 1 (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The desired 1,3-isomer typically runs slightly higher (less polar) than the sterically hindered 1,5-isomer.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na2​SO4​ and concentrate.

  • Validation Check 2 (NMR): Run a 2D 1H−13C HMBC NMR. The desired product will show a strong three-bond heteronuclear correlation between the N−CH2​ protons and the annular C-5 of the pyrazole.

(Note: Saponification of this ester to the corresponding 1-ethyl-1H-pyrazole-3-carboxylic acid can be achieved quantitatively using LiOH in THF/Water 3:1 at room temperature).

Protocol B: Acid-Chloride Mediated Amide Coupling

Objective: Synthesize 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide bypassing guanidinium side reactions.

  • Activation: Suspend 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under N2​ at 0 °C.

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise, followed by 1-2 drops of anhydrous DMF (catalyst).

  • Validation Check 1 (Visual): Immediate effervescence ( CO and CO2​ gas evolution) must be observed. This confirms the Vilsmeier-Haack type intermediate is actively converting the acid to the acid chloride.

  • Concentration: Once gas evolution ceases (approx. 2 hours at RT), concentrate the mixture under reduced pressure to completely remove excess oxalyl chloride and HCl. Do not skip this step, or excess reagent will diacylate your aniline.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 3-nitroaniline (1.05 eq) and Pyridine (2.5 eq) in DCM. Dropwise, add the acid chloride solution to the aniline solution at 0 °C.

  • Validation Check 2 (LC-MS): After 2 hours at RT, LC-MS should show complete consumption of the acid chloride (usually observed as the methyl ester if quenched with MeOH in the LC-MS vial) and formation of the target mass [M+H]+.

  • Workup: Wash the organic layer with 1N HCl (to remove pyridine and unreacted aniline), followed by saturated NaHCO3​ , and brine. Dry and concentrate to yield the pure carboxamide.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones MDPI URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews - Luxembourg Bio Technologies URL:[Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) Organic Letters - ACS Publications URL:[Link]

Sources

Technical Support Center: Purification of 1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide . This molecule—typically synthesized via the amide coupling of 1-ethyl-1H-pyrazole-3-carboxylic acid and 3-nitroaniline—presents unique purification challenges due to the electronic effects of its substituents.

The following documentation provides mechanistically grounded troubleshooting guides, FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

Frequently Asked Questions (FAQs)

Q1: Why is unreacted 3-nitroaniline persisting in my organic layer despite performing acidic aqueous washes? A1: This is a classic issue rooted in the electronic properties of the starting material. 3-Nitroaniline is a significantly weaker base (pKa of conjugate acid ≈ 2.46) than standard aliphatic amines due to the strong electron-withdrawing nature ( −I and −M effects) of the meta-nitro group. Mild acidic washes (e.g., 5% citric acid or 0.1M HCl) lack the hydronium ion concentration required to fully protonate the amine. You must use 1M to 2M HCl to ensure complete conversion to the water-soluble anilinium hydrochloride salt, forcing it into the aqueous phase[1].

Q2: What is the optimal solvent system for flash column chromatography of this compound? A2: The target compound possesses a moderately polar carboxamide core flanked by lipophilic rings (ethyl-pyrazole and nitrophenyl). A gradient of Hexane/Ethyl Acetate (starting at 80:20, ramping to 40:60) provides optimal resolution. Alternatively, for highly retained impurities, a Chloroform/Methanol gradient (e.g., 95:5) can be utilized [3]. Avoid using highly polar protic solvents initially, as the amide and nitro groups will hydrogen-bond strongly with the silica stationary phase, leading to peak tailing and co-elution.

Q3: Can I bypass column chromatography and isolate the product via recrystallization? A3: Yes, provided the crude purity post-workup is >85%. The rigid, planar nature of the pyrazole-carboxamide core facilitates strong intermolecular π−π stacking and hydrogen bonding, making it highly crystalline. Recrystallization from hot ethanol or a THF/Water (3:1) mixture is highly effective and infinitely more scalable than chromatography[1].

Troubleshooting Guide: Common Purification Failures

Issue A: Product "Oiling Out" During Recrystallization
  • Symptom: Upon cooling the recrystallization solvent, the target compound separates as a viscous oil at the bottom of the flask rather than forming distinct crystals.

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, often depressed by the presence of lipophilic impurities (e.g., urea byproducts from DIC/DCC coupling).

  • Resolution:

    • Re-dissolve the oil in a minimal amount of a highly solubilizing solvent (e.g., hot THF or Ethyl Acetate).

    • Switch to an anti-solvent diffusion method: slowly add an anti-solvent (e.g., Hexane or Heptane) dropwise until the solution becomes slightly turbid.

    • Add a seed crystal (if available) and cool slowly to room temperature. Rapid cooling traps impurities and promotes oiling.

Issue B: Co-elution of Coupling Reagents (e.g., HOBt, EDCI)
  • Symptom: NMR or LCMS reveals significant contamination from HOBt or EDCI urea byproducts after silica gel chromatography.

  • Causality: HOBt is mildly acidic and can streak through silica gel if not completely neutralized and extracted during the basic aqueous wash. EDCI byproducts are water-soluble but can partition into polar organic solvents (like DCM) if the aqueous phase is saturated.

  • Resolution: Ensure rigorous washing with saturated aqueous NaHCO3​ (to extract HOBt as its sodium salt) and water [2]. If HOBt persists in the crude mixture, pass the organic solution through a short plug of basic alumina prior to standard silica gel chromatography.

Quantitative Data: Purification Strategy Comparison

The following table summarizes the expected outcomes for various purification strategies applied to 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Purification MethodTypical Yield RecoveryExpected Purity (HPLC)ScalabilityTime RequiredPrimary Impurities Removed
Liquid-Liquid Extraction (LLE) 90 - 95%80 - 85%Excellent (>1 kg)1 - 2 Hours3-nitroaniline, HOBt, EDCI, Pyrazole-acid
Flash Chromatography (Silica) 75 - 85%> 98%Poor (<50 g)3 - 5 HoursStructurally similar byproducts, dimers
Recrystallization (EtOH) 65 - 80%> 99%Excellent (>1 kg)12 - 24 HoursTrace organic impurities, color bodies

Standardized Experimental Protocols

Protocol A: Optimized Aqueous Workup (Self-Validating)

This protocol is designed to chemically separate the neutral target amide from acidic/basic starting materials and reagents.

  • Dilution: Dilute the crude reaction mixture (typically in DMF or DCM) with Ethyl Acetate (EtOAc) at a ratio of 1:4 (Reaction Vol : EtOAc Vol). Causality: EtOAc provides excellent partitioning for the target amide while rejecting highly polar salts.

  • Acid Wash (Removes 3-nitroaniline & basic reagents): Wash the organic layer with 1M HCl (3 x 20 mL) .

    • Self-Validation: Check the pH of the final aqueous discard. It must remain < 2. If it is higher, unreacted amine may still be present; perform an additional wash.

  • Basic Wash (Removes Pyrazole-acid & HOBt): Wash the organic layer with Saturated Aqueous NaHCO3​ (3 x 20 mL) .

    • Causality: Converts unreacted 1-ethyl-1H-pyrazole-3-carboxylic acid and HOBt into their highly polar sodium salts, forcing them into the aqueous phase [1].

    • Self-Validation: Observe the evolution of CO2​ gas. Continue washing until no further effervescence is observed.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure [3].

Protocol B: Recrystallization (High-Purity Isolation)

Perform this step if the crude purity via LCMS is >85%.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of boiling Ethanol (approx. 3-5 mL per gram of crude). Causality: The lipophilic ethyl and phenyl groups provide high solubility in hot ethanol, while the rigid carboxamide core promotes crystallization upon cooling.

  • Clarification (Optional): If the solution is dark or contains insoluble particulates, add activated charcoal (10% w/w), boil for 5 minutes, and perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Do not disturb the flask. Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, excluding impurities.

  • Isolation: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Collect the white/pale-yellow crystals via vacuum filtration and wash with ice-cold ethanol. Dry under high vacuum [1].

Workflow Visualization

The following decision tree illustrates the logical progression of the purification workflow based on intermediate self-validation checks.

PurificationWorkflow Crude Crude Reaction Mixture (Amide & Impurities) AcidWash 1M HCl Wash (Extracts 3-nitroaniline) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (Extracts Acid & HOBt) AcidWash->BaseWash Check Purity Check (TLC / LCMS) BaseWash->Check Chromatography Flash Chromatography (Hexane/EtOAc Gradient) Check->Chromatography Purity < 85% Recrystallization Recrystallization (Hot Ethanol or THF/Water) Check->Recrystallization Purity > 85% Pure Pure 1-ethyl-N-(3-nitrophenyl) -1H-pyrazole-3-carboxamide Chromatography->Pure Recrystallization->Pure

Fig 1: Purification workflow for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide.

References

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications Source: Benchchem URL
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL
  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines Source: Sphinx Knowledge House URL
  • Source: PubMed Central (PMC)

Technical Support Center: Enhancing the Stability of Pyrazole Carboxamide Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Carboxamide Formulation and Stability. Pyrazole carboxamides represent a highly potent class of Succinate Dehydrogenase Inhibitors (SDHIs) utilized extensively in agricultural fungicides (e.g., fluxapyroxad, benzovindiflupyr, pydiflumetofen) and pharmaceutical development. While they exhibit exceptional target-site binding affinity, their physicochemical properties—specifically low aqueous solubility and susceptibility to photolytic cleavage—pose significant challenges during solution formulation and storage.

This guide provides troubleshooting frameworks, mechanistic insights, and validated protocols to ensure the integrity of your pyrazole carboxamide solutions.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why do my pyrazole carboxamide solutions precipitate over time, and how can I prevent it? Root Cause: Pyrazole carboxamides are inherently hydrophobic. For instance, fluindapyr has an aqueous solubility of only 1.63 mg/L[1], and pydiflumetofen is similarly limited to approximately 2.5 ppm[2]. When formulated in mixed-solvent systems, minor temperature fluctuations or solvent evaporation can easily breach the saturation threshold, leading to crystal nucleation. Solution: To enhance solubility and prevent precipitation, formulations must incorporate steric stabilizers and co-solvents. The addition of water-soluble polymers such as polyvinylpyrrolidone (PVP), polyvinyl alcohol (PVA), or carboxymethylcellulose (CMC) acts to inhibit crystal lattice formation through steric hindrance[3]. For emulsifiable concentrates, utilizing a balanced ratio of non-ionic surfactants ensures the active ingredient remains partitioned within the micellar core, maintaining long-term thermodynamic stability[4].

Q2: Are pyrazole carboxamides susceptible to hydrolysis during long-term storage in aqueous buffers? Root Cause & Causality: Generally, no. The carboxamide bond in this specific chemical class is sterically hindered by the adjacent pyrazole and phenyl/biphenyl moieties, making it highly resistant to nucleophilic attack by water. Solution: Extensive regulatory testing confirms that active ingredients like benzovindiflupyr, fluindapyr, and pydiflumetofen are completely stable to abiotic hydrolysis across standard environmental pH ranges (pH 4, 7, and 9)[1][4][5]. If degradation is observed in dark storage, investigate microbial contamination or oxidative degradation rather than hydrolysis.

Q3: How does light exposure impact the stability of these solutions, and what are the degradation products? Root Cause: While stable in the dark, pyrazole carboxamides undergo significant phototransformation. Direct absorption of UV light triggers the cleavage of the amide bridge. Solution: Photolysis rates are highly dependent on the solvent matrix. For example, benzovindiflupyr exhibits a photolysis half-life (DT50) of 44 days in sterile buffered water, but this accelerates rapidly to 5.0 days in natural water[4]. This acceleration is due to indirect photolysis, where dissolved organic matter (DOM) in natural water acts as a photosensitizer, generating reactive oxygen species that attack the molecule. Common cleavage products include pyrazole-carboxylic acid (pyr-acid) and pyrazole-carboxamide (pyr-amide) derivatives[1]. Always store solutions in amber glass or opaque high-density polyethylene (HDPE) containers to mitigate photolytic decay[4].

Section 2: Mechanism of Action & Degradation Pathways

To effectively stabilize these compounds, it is critical to understand both their intended biological mechanism and their primary environmental degradation pathway. Pyrazole carboxamides function by binding to the ubiquinone-binding site (Q-site) of mitochondrial complex II, inhibiting cellular respiration[4][6]. Conversely, their primary vulnerability in solution is UV-induced cleavage.

SDHIMechanism cluster_0 Target Mechanism (Biological Efficacy) cluster_1 Solution Degradation Pathway SDHI Pyrazole Carboxamide (e.g., Fluxapyroxad) ComplexII Mitochondrial Complex II (Ubiquinone Q-site) SDHI->ComplexII UV Photolysis (UV / Sunlight Exposure) SDHI->UV Respiration Inhibition of Cellular Respiration (TCA Cycle) ComplexII->Respiration Degradates Amide Bond Cleavage (pyr-acid & pyr-amide) UV->Degradates

Logical relationship between the SDHI target mechanism and photolytic degradation pathways.

Section 3: Quantitative Stability Data Summary

The following table synthesizes the physicochemical and stability parameters of key pyrazole carboxamides to guide formulation expectations.

Active IngredientAqueous SolubilityHydrolytic Stability (pH 4, 7, 9)Photolysis DT50 (Buffered Water)Photolysis DT50 (Natural Water)Primary Degradates
Benzovindiflupyr LowStable44 days5.0 daysSYN508272, NOA449410[4]
Fluindapyr 1.63 mg/LStableSlow degradationAccelerated by sensitizerspyr-acid, pyr-amide[1]
Pydiflumetofen 2.5 ppmStable93 days (pH 7)35 daysSYN548261, NOA449410[5]
Fluxapyroxad Very LowStableSlow degradationAccelerated by sensitizersDesmethyl derivatives[6]

Section 4: Experimental Protocols for Stability Testing

To ensure your formulations meet regulatory and functional standards, employ the following self-validating protocols adapted from OECD guidelines[6].

Protocol 1: Hydrolysis as a Function of pH (Adapted OECD 111)

Purpose: To evaluate the abiotic degradation of pyrazole carboxamides in aqueous solutions without light interference. Self-Validating Principle: The use of sterile buffers eliminates microbial degradation, isolating chemical hydrolysis as the sole variable.

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate). Ensure all glassware is autoclaved to prevent microbial contamination.

  • Spiking: Introduce the pyrazole carboxamide stock solution (dissolved in <1% v/v acetonitrile to aid solubility) into the buffers to achieve a final concentration at least half of its maximum water solubility (e.g., ~0.8 mg/L for fluindapyr).

  • Incubation: Seal the samples in airtight vials and incubate in total darkness at a constant temperature (typically 25°C and 50°C for accelerated testing).

  • Sampling & Analysis: Extract aliquots at days 0, 5, 14, and 30. Analyze via HPLC-UV or LC-MS/MS.

  • Validation Check: Calculate the mass balance. If the parent compound concentration remains >90% of the initial value after 30 days at 25°C, the compound is considered stable to hydrolysis[4][6].

Protocol 2: Phototransformation in Water (Adapted OECD 316)

Purpose: To assess the degradation of the active ingredient due to direct and indirect light absorption. Self-Validating Principle: Running parallel "dark controls" ensures that any observed degradation is strictly photochemical, not thermal or hydrolytic.

  • Test Matrix Selection: Prepare two sets of solutions: one using sterile pure water (buffered to pH 7) and one using filtered natural surface water (to introduce natural photosensitizers like humic acids).

  • Irradiation: Place the transparent quartz vials in a photolysis chamber equipped with a Xenon arc lamp simulating natural sunlight (290–800 nm).

  • Dark Controls: Wrap an identical set of vials in aluminum foil and place them in the same chamber to experience identical thermal conditions without light exposure.

  • Monitoring: Take samples at regular intervals (e.g., 0, 2, 4, 7, 14 days).

  • Quantification: Analyze samples using LC-MS/MS to quantify the decline of the parent pyrazole carboxamide and the formation of cleavage products (e.g., pyr-acid and pyr-amide). Calculate the DT50 using pseudo-first-order kinetics[1][6].

StabilityWorkflow Start Prepare Pyrazole Carboxamide Stock Solution Split Select Stability Test Start->Split Hydrolysis Hydrolysis (OECD 111) Sterile pH 4, 7, 9 Buffers Split->Hydrolysis Photolysis Photolysis (OECD 316) Simulated Sunlight Exposure Split->Photolysis IncubateH Incubate in Total Darkness at Constant Temp (25°C/50°C) Hydrolysis->IncubateH IncubateP Irradiate in Quartz Vials (Include Foil-Wrapped Dark Controls) Photolysis->IncubateP HPLC HPLC/MS Analysis Quantify Parent & Degradates IncubateH->HPLC IncubateP->HPLC Result Calculate DT50 & Assess Mass Balance HPLC->Result

Step-by-step experimental workflow for OECD 111 (Hydrolysis) and OECD 316 (Photolysis) testing.

References

  • Title: Public release summary on the evaluation of the new active Benzovindiflupyr in the product Elatus Ace Fungicide Source: apvma.gov.au URL: [Link]

  • Title: June 18, 2020 PC Code: 138008 MEMORANDUM DP Barcode: 447798 SUBJECT: Fluindapyr: Drinking Water Assessment Source: regulations.gov URL: [Link]

  • Title: Draft Assessment Report - Pydiflumetofen Source: hse.gov.uk URL: [Link]

  • Title: A New Broad Spectrum Foliar Fungicide for Multiple Crops Source: cabidigitallibrary.org URL: [Link]

  • Title: FUNGICIDAL COMBINATIONS - Patent 3959981 Source: epo.org URL: [Link]

Sources

Technical Support Center: Overcoming Resistance to Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of drug resistance, a significant hurdle in the therapeutic application of these versatile compounds. Our goal is to equip you with the knowledge and practical strategies to anticipate, diagnose, and overcome resistance in your experiments.

Introduction: The Challenge of Pyrazole Resistance

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous FDA-approved drugs for a wide range of diseases, from cancer to inflammatory conditions.[1] Their success stems from their unique physicochemical properties, which allow for favorable pharmacokinetics and potent interactions with various biological targets.[1] However, as with many targeted therapies, the emergence of resistance can limit their long-term efficacy. This guide will delve into the common mechanisms of resistance and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers face when encountering resistance to pyrazole-based inhibitors.

Q1: My pyrazole-based inhibitor is losing efficacy in my cell line over time. What are the most likely causes?

A: The most common causes of acquired resistance include:

  • Target Protein Mutations: The target protein may have mutated, preventing the inhibitor from binding effectively. This is a well-documented mechanism for resistance to kinase inhibitors.[1]

  • Upregulation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibitor.[2][3]

  • Increased Drug Efflux: Cells may increase the expression of efflux pumps that actively remove the compound from the cell, lowering its intracellular concentration.[4][5][6][7]

  • Metabolic Inactivation: The cancer cells may have developed mechanisms to metabolize and inactivate the pyrazole compound more efficiently.

Q2: How can I quickly determine if my resistant cell line has a mutation in the target protein?

A: The most direct method is to sequence the gene encoding the target protein in your resistant cell line and compare it to the parental (sensitive) cell line. Sanger sequencing of the specific gene is often sufficient if you have a strong hypothesis about the target. Whole-exome or whole-genome sequencing can provide a more comprehensive view if the mechanism is unknown.

Q3: What are some initial steps to overcome resistance in my cell culture experiments?

A: Initial strategies to explore include:

  • Dose Escalation: Determine if increasing the concentration of your pyrazole compound can overcome the resistance. This can sometimes be effective against certain resistance mechanisms.

  • Combination Therapy: Combine your pyrazole inhibitor with an inhibitor of a potential bypass pathway. For example, if you suspect PI3K pathway activation, try a combination with a PI3K inhibitor.[2]

  • Use a Next-Generation Inhibitor: If available, switch to a next-generation pyrazole-based inhibitor designed to be effective against known resistance mutations.[8]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for diagnosing and addressing specific resistance mechanisms.

Guide 1: Investigating Target-Based Resistance

This guide focuses on identifying and characterizing resistance mechanisms directly related to the molecular target of your pyrazole-based compound.

Workflow for Investigating Target-Based Resistance

start Observation: Decreased sensitivity to pyrazole inhibitor (Increased IC50) seq Sequence Target Gene in Resistant vs. Parental Cells start->seq mutation_found Mutation Identified? seq->mutation_found no_mutation No Mutation Found mutation_found->no_mutation No characterize Characterize Functional Impact of Mutation (e.g., in vitro kinase assay) mutation_found->characterize Yes alt_mech Investigate Alternative Resistance Mechanisms (See Guides 2 & 3) no_mutation->alt_mech next_gen Test Next-Generation Inhibitors characterize->next_gen

Caption: Workflow for diagnosing target-based resistance.

Experimental Protocols:

  • Protocol 1: Determination of IC50 Values.

    • Seed both parental (sensitive) and resistant cells in 96-well plates at an appropriate density.

    • The next day, treat the cells with a serial dilution of your pyrazole-based compound. Include a vehicle control.

    • Incubate for a period appropriate for your cell line (typically 48-72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) for both cell lines using non-linear regression analysis. A significant increase in the IC50 for the resistant line confirms resistance.

  • Protocol 2: Target Gene Sequencing.

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Design primers to amplify the coding region of the target gene.

    • Perform PCR amplification.

    • Purify the PCR products and send for Sanger sequencing.

    • Align the sequences from the resistant and parental lines to identify any mutations.

Data Presentation: Example IC50 Shift

Cell LinePyrazole Compound A (IC50 in µM)Pyrazole Compound B (IC50 in µM)
Parental0.50.8
Resistant>101.2

In this example, the resistant cell line shows a significant shift in IC50 for Compound A, suggesting a target-specific resistance mechanism. The minimal shift for Compound B, a structurally distinct inhibitor, might indicate it can overcome this specific resistance.

Guide 2: Exploring Bypass Signaling Pathways

Cancer cells can often compensate for the inhibition of one signaling pathway by upregulating another. This section will guide you through identifying these "escape routes."

Common Bypass Pathways in Response to Kinase Inhibitors

pyrazole Pyrazole-Based Kinase Inhibitor target Primary Target (e.g., BRAF) pyrazole->target Inhibits mapk MAPK Pathway target->mapk Activates proliferation Cell Proliferation & Survival mapk->proliferation pi3k PI3K/AKT Pathway pi3k->proliferation rtk Receptor Tyrosine Kinase (RTK) Upregulation rtk->pi3k Activates

Caption: Simplified diagram of bypass signaling pathways.

Experimental Protocols:

  • Protocol 3: Western Blot Analysis of Signaling Pathways.

    • Treat parental and resistant cells with your pyrazole inhibitor at a relevant concentration (e.g., the IC50 of the parental line) for various time points.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with antibodies against key signaling proteins and their phosphorylated (activated) forms (e.g., p-AKT, p-ERK).

    • Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • An increase in the phosphorylation of proteins in a bypass pathway in the resistant cells upon treatment suggests its activation.

Troubleshooting Tip: When investigating bypass pathways, it's crucial to use a panel of antibodies to get a comprehensive view of the signaling network.

Guide 3: Assessing Drug Efflux and Metabolism

This guide addresses resistance mechanisms that reduce the intracellular concentration of your pyrazole compound.

Workflow for Investigating Drug Efflux and Metabolism

start Observation: Resistance without target mutation or clear bypass activation efflux_assay Perform Drug Efflux Assay (e.g., with a fluorescent substrate) start->efflux_assay efflux_inhibitor Test Combination with Efflux Pump Inhibitor efflux_assay->efflux_inhibitor re_sensitize Resistance Reversed? efflux_inhibitor->re_sensitize metabolism_study Investigate Drug Metabolism (e.g., LC-MS analysis of cell lysates and media) re_sensitize->metabolism_study No efflux_confirmed Efflux is a likely mechanism re_sensitize->efflux_confirmed Yes metabolites Metabolites Detected? metabolism_study->metabolites metabolism_confirmed Metabolic inactivation is a likely mechanism metabolites->metabolism_confirmed Yes other Consider other mechanisms metabolites->other No

Caption: Workflow for investigating non-target-based resistance.

Experimental Protocols:

  • Protocol 4: Combination with Efflux Pump Inhibitors.

    • Determine the IC50 of your pyrazole compound in the resistant cell line as described in Protocol 1.

    • Repeat the IC50 determination in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil or reserpine).

    • A significant decrease in the IC50 in the presence of the efflux pump inhibitor suggests that drug efflux contributes to the resistance.

  • Protocol 5: Analysis of Intracellular Drug Concentration.

    • Treat both parental and resistant cells with your pyrazole compound at a fixed concentration and for a specific duration.

    • Wash the cells thoroughly to remove any extracellular compound.

    • Lyse the cells and extract the compound.

    • Analyze the intracellular concentration of your pyrazole compound using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).

    • Lower intracellular concentrations in the resistant line compared to the parental line are indicative of either increased efflux or metabolism.

Overcoming Resistance: Advanced Strategies

Once the resistance mechanism is identified, you can employ more targeted strategies.

1. Development of Next-Generation Inhibitors:

If resistance is due to a specific target mutation, a medicinal chemistry approach can be taken to design new pyrazole analogs that can effectively bind to the mutated target.[8] This often involves structural biology techniques like X-ray crystallography to understand the structural basis of resistance and guide the design of new compounds.

2. Rational Combination Therapies:

The principle of "synthetic lethality" can be exploited by combining the pyrazole inhibitor with another agent that targets a pathway essential for the survival of the resistant cells.[9] For example:

  • PARP Inhibitors: For cancers with deficiencies in homologous recombination repair, combining a pyrazole-based PARP inhibitor with chemotherapy can be effective.[9]

  • Immune Checkpoint Inhibitors: Combining targeted therapies with immune checkpoint inhibitors is a promising strategy to overcome resistance by engaging the immune system.[10][11]

3. Targeting Efflux Pumps:

While the clinical use of efflux pump inhibitors has been challenging, it remains an active area of research.[4][7] In a research setting, they are invaluable tools for confirming efflux-mediated resistance.

Conclusion

Overcoming resistance to pyrazole-based compounds requires a systematic and multi-faceted approach. By understanding the potential mechanisms of resistance and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively diagnose and address these challenges. The continued development of novel pyrazole derivatives and rational combination therapies holds great promise for extending the clinical benefit of this important class of therapeutic agents.[8]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC. (n.d.).
  • Recent Progress in Anticancer Agents Incorporating Pyrazole Sca old | Request PDF - ResearchGate. (n.d.).
  • Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations - MDPI. (n.d.).
  • Navigating the complexity of BRAF mutations in non-small cell lung cancer: current insights and future prospects. (n.d.).
  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1][8]benzothiazine 5,5‐Dioxide Derivatives - PMC. (2025, May 19). Retrieved from

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
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  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - Frontiers. (n.d.).
  • Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC. (n.d.).
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (2024, December 24).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12).
  • Overcoming Resistance: The Role of Combination Therapy in Cancer Treatment. (2024, July 24).
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (2023, February 15).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025, March 20).
  • Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - PubMed. (2024, November 15).
  • Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC. (n.d.).
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC. (n.d.).
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020, November 30).
  • BRAF-mutant melanoma: treatment approaches, resistance mechanisms, and diagnostic strategies - Dove Medical Press. (2015, January 16).
  • Detecting Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma. (n.d.).
  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][1][8]benzothiazine 5,5-Dioxide Derivatives - PubMed. (2025, May 15). Retrieved from

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).
  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters - ACS Publications. (2019, September 18).
  • Efflux Pump Inhibitors in Controlling Antibiotic Resistance: Outlook under a Heavy Metal Contamination Context - MDPI. (2023, March 24).
  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC. (n.d.).
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis. (2023, September 29).
  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities - ResearchGate. (2021, October 26).
  • Discovery of Pyrazole-Containing 4-Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction | ACS Medicinal Chemistry Letters - ACS Publications. (2025, August 8).

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Technical Support Center: Refining Assay Conditions for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide and related small molecules. This guide is designed to provide in-depth, field-proven insights into refining your assay conditions, troubleshooting common issues, and ensuring the scientific integrity of your results. Our approach moves beyond simple step-by-step protocols to explain the causality behind experimental choices, empowering you to build robust, self-validating assay systems.

Introduction: Understanding the Molecule

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide belongs to the pyrazole class of compounds, a heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and bioactive molecules.[1][2][3] However, the specific features of this molecule—namely the nitroaromatic group and the pyrazole core—present distinct challenges in assay development that require careful consideration.

The nitro group is strongly electron-withdrawing, which can lead to chemical reactivity and non-specific assay interference.[4][5][6] Such compounds are often flagged as potential Pan-Assay Interference Compounds (PAINS), which can produce false-positive results through mechanisms unrelated to specific target binding.[4][7][8] This guide will equip you with the tools to identify and mitigate these potential artifacts.

Section 1: Foundational Steps - Compound Integrity and Handling

The most common source of assay variability originates from improper handling of the test compound. Before any assay optimization, it is critical to establish the quality, solubility, and stability of your compound stock.

FAQ 1: My compound is difficult to dissolve. What is the recommended procedure for preparing a stock solution?

Answer: Pyrazole-based compounds, while versatile, can exhibit poor aqueous solubility.[9] The primary goal is to create a high-concentration, stable stock in an organic solvent, which can then be serially diluted into your aqueous assay buffer.

  • Causality: Using an organic solvent like 100% Dimethyl Sulfoxide (DMSO) is standard practice because it can dissolve a wide range of hydrophobic compounds. However, the final concentration of DMSO in your assay must be carefully controlled, as it can impact enzyme activity and cell health, typically kept below 0.5%.

Recommended Protocol:

  • Initial Solvent: Start with 100% DMSO.

  • Solubilization: Use a vortex mixer to create a homogenous solution. Gentle warming (to 37°C) and sonication can be employed if the compound does not readily dissolve, but be cautious of potential degradation.

  • Stock Concentration: Aim for a high but fully solubilized stock concentration (e.g., 10-50 mM). This minimizes the volume of DMSO added to the final assay.

  • Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles, which can cause compound degradation.[8] Store at -20°C or -80°C, protected from light.

FAQ 2: How can I be sure my compound is stable in the assay buffer?

Answer: The stability of your compound in the final aqueous assay buffer is critical for generating reliable data. Nitroaromatic compounds can be susceptible to degradation, especially with prolonged incubation times or exposure to certain buffer components.[5][10]

Self-Validating Protocol: Compound Stability Assessment

  • Preparation: Prepare a solution of your compound in the final assay buffer at the highest intended concentration. Include all components except the enzyme or detection reagents.

  • Incubation: Incubate this solution under the exact same conditions as your main experiment (time, temperature, plate type).

  • Analysis: At various time points (e.g., 0, 2, 4, and 24 hours), analyze the sample using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Interpretation: A decrease in the parent compound's peak area over time indicates instability. If more than 10-15% degradation is observed within your assay's timeframe, you may need to shorten incubation times or adjust buffer conditions.

Section 2: Troubleshooting Assay Performance

A robust assay is characterized by a large signal window and low data variability, often quantified by the Z' factor. A Z' factor ≥ 0.5 is generally considered acceptable for screening.[11]

Troubleshooting Guide: Low Z' Factor

A low Z' factor indicates either a small signal window between your positive and negative controls or excessive variability in your measurements.[11]

Problem Potential Cause(s) Recommended Solution(s)
Low Signal-to-Background (S/B) Ratio 1. Sub-optimal enzyme or substrate concentration.2. Insufficient incubation time.3. Inactive reagents.1. Perform a 2D titration of enzyme and substrate to find the optimal concentrations that yield a robust signal within the linear range of the reaction.2. Extend the incubation time, ensuring the reaction remains linear.3. Verify reagent activity with a known positive control inhibitor or activator.[12][13]
High Variability (High %CV) 1. Pipetting errors, especially with low volumes.2. Inconsistent mixing in wells.3. Plate edge effects due to evaporation.4. Reagent instability during plate setup.1. Use calibrated pipettes; consider automated liquid handlers for HTS.2. Ensure thorough mixing after each reagent addition by gently tapping or using a plate shaker.3. Avoid using the outer wells of the plate or use sealant films to minimize evaporation.[14]4. Keep enzymes on ice during setup and ensure all reagents are fully equilibrated to the assay temperature before starting the reaction.[12]
Poorly Defined Controls 1. "Low" control (max inhibition) is not fully inhibited.2. "High" control (no inhibition) is not at Vmax.3. Inconsistent DMSO concentration between controls and test wells.1. Use a saturating concentration of a known standard inhibitor or an enzyme-free well as the true "low" control.2. Ensure the "high" control reaction is in the linear range and not limited by substrate depletion.3. Maintain a consistent final DMSO concentration across all wells, including controls.[11]
Workflow for Optimizing Assay Signal

Here is a logical workflow for optimizing the core parameters of a typical biochemical assay.

Assay_Optimization_Workflow cluster_prep 1. Reagent Preparation cluster_opt 2. Core Optimization cluster_val 3. Assay Validation Prep Prepare & Validate Reagents (Enzyme, Substrate) Enzyme_T Enzyme Titration (Determine Linear Range) Prep->Enzyme_T Sub_T Substrate Titration (Determine Km) Enzyme_T->Sub_T Select [E] in linear range Time_C Time Course (Confirm Linearity) Sub_T->Time_C Select [S] at or near Km DMSO_T DMSO Tolerance Test Time_C->DMSO_T Z_Factor Z' Factor Calculation (≥0.5 Target) DMSO_T->Z_Factor Hit_Validation_Workflow Start Primary Hit Observed Check_Curve Examine Dose-Response Curve (Steep Hill Slope?) Start->Check_Curve Agg_Test Aggregation Test (Add Detergent) Check_Curve->Agg_Test Yes Interference_Test Readout Interference Test (Add compound at end) Check_Curve->Interference_Test No Agg_Result Activity Lost? Agg_Test->Agg_Result Artifact_Agg Artifact: Aggregation Agg_Result->Artifact_Agg Yes Agg_Result->Interference_Test No Interference_Result Signal Quenched/ Enhanced? Interference_Test->Interference_Result Artifact_Interference Artifact: Readout Interference Interference_Result->Artifact_Interference Yes Reactivity_Test Thiol Reactivity Test (Pre-incubate with DTT) Interference_Result->Reactivity_Test No Reactivity_Result IC50 Shift? Reactivity_Test->Reactivity_Result Artifact_Reactivity Artifact: Covalent Reactivity Reactivity_Result->Artifact_Reactivity Yes Orthogonal_Assay Confirm with Orthogonal Assay (Different Technology) Reactivity_Result->Orthogonal_Assay No True_Hit Potential True Hit: Proceed to MOA Studies Orthogonal_Assay->True_Hit

Caption: Decision tree for validating a screening hit.

References

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Available from: [Link]

  • Gao, C., et al. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ACS Combinatorial Science, 22(8), 386–395. Available from: [Link]

  • BellBrook Labs. (2026). Troubleshooting Low Z′ Factors in Biochemical Assays. Available from: [Link]

  • Gao, C., et al. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ACS Combinatorial Science. Available from: [Link]

  • Gao, C., et al. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. PubMed. Available from: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 12(1), 18833. Available from: [Link]

  • BioAssay Systems. Troubleshooting Guide. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Scientific Reports, 13(1), 18569. Available from: [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]

  • Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Biotechnology and Genetic Engineering Reviews, 21(1), 231-267. Available from: [Link]

  • Ansari, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Molecular Biology. Assay Troubleshooting. Available from: [Link]

  • Patel, M. R., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 634-640. Available from: [Link]

  • PubChem. N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. Available from: [Link]

  • Research Square. Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Available from: [Link]

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1582. Available from: [Link]

  • Medić, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15153. Available from: [Link]

  • Lin, Y., et al. (2005). Determination of Total N-Nitroso Compounds by Chemical Denitrosation Using CuCl. Journal of Agricultural and Food Chemistry, 53(12), 4728–4732. Available from: [Link]

  • Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(1), 1-8. Available from: [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available from: [Link]

  • American Society of Health-System Pharmacists. (2008). PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. Available from: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available from: [Link]

  • Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In: Structure-Activity Relationships in Environmental Sciences. Springer, Dordrecht. Available from: [Link]

  • ResearchGate. (2026). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. Available from: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available from: [Link]

  • Săcărescu, L., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 3691-3700. Available from: [Link]

  • NextSDS. 1H-Pyrazole-3-carboxamide,1-ethyl-N-(4-nitrophenyl)-(9CI). Available from: [Link]

  • Trademill Scientific Journals. (2021). The Recent Development of the Pyrazoles : A Review. Available from: [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2026. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3105. Available from: [Link]

  • Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1864. Available from: [Link]

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Technical Support Center: Troubleshooting Inconsistent Results with Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole carboxamide research. Pyrazole carboxamides are a highly versatile class of compounds, frequently deployed as succinate dehydrogenase (SDH) inhibitors in agrochemistry and kinase inhibitors in drug discovery. However, their unique physicochemical properties—specifically their propensity for tautomerism, poor aqueous solubility, and lipophilicity—can lead to highly erratic assay results.

This guide is engineered for scientists and drug development professionals. It bypasses superficial fixes to address the root thermodynamic and kinetic causes of assay failure, providing self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow

Before diving into specific troubleshooting steps, utilize the diagnostic logic flow below to categorize your inconsistent results.

Workflow A Inconsistent Results with Pyrazole Carboxamides B1 Steep Hill Slope (>1.5) or Loss of Activity A->B1 B2 Multiple NMR Peaks or Time-Dependent IC50 A->B2 B3 Baseline Drift in Optical Assays A->B3 C1 Diagnosis: Colloidal Aggregation B1->C1 C2 Diagnosis: Tautomerism / Isomerism B2->C2 C3 Diagnosis: Compound Precipitation B3->C3 D1 Action: Run Detergent Protocol (0.01% Triton X-100) C1->D1 D2 Action: Variable Temp NMR & Pre-incubation C2->D2 D3 Action: Kinetic Baseline Check Prior to Enzyme Addition C3->D3

Workflow for diagnosing and resolving pyrazole carboxamide assay inconsistencies.

Core Troubleshooting Q&A

Q1: My IC50 values shift dramatically depending on the batch of assay buffer or the time the compound sits in solution. What is the mechanistic cause?

A: Tautomeric Equilibration and Solvent Effects. Pyrazole rings contain a shifting C-N double bond, endowing the heterocycle with tautomerism (typically oscillating between 1H- and 2H- forms)[1]. The equilibrium between these tautomers is highly sensitive to the dielectric constant of the solvent, temperature, and local hydrogen-bonding networks[2].

The Causality: When a pyrazole carboxamide is dissolved in 100% DMSO (your stock solution) and subsequently diluted into an aqueous assay buffer, it may undergo a slow tautomeric shift. If you run the assay immediately after dilution, you are evaluating the DMSO-stabilized tautomer. If the plate incubates for two hours, the compound may have shifted to an aqueous-stabilized tautomer, which often possesses a radically different binding affinity for the target pocket. Furthermore, specific substitutions (like trifluoromethyl groups) can permanently switch the thermodynamic preference of the tautomer[2].

Q2: We observe potent inhibition in our biochemical screens, but the Hill slopes are unusually steep ( nH​>1.5 ), and the compounds completely fail in cell-based assays. Are these false positives?

A: Colloidal Aggregation. Many pyrazole carboxamides, particularly those designed as SDH inhibitors featuring bulky, lipophilic moieties (e.g., diphenyl ethers or biphenyl-ethyl groups), suffer from extremely poor aqueous solubility[3][4]. In aqueous buffers, rather than remaining as free monomers, they spontaneously self-assemble into colloidal aggregates.

The Causality: These colloids act as non-specific "protein sponges." They sequester and denature the target enzyme on their surface, mimicking competitive inhibition[5]. Because this is a phase-transition event (micelle formation) rather than a 1:1 stoichiometric binding event, the dose-response curve exhibits a steep Hill slope. In cell-based assays, these massive colloids cannot cross the cell membrane, resulting in a total loss of apparent activity.

Q3: When running the Succinate Dehydrogenase (SDH) enzymatic assay, the baseline absorbance drifts wildly before the enzyme is even added. How do we stabilize the readout?

A: Optical Interference via Compound Precipitation. The standard SDH assay monitors the reduction of 2,6-dichlorophenolindophenol (DCIP) at 600 nm[4]. Pyrazole carboxamides near their solubility limit will precipitate out of solution over time.

The Causality: As the compound precipitates, it creates micro-particulates that scatter light. The spectrophotometer records this scattering as a change in optical density, which is falsely attributed to the enzymatic reduction of DCIP. If the baseline is not stabilized and verified prior to enzyme addition, the calculated initial velocity ( V0​ ) will be fundamentally flawed.

Self-Validating Experimental Protocols

To ensure data integrity, implement the following self-validating protocols in your workflows.

Protocol 1: The Detergent-Controlled IC50 Assay (Aggregation Check)

This protocol definitively separates true stoichiometric inhibitors from colloidal aggregators.

  • Buffer Preparation: Prepare a 2x concentration of your standard assay buffer containing the target enzyme. Split this into two aliquots:

    • Buffer A: Standard buffer (No detergent).

    • Buffer B: Standard buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole carboxamide in 100% DMSO.

  • Plate Setup: Transfer the compound dilutions to two separate assay plates. Ensure the final DMSO concentration remains constant (typically ≤1% ).

  • Incubation: Add Buffer A to Plate 1 and Buffer B to Plate 2. Incubate both plates at room temperature for 15 minutes to allow potential colloids to form (Plate 1) or be disrupted (Plate 2).

  • Initiation: Add the enzymatic substrate to all wells to initiate the reaction.

  • Validation Check: Calculate the IC50 and Hill slope ( nH​ ) for both plates.

    • True Inhibitor: IC50 remains consistent between plates; nH​≈1.0 .

    • Aggregator (False Positive): IC50 in Plate 2 shifts by >10 -fold (loss of potency); nH​ in Plate 1 is >1.5 .

Protocol 2: Standardized SDH Enzymatic Assay with Kinetic Baseline Verification

This protocol prevents light-scattering artifacts from skewing SDH inhibition data[3][4].

  • Reaction Mixture: In a 3 mL cuvette or a 96-well UV microplate, combine 100 mM PBS (pH 7.4), 0.3 mM EDTA, 20 mM succinate, and 53 μM DCIP[4].

  • Equilibration: Equilibrate the mixture to 30°C within the spectrophotometer.

  • Compound Addition & Baseline Check: Add the pyrazole carboxamide (keeping final DMSO <1% ). Crucial Step: Monitor the absorbance at 600 nm for 2 full minutes before adding the enzyme.

    • Validation Check: If the baseline drifts by >5% , the compound is precipitating. You must lower the top concentration of your dose-response curve.

  • Enzyme Initiation: Once a flat baseline is confirmed, initiate the reaction by adding the SDH enzyme (e.g., porcine or fungal extract)[3].

  • Measurement: Record the continuous decrease in absorbance at 600 nm for 5 minutes to calculate the initial velocity ( V0​ ).

Quantitative Diagnostics Summary

Use the following table to rapidly benchmark your assay parameters against known thresholds for pyrazole carboxamide troubleshooting.

Diagnostic MetricTarget PhenomenonThreshold for ConcernMechanistic ImplicationCorrective Action
Hill Slope ( nH​ ) Colloidal Aggregation >1.5 or <0.5 Non-stoichiometric binding; phase transitionRun Protocol 1 (Detergent Check)
IC 50​ Shift (Detergent) Colloidal Aggregation >10 -fold decrease in potencyMicelles are sequestering the target enzymeSupplement assay buffer with 0.01% Triton X-100
NMR Peak Integration Tautomeric EquilibriumNon-integer ratios (e.g., 1:0.6)Co-existence of 1H- and 2H- tautomersPerform variable-temperature NMR
Baseline Absorbance Drift Compound Precipitation >5% change before enzyme addedLight scattering mimicking enzymatic turnoverRun Protocol 2; lower top assay concentration

References

  • Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)
  • Title: Tautomer ratios calculated for molecules 1-6 at 298.15 K.
  • Source: DOI.
  • Title: Discovery of N-Methoxy-(biphenyl-ethyl)
  • Title: Convenient and Continuous Fluorometric Assay Method for Acetylcholinesterase and Inhibitor Screening Based on the Aggregation-Induced Emission Source: ACS Publications URL

Sources

Validation & Comparative

A Researcher's Guide to Validating the Bioactivity of Novel Pyrazole Carboxamides: A Comparative Approach Featuring 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of novel pyrazole carboxamide compounds, using "1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide" as a representative example. The pyrazole carboxamide scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide spectrum of biological effects including anticancer, antifungal, insecticidal, and anti-inflammatory properties. This document outlines a systematic, multi-tiered approach to screen for and characterize the bioactivity of a new chemical entity (NCE) within this class, and to objectively compare its performance against established alternatives using supportive experimental data.

Part 1: Initial Bioactivity Screening - A Multi-Pronged Approach

Given the diverse potential of the pyrazole carboxamide core, a broad initial screening strategy is crucial to identify the most promising therapeutic or agrochemical applications. This initial phase aims to cast a wide net across the most common bioactivities associated with this compound class.

Anticancer Activity Screening

The pyrazole scaffold is a well-established pharmacophore in oncology, with many derivatives functioning as kinase inhibitors. A primary validation step is to screen for antiproliferative activity against a panel of human cancer cell lines.

Experimental Protocol: MTT Proliferation Assay

  • Cell Line Selection: Utilize a diverse panel of cancer cell lines representing different tumor types, such as MCF-7 (breast), HCT116 (colon), A549 (lung), and a leukemia cell line like MV4-11, which is relevant for FLT3 inhibitors.

  • Compound Preparation: Dissolve 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide and comparator compounds in DMSO to create stock solutions.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound and comparators (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparator Compounds for Anticancer Screening

CompoundMechanism of ActionTypical IC50 Range (µM)
Palbociclib CDK4/6 Inhibitor0.01 - 1
Sorafenib Multi-kinase Inhibitor (including FLT3)0.01 - 5
Tolfenpyrad Mitochondrial Complex I InhibitorVaries by cell line

Hypothetical Comparative Data for Anticancer Screening

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)MV4-11 IC50 (µM)
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Experimental ValueExperimental ValueExperimental ValueExperimental Value
Palbociclib0.05>10>100.8
Sorafenib5.83.94.50.01
Tolfenpyrad2.51.83.2>10
Antifungal Activity Screening

Pyrazole carboxamides are prominent in the agrochemical industry as fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Fungal Species: Select a panel of relevant phytopathogenic fungi, such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium oxysporum.

  • Medium Preparation: Prepare potato dextrose agar (PDA) and amend it with various concentrations of the test compound and comparators dissolved in a suitable solvent.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of inhibition relative to the solvent control and determine the EC50 (effective concentration for 50% inhibition) value.

Comparator Compounds for Antifungal Screening

CompoundMechanism of Action
Boscalid SDHI Fungicide
Carboxin SDHI Fungicide

Hypothetical Comparative Data for Antifungal Screening

CompoundR. solani EC50 (µg/mL)S. sclerotiorum EC50 (µg/mL)F. oxysporum EC50 (µg/mL)
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Experimental ValueExperimental ValueExperimental Value
Boscalid0.1 - 1.00.5 - 5.0>50
Carboxin0.5 - 5.01.0 - 10.0>50

Part 2: Mechanistic Elucidation and In-Depth Validation

Should the initial screening reveal promising activity in a particular area, the next phase involves delving into the mechanism of action and conducting more rigorous validation studies.

Elucidating the Anticancer Mechanism: Kinase Inhibition Profile

If 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide demonstrates potent antiproliferative activity, a logical next step is to assess its ability to inhibit key kinases implicated in cancer cell proliferation that are known targets of pyrazole carboxamides.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Target Selection: Based on structural similarity to known inhibitors, select a panel of relevant kinases such as CDK4, CDK6, and FLT3.

  • Assay Format: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

  • Procedure:

    • Incubate the recombinant kinase enzyme with the substrate (e.g., a specific peptide) and ATP in the presence of varying concentrations of the test compound.

    • After the reaction, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Determine the IC50 value for the inhibition of each kinase.

Hypothetical Kinase Inhibition Profile

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)FLT3 IC50 (nM)
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Experimental ValueExperimental ValueExperimental Value
Palbociclib1116>10,000
FN-15011.02 (CDK2) / 0.39 (CDK4)-2.33

Signaling Pathway Visualization

A potential mechanism of action for an anticancer pyrazole carboxamide could involve the inhibition of the CDK4/6-Rb pathway, which is critical for cell cycle progression.

CDK4_6_Pathway cluster_0 G1 Phase Regulation cluster_1 Inhibition CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Forms Complex Rb Rb (Inactive) CDK4_6->Rb Phosphorylates pRb pRb (Active) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates Pyrazole_Carboxamide 1-ethyl-N-(3-nitrophenyl) -1H-pyrazole-3-carboxamide Pyrazole_Carboxamide->CDK4_6 Inhibits

Caption: Potential inhibition of the CDK4/6-Rb pathway by the test compound.

Overall Validation Workflow

The entire process, from initial screening to in-depth validation, can be visualized as a structured workflow.

Validation_Workflow cluster_screening Phase 1: Broad Bioactivity Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_invivo Phase 3: In Vivo Validation Anticancer Anticancer Screening (MTT Assay) Hit_Identified Hit Identification Anticancer->Hit_Identified Antifungal Antifungal Screening (Mycelial Growth Assay) Antifungal->Hit_Identified Insecticidal Insecticidal Screening Insecticidal->Hit_Identified Kinase_Assay Kinase Inhibition Assays (e.g., CDK4/6, FLT3) Xenograft Cancer Xenograft Model Kinase_Assay->Xenograft SDHI_Assay SDH Enzyme Inhibition Assay Plant_Protection In Planta Fungicide Efficacy SDHI_Assay->Plant_Protection Lead_Candidate Lead Candidate Xenograft->Lead_Candidate Plant_Protection->Lead_Candidate Start Novel Pyrazole Carboxamide (e.g., 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide) Start->Anticancer Start->Antifungal Start->Insecticidal Hit_Identified->Kinase_Assay If Anticancer Hit Hit_Identified->SDHI_Assay If Antifungal Hit

Caption: A multi-phase workflow for validating novel pyrazole carboxamides.

Conclusion

The validation of a novel compound such as 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide requires a systematic and comparative approach. By leveraging the known bioactivities of the broader pyrazole carboxamide class, researchers can design a logical and efficient screening and validation cascade. This guide provides the foundational protocols and a comparative framework to objectively assess the potential of new chemical entities, ultimately identifying promising lead candidates for further development in oncology, agriculture, or other life sciences applications. The key to success lies in rigorous experimental design, the use of appropriate comparators, and a multi-tiered validation process that moves from broad screening to specific mechanistic and in vivo studies.

References

  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. (Source: Not specified, but likely a peer-reviewed journal in medicinal or agricultural chemistry).
  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry.
  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed. (Source: PubMed, from a peer-reviewed medicinal chemistry journal).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (Source: Journal of Chemical and Pharmaceutical Research).
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar. (Source: Semantic Scholar, likely a review article).
  • Current status of pyrazole and its biological activities - PMC.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (Source: Encyclopedia.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (Source: PubMed Central).
  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors - Taylor & Francis. (Source: Taylor & Francis Online, a publisher of academic journals).
  • (PDF) Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents - ResearchGate.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (Source: Asian Journal of Chemistry).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (Source: Academic Strive, likely an open-access journal).
  • The Recent Development of the Pyrazoles : A Review | TSI Journals. (Source: TSI Journals).
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate.
  • Synthesis, Characterization of Ethyl 5-(substituted)
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (Source: Frontiers in Pharmacology).
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (Source: MDPI, a publisher of open-access scientific journals).
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kin

"comparing 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide to other inhibitors"

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide vs. Benchmark Inhibitors

Executive Summary

The compound 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (hereafter referred to as ENPC ) is a synthetic small-molecule derivative built upon the highly versatile pyrazole-3-carboxamide pharmacophore. In medicinal chemistry, this specific scaffold is extensively explored for its potential as a competitive enzyme inhibitor[1]. The structural architecture of ENPC—comprising a pyrazole core, an N1-ethyl substitution, and an N-(3-nitrophenyl) carboxamide moiety—provides a unique balance of lipophilicity and hydrogen-bonding capability.

As a Senior Application Scientist, I have designed this guide to objectively evaluate ENPC against established benchmark inhibitors across three primary pharmacological domains where the pyrazole-3-carboxamide scaffold is prominent: Carbonic Anhydrase (CA) inhibition, Kinase inhibition, and Cannabinoid Receptor (CB1R) antagonism.

Mechanistic Profiling & Structural Rationale

Carbonic Anhydrase (CA) Inhibition

Pyrazole carboxamide derivatives are well-documented for their inhibitory effects on human carbonic anhydrase isoenzymes (hCA-I and hCA-II)[2].

  • Comparative Benchmark: Acetazolamide.

  • Mechanistic Causality: Acetazolamide utilizes a primary sulfonamide group to directly coordinate with the active-site zinc ion (Zn2+). ENPC lacks this sulfonamide group; however, the carboxamide carbonyl and the pyrazole nitrogen act as alternative zinc-binding groups (ZBGs) or interact with the deep water network of the active site[3]. The 3-nitrophenyl group is highly electron-withdrawing, which increases the acidity of the carboxamide N-H, enhancing its hydrogen-bonding strength with the Thr199 residue in the CA active site. While Acetazolamide achieves low nanomolar potency, ENPC serves as a sub-micromolar alternative, particularly valuable for developing inhibitors for patients with severe sulfonamide allergies.

Kinase Inhibition (e.g., GRK2)

The pyrazole core is a privileged scaffold in kinase drug discovery, often acting as an ATP-mimetic by forming critical hydrogen bonds with the kinase hinge region. Pyrazole-3-carboxamides have been specifically evaluated as highly selective G-Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors[4].

  • Comparative Benchmark: Paroxetine (a repurposed GRK2 inhibitor).

  • Mechanistic Causality: ENPC’s N1-ethyl group provides ideal steric bulk to occupy the hydrophobic specificity pocket adjacent to the ATP-binding site. Concurrently, the 3-nitrophenyl moiety projects into the solvent-exposed region, where the nitro group can form electrostatic interactions with basic lysine residues.

Cannabinoid Receptor 1 (CB1R) Antagonism

Pyrazole-3-carboxamides form the foundational scaffold for CB1R inverse agonists and antagonists, most notably AM251.

  • Comparative Benchmark: AM251.

  • Mechanistic Causality: AM251 achieves sub-nanomolar affinity by utilizing massive, highly lipophilic halogenated phenyl rings (2,4-dichlorophenyl and 4-iodophenyl) to anchor into the deep hydrophobic transmembrane pockets of CB1R. ENPC is structurally leaner. The substitution of these heavy halogens with a 1-ethyl and 3-nitrophenyl group drastically lowers the lipophilicity (LogP). This structural choice makes ENPC less likely to cross the blood-brain barrier (BBB) as aggressively as AM251, positioning it as a potential starting point for peripherally restricted inhibitors that avoid the psychiatric side effects associated with central CB1R blockade.

Visualizing the Mechanism of Action

Mechanism Target Target Enzyme (Kinase / CA) Complex Enzyme-Inhibitor Complex (Inactive) Target->Complex Formation Product Downstream Signaling Activated Target->Product Catalysis Substrate Endogenous Substrate (ATP / CO2) Substrate->Target Binds Active Site Inhibitor 1-ethyl-N-(3-nitrophenyl)- 1H-pyrazole-3-carboxamide Inhibitor->Target Competitive Binding (Blocks Active Site) Inhibitor->Complex Formation Complex->Product Inhibition

Figure 1: Competitive inhibition mechanism of the pyrazole-3-carboxamide derivative.

Comparative Performance Data

The following table synthesizes the quantitative parameters of ENPC against the discussed benchmark inhibitors. (Note: ENPC values represent typical ranges for unoptimized pyrazole-3-carboxamide screening hits).

InhibitorPrimary Target ClassBinding ModalityTypical IC50 RangeLogP (Lipophilicity)
ENPC Kinases / CACompetitive (ATP/Zn2+ pocket)0.5 - 5.0 µMModerate (~2.5)
Acetazolamide Carbonic AnhydraseDirect Zn2+ Coordination10 - 50 nMLow (-0.26)
Paroxetine GRK2 KinaseATP-Competitive~1.4 µMHigh (3.95)
AM251 CB1 ReceptorAllosteric/Inverse Agonist< 10 nMVery High (5.2)

Experimental Protocol: Self-Validating In Vitro Assay

To accurately compare the IC50 of ENPC against these benchmarks, a robust, self-validating biochemical assay is required. The following protocol outlines a standard fluorescence-based enzymatic screening workflow.

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve ENPC in 100% anhydrous DMSO to create a 10 mM stock. Perform a 3-fold, 10-point serial dilution in a 96-well intermediate plate.

  • Causality: A 10-point curve ensures sufficient data density across the inflection point of the dose-response curve, allowing for an accurate calculation of the Hill slope and IC50.

Step 2: Assay Assembly & Pre-Incubation

  • Action: Transfer the diluted compounds to the assay plate. Add the target enzyme suspended in assay buffer (containing 0.01% Triton X-100). Ensure the final DMSO concentration does not exceed 1% (v/v). Incubate at room temperature for 15 minutes.

  • Causality: The addition of Triton X-100 prevents non-specific binding and aggregation-based false positives (promiscuous inhibition). The 15-minute pre-incubation is critical; it allows the inhibitor to reach thermodynamic binding equilibrium before substrate addition, preventing an artificial underestimation of potency (higher apparent IC50) that occurs if the substrate outcompetes the inhibitor during the initial kinetic burst phase.

Step 3: Reaction Initiation & Kinetic Readout

  • Action: Add the fluorogenic substrate to initiate the reaction. Read the fluorescence continuously for 30 minutes using a microplate reader.

Step 4: Self-Validation & Data Analysis

  • Action: Include a vehicle control (1% DMSO only) for maximum enzyme activity (100%) and a no-enzyme control for baseline background (0%). Calculate the Z'-factor.

  • Causality: The protocol acts as a self-validating system through the Z'-factor. A Z' > 0.5 mathematically proves the assay's robustness, ensuring the observed inhibition by ENPC is statistically significant and not an artifact of assay drift or pipetting error.

Protocol S1 1. Compound Prep (100% DMSO Stock) S2 2. Serial Dilution (10-point curve) S1->S2 S3 3. Enzyme Incubation (Target + Inhibitor) S2->S3 S4 4. Substrate Addition (Initiate Reaction) S3->S4 S5 5. Kinetic Readout (Fluorescence/Absorbance) S4->S5

Figure 2: Step-by-step in vitro screening workflow for IC50 determination.

References

  • 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide - EvitaChem -
  • Full article: Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme - Taylor & Francis -
  • Synthesis and characterisation of novel Co(II) complexes of pyrazole carboxylate derivated of sulfonamide as carbonic anhydrase inhibitors - PubMed -
  • Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2)
  • Endocannabinoids mediate bidirectional striatal spike-timing-dependent plasticity - PMC -

Sources

Comparative Guide to the Structure-Activity Relationship of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] This document synthesizes experimental data to offer a comparative look at how structural modifications to this core influence biological outcomes, providing a valuable resource for researchers in drug discovery and development.

The Core Scaffold: A Privileged Structure in Drug Design

The 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide scaffold serves as our parent compound. Its structure can be deconstructed into three key regions, each offering opportunities for modification to modulate biological activity, selectivity, and pharmacokinetic properties. The rationale behind analog design is to systematically alter these regions to probe interactions with biological targets, such as protein kinases or DNA, and to optimize the therapeutic potential of the molecule.[4][5][6]

  • Region A: The Pyrazole Core: The N1-ethyl group and the pyrazole ring itself are critical for establishing the overall geometry and electronic properties of the molecule.

  • Region B: The Carboxamide Linker: This amide bond is often a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site.[3][7]

  • Region C: The Substituted Phenyl Ring: The N-(3-nitrophenyl) moiety projects into the solvent-exposed region or deeper into hydrophobic pockets of a target, and its substituents heavily influence binding affinity and selectivity.

SAR_Regions cluster_molecule 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide cluster_key SAR Analysis Focus A Region A: Pyrazole Core B Region B: Carboxamide Linker A->B Modulates Geometry k2 Selectivity A->k2 C Region C: Phenyl Ring B->C Influences Binding k3 Pharmacokinetics B->k3 k1 Potency C->k1 Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Incubate Kinase + Inhibitor (Analog) Start->Step1 Step2 Add ATP/Substrate to Start Reaction Step1->Step2 Step3 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Step2->Step3 Step4 Convert ADP to ATP & Generate Light (Kinase Detection Reagent) Step3->Step4 End Measure Luminescence (Proportional to ADP) Step4->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test analogs in DMSO, then dilute further in kinase buffer.

  • Kinase-Inhibitor Pre-incubation: In a 384-well plate, add 2.5 µL of the test analog solution to each well. Add 2.5 µL of the kinase solution and incubate for 15-20 minutes at room temperature. [8][9]3. Initiate Kinase Reaction: Add 5 µL of a solution containing the kinase substrate and ATP to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. [10]5. Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-40 minutes. [10]6. Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each analog concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. [11]It measures the metabolic activity of living cells and is a standard tool for evaluating the cytotoxic potential of novel compounds. [12][13][14]

MTT_Assay_Workflow Start Start: Seed Cells Step1 Treat Cells with Test Analogs (24-72h Incubation) Start->Step1 Step2 Add MTT Reagent (Incubate 2-4h) Step1->Step2 Step3 Living cells convert MTT to Formazan (Purple Crystals) Step2->Step3 Step4 Solubilize Formazan Crystals (e.g., DMSO) Step3->Step4 End Measure Absorbance (~570 nm) Step4->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test analogs. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value. [15]

Discussion and Future Perspectives

The SAR analysis reveals that the biological activity of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide analogs is highly sensitive to substitutions across all three regions of the molecule. The N1-ethyl group and the C3-carboxamide linker appear to be optimal for maintaining a favorable conformation for target binding. The most significant gains in potency are achieved by modifying the substituents on the N-phenyl ring.

While many pyrazole derivatives are designed as kinase inhibitors, some studies suggest they may exert their anticancer effects through off-target mechanisms, such as direct DNA interaction. [5]The planar, electron-rich pyrazole ring could potentially intercalate into DNA minor grooves. This dual-mechanism potential warrants further investigation.

Future drug design efforts should focus on:

  • Multi-Targeting: Designing analogs that can simultaneously inhibit key kinases in cancer signaling pathways, such as FLT3 and CDKs, could lead to synergistic antitumor effects. [16][17]* Improving Selectivity: Fine-tuning the substituents on the phenyl ring to exploit unique features of a specific kinase's active site could improve selectivity and reduce off-target toxicity.

  • Optimizing Pharmacokinetics: Modifications aimed at improving solubility, metabolic stability, and cell permeability will be crucial for translating in vitro potency into in vivo efficacy.

Conclusion

The 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide scaffold represents a highly tractable platform for the development of novel therapeutic agents. A systematic approach to SAR, guided by robust biological assays, has elucidated key structural features that govern activity. The N-phenyl ring, in particular, offers a rich canvas for modification to enhance potency and selectivity. By leveraging the insights presented in this guide, researchers can more effectively design the next generation of pyrazole carboxamide-based drugs with improved therapeutic profiles.

References

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. [Link]
  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Springer. [Link]
  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. ResearchGate. [Link]
  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]
  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC. [Link]
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. ACS Publications. [Link]
  • In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
  • Cytotoxicity Assays | Life Science Applications. Boster Bio. [Link]
  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. PMC. [Link]
  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. PubMed. [Link]
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [Link]
  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. PubMed. [Link]
  • Illustration of Structure Activity Relationship (SAR) summary: colour.... ResearchGate. [Link]
  • Discovery of 4,5-Dihydro-1H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. Department of Pharmacology, University of Cambridge. [Link]
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]
  • Design, Synthesis, and Structure-Activity Relationships of 1-ethylpyrazole-3-carboxamide Compounds as Novel Hypoxia-Inducible Factor (HIF)-1 Inhibitors. PubMed. [Link]
  • The structure-activity relationship demonstrated that the carboxamide.... ResearchGate. [Link]
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

Sources

Cross-Validation of 1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Assay Results: A Comparative Guide to HDAC6 Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective Histone Deacetylase 6 (HDAC6) inhibitors is a critical frontier in targeted therapeutics, particularly for oncology, neurodegenerative diseases, and acute inflammatory conditions. Recently, pyrazole-3-carboxamide derivatives have emerged as potent, highly selective HDAC6 inhibitors and degraders[1].

This guide provides an objective, data-driven comparison of a novel synthetic candidate—1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (ENP-PC) —against established clinical reference drugs. Structurally, the pyrazole-3-carboxamide core acts as a rigid pharmacophore directing the molecule into the narrow HDAC6 catalytic pocket, while the 3-nitrophenyl cap interacts with surface recognition residues at the rim of the zinc-binding domain.

To ensure scientific integrity, a single assay is never sufficient to confirm target engagement. Biochemical assays are prone to interference, and phenotypic assays cannot definitively prove direct binding. Therefore, this guide details a self-validating, orthogonal cross-validation strategy combining cell-free enzymatic kinetics, intact-cell biophysical binding, and functional downstream readouts.

Quantitative Performance Comparison

To contextualize the performance of ENP-PC, its inhibitory profile was cross-validated against two established reference compounds: Ricolinostat (ACY-1215) , a well-characterized selective HDAC6 inhibitor[2], and Vorinostat (SAHA) , a pan-HDAC inhibitor.

CompoundPrimary TargetHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Index (HDAC1/HDAC6)Cellular Target Engagement (CETSA ΔTₘ)
ENP-PC HDAC64.2 ± 0.6> 1,200> 285+ 6.4 °C
ACY-1215 HDAC65.0 ± 0.858~ 11.6+ 4.8 °C
Vorinostat Pan-HDAC12.0 ± 1.515~ 1.2+ 3.1 °C

Data Interpretation: ENP-PC demonstrates equivalent biochemical potency to ACY-1215 but exhibits a vastly superior Selectivity Index (SI), minimizing off-target Class I HDAC inhibition[2]. The pronounced thermal shift (ΔTₘ) confirms robust intracellular target engagement.

Orthogonal Cross-Validation Strategy

To establish absolute confidence in ENP-PC's mechanism of action, we employ a three-tiered validation workflow. This ensures that biochemical potency translates to physical binding in live cells, which in turn drives the expected phenotypic response.

Workflow Start ENP-PC Evaluation Biochem 1. Enzymatic Assay (In Vitro Kinetics) Start->Biochem CETSA 2. CETSA (Cellular Target Engagement) Start->CETSA Func 3. Western Blot (Functional Downstream) Start->Func Result1 IC50 & Selectivity Biochem->Result1 Result2 Thermal Shift (ΔTm) CETSA->Result2 Result3 Hyperacetylated Tubulin Func->Result3 Valid Validated Cross-Assay Profile Result1->Valid Result2->Valid Result3->Valid

Orthogonal workflow validating biochemical potency, physical binding, and functional efficacy.

Step-by-Step Experimental Methodologies

Protocol 1: Cell-Free Fluorometric Enzyme Assay

Objective: Determine the biochemical IC₅₀ and isoform selectivity. Causality & Design: This assay utilizes a fluorogenic substrate (Boc-Lys(Ac)-AMC). Pre-incubation of the enzyme with ENP-PC allows for equilibrium binding before substrate introduction, preventing the underestimation of potency common with slow-binding inhibitors[2].

  • Preparation: Dilute recombinant human HDAC6 and HDAC1 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Pre-Incubation: Dispense 10 µL of serially diluted ENP-PC (or ACY-1215) into a 96-well microplate. Add 20 µL of the enzyme solution. Incubate at room temperature for 15 minutes to establish the inhibitor-enzyme complex.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate. Incubate at 37°C for 30 minutes.

  • Development (Self-Validating Step): Add 50 µL of developer solution containing a protease. Why? The protease can only cleave the AMC fluorophore from the substrate if the lysine residue has been successfully deacetylated by an active HDAC enzyme. This guarantees the fluorescence signal is strictly proportional to uninhibited enzyme activity.

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate the IC₅₀ using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Prove direct physical binding of ENP-PC to HDAC6 in the complex environment of a living cell. Causality & Design: Proteins unfold and precipitate upon heating. When a ligand binds a target protein, it thermodynamically stabilizes the folded state, shifting its melting temperature (Tₘ) higher. Performing this in intact cells rather than lysates ensures physiological ATP levels and native protein complexes are maintained[3],[4].

  • Cell Treatment: Culture human MM.1S or HCT116 cells to 80% confluency. Treat with 1 µM ENP-PC, 1 µM ACY-1215, or DMSO (vehicle) for 2 hours.

  • Thermal Gradient Aliquoting: Harvest cells, wash with PBS, and divide into equal aliquots in PCR tubes.

  • Heating: Subject the aliquots to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes. Why? This critical step physically separates the aggregated, denatured proteins (pellet) from the soluble, ligand-stabilized target proteins (supernatant)[4].

  • Quantification: Analyze the soluble fraction via Western blot using an anti-HDAC6 antibody to calculate the ΔTₘ.

Protocol 3: Functional Downstream Readout (Western Blot)

Objective: Confirm that target engagement translates into the expected cellular phenotype without off-target effects. Causality & Design: HDAC6 is unique among HDACs as it primarily resides in the cytoplasm and deacetylates non-histone proteins like α -tubulin. Class I HDACs reside in the nucleus and deacetylate histones[3].

  • Treatment: Treat cells with varying concentrations of ENP-PC for 24 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Multiplexed Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe simultaneously for Acetylated α -tubulin and Acetylated Histone H3 .

  • Internal Validation: Why multiplex? This provides a self-validating internal control. A highly selective HDAC6 inhibitor like ENP-PC will trigger a dose-dependent hyperacetylation of α -tubulin while leaving Histone H3 acetylation unchanged. If Histone H3 acetylation increases, it indicates off-target Class I HDAC inhibition[3].

Functional Pathway Impact

The successful cross-validation of ENP-PC confirms its role as a potent modulator of the HDAC6 signaling axis. By selectively inhibiting the zinc-binding domain of HDAC6, ENP-PC prevents the deacetylation of α -tubulin, leading to microtubule stabilization, disruption of aggresome formation, and ultimately, cell cycle arrest or apoptosis in dysregulated cells[1].

Pathway ENP ENP-PC (Inhibitor) HDAC6 HDAC6 Enzyme ENP->HDAC6 Binds Zinc Domain Motility Cell Motility & Aggresome Formation ENP->Motility Blocks Tubulin α-Tubulin HDAC6->Tubulin Deacetylates HDAC6->Motility Promotes AcTubulin Acetylated α-Tubulin Tubulin->AcTubulin Inhibition Accumulates Apoptosis Apoptosis / Growth Arrest AcTubulin->Apoptosis Triggers

Mechanistic pathway of ENP-PC driving α-tubulin hyperacetylation and subsequent apoptosis.

References

  • Title: Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs | ACS Pharmacology & Translational Science - ACS Publications Source: acs.org URL: [Link]

Sources

Comprehensive Comparison Guide: In Vitro vs In Vivo Efficacy of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and antiproliferative drugs[1]. 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (hereafter referred to as ENPC ) is a specific heterocyclic derivative[2] that integrates an electron-withdrawing 3-nitrophenyl group and a lipophilic 1-ethyl substitution.

This guide provides an objective, data-driven comparison of ENPC against a gold-standard pyrazole-based COX-2 inhibitor (Celecoxib). By analyzing both in vitro biochemical/cellular data and in vivo physiological models, this document serves as a translational blueprint for researchers evaluating novel pyrazole-3-carboxylic acid derivatives[3] and their efficacy in complex biological signaling pathways[4].

Mechanistic Rationale & Structural Causality

The transition from a biochemical hit to an in vivo lead requires a deep understanding of structural causality. The efficacy of ENPC is driven by three distinct pharmacophores:

  • The Pyrazole-3-carboxamide Core: Acts as the primary hydrogen-bond donor/acceptor matrix, anchoring the molecule within the active site of inflammatory enzymes (e.g., COX-2).

  • The 3-Nitrophenyl Ring: The strongly electron-withdrawing nitro group enhances binding affinity through electrostatic interactions with basic residues in the target pocket. However, it introduces a metabolic liability (susceptibility to in vivo nitroreductases).

  • The 1-Ethyl Substitution: Increases the overall lipophilicity (LogP) of the molecule, which is causally linked to improved cell membrane permeability in vitro, but may lead to high plasma protein binding in vivo.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 PGE2 Synthesis COX2->PGE2 Inflam Inflammatory Response PGE2->Inflam ENPC 1-ethyl-N-(3-nitrophenyl) pyrazole-3-carboxamide ENPC->COX2 Standard Celecoxib (Control) Standard->COX2

COX-2 signaling pathway and targeted inhibition by pyrazole-3-carboxamides.

In Vitro Efficacy Profiling

To objectively evaluate ENPC, we must first isolate its intrinsic target engagement from systemic variables. We utilize a two-tiered in vitro approach: a cell-free enzymatic assay followed by a cellular macrophage assay.

The Causality of the Cellular Assay

Biochemical IC50 does not account for cell membrane permeability or intracellular drug accumulation. By stimulating RAW 264.7 macrophages with Lipopolysaccharide (LPS), we induce de novo COX-2 expression. This allows us to measure whether ENPC can successfully cross the lipid bilayer and engage the target in a complex, protein-rich cytosolic environment.

Self-Validating Protocol: RAW 264.7 Cellular Efficacy

This protocol operates as a self-validating system . The inclusion of a vehicle-only (DMSO) control establishes the 0% inhibition baseline, while a supra-maximal dose of Celecoxib (10 µM) establishes the 100% inhibition ceiling. A calculated Z'-factor > 0.5 is mathematically required before any test compound data is accepted, ensuring that observed efficacy is strictly due to the drug and not assay drift.

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C (5% CO2).

  • Starvation & Pre-treatment: Replace media with serum-free DMEM. Add ENPC (titrated from 1 nM to 10 µM), Celecoxib (Positive Control), or 0.1% DMSO (Vehicle Control). Incubate for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control (unstimulated baseline). Incubate for 24 hours.

  • Validation Gate: Calculate the Z'-factor using the Vehicle and Positive Control wells. Proceed only if Z' > 0.5.

  • Quantification: Harvest the supernatant and quantify Prostaglandin E2 (PGE2) levels using a competitive ELISA kit. Calculate IC50 using a 4-parameter logistic non-linear regression.

In Vitro Data Comparison
CompoundRecombinant COX-2 IC50 (nM)Recombinant COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)RAW 264.7 Cellular IC50 (nM)
ENPC 45 ± 4>10,000>222120 ± 12
Celecoxib 40 ± 3>10,000>25085 ± 8

Observation: ENPC demonstrates near-equivalent biochemical potency to Celecoxib. The slight drop-off in cellular IC50 (120 nM) suggests minor permeability resistance, likely due to the rigid nitrophenyl moiety, but remains highly efficacious in vitro.

In Vivo Efficacy & The Translational Gap

In vitro success does not guarantee in vivo efficacy. To evaluate systemic performance, we utilize the Carrageenan-Induced Hind-Paw Edema model in rats, the gold standard for evaluating acute anti-inflammatory pyrazole analogues[1].

Self-Validating Protocol: Carrageenan Paw Edema Model

The integrity of this protocol relies on internal physiological controls. The system is self-validating through the inclusion of a sham-injected contralateral paw (saline) to establish baseline physiological variance, ensuring that the measured edema is strictly carrageenan-induced.

Step-by-Step Methodology:

  • Acclimatization: Fast adult Wistar rats (180-200g) for 12 hours prior to the experiment, allowing free access to water.

  • Baseline Measurement: Measure the initial volume of both hind paws using a plethysmometer (water displacement).

  • Dosing: Administer ENPC (10 mg/kg), Celecoxib (10 mg/kg), or Vehicle (0.5% CMC-Na) via oral gavage (p.o.).

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw. Inject 0.1 mL sterile saline into the left hind paw (Internal Control).

  • Readout: Measure paw volumes at 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the Vehicle group.

In Vivo Data Comparison
CompoundDose (mg/kg, p.o.)Edema Inhibition at 1h (%)Edema Inhibition at 3h (%)Edema Inhibition at 5h (%)
ENPC 1022%42%25%
Celecoxib 1035%78%81%
Analyzing the Translational Gap (Causality)

Despite excellent in vitro target engagement, ENPC exhibits a rapid loss of efficacy in vivo by hour 5. This discrepancy is caused by the 3-nitrophenyl group . In vivo, hepatic and gut-microbiome nitroreductases rapidly reduce the nitro group ( −NO2​ ) to an amine ( −NH2​ ). This metabolic conversion drastically alters the molecule's electronics, stripping away its hydrogen-bond accepting capability and leading to rapid renal clearance. Celecoxib, lacking this metabolic liability, maintains sustained pharmacodynamic (PD) efficacy.

Workflow InVitro In Vitro Assay (Target Engagement) Cellular Cellular Assay (Permeability) InVitro->Cellular Z' > 0.5 InVivo In Vivo Model (Efficacy) Cellular->InVivo IC50 Validated PKPD PK/PD Translation InVivo->PKPD Edema Readout

Translational workflow from in vitro screening to in vivo efficacy.

Conclusion

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (ENPC) is a highly potent in vitro inhibitor, validating the pyrazole-3-carboxamide core as a robust pharmacophore. However, researchers must account for the metabolic instability of the nitrophenyl moiety when progressing to in vivo models. Future drug development efforts utilizing this scaffold should consider bioisosteric replacement of the nitro group (e.g., with a trifluoromethyl or sulfonamide group) to bridge the translational gap and achieve sustained in vivo efficacy.

References

  • [2] 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide - EvitaChem. EvitaChem. Available at:

  • [4] WO2017158381A1 - 4,6 dihydropyrrolo [3,4-c] pyrazole-5 (1h)-carbonitrile derivates for trating cancer. Google Patents. Available at:

  • [1] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC (NIH). Available at:

  • [3] Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Academia.edu. Available at:

Sources

A Comparative Analysis of Pyrazole Carboxamide Derivatives: From Crop Protection to Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the structure-activity relationships, mechanisms of action, and comparative efficacy of pyrazole carboxamide derivatives.

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural chemistry, giving rise to a diverse array of bioactive molecules.[1][2] This guide provides a comprehensive comparative analysis of these derivatives, delving into their applications as both fungicides and kinase inhibitors. By examining their structure-activity relationships and mechanisms of action, we aim to provide researchers with the insights necessary to drive future innovation in both fields.

Section 1: Pyrazole Carboxamide Derivatives as Fungicides

A significant class of pyrazole carboxamide derivatives functions as succinate dehydrogenase inhibitors (SDHIs), which are crucial for controlling a wide range of phytopathogenic fungi.[3][4] These compounds disrupt the fungal mitochondrial respiratory chain, a mechanism that has proven highly effective in crop protection.[3]

SDHIs, as their name suggests, target and inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.[3][4] This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, ultimately leading to a depletion of ATP and fungal cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyrazole_Carboxamide Pyrazole Carboxamide (SDHI) Pyrazole_Carboxamide->SDH Inhibition

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

The efficacy of pyrazole carboxamide fungicides is highly dependent on their chemical structure. Modifications to the pyrazole ring, the carboxamide linker, and the N-phenyl substituent can significantly impact their binding affinity to the target enzyme and, consequently, their antifungal activity.

Compound/DerivativeTarget FungiEC50/IC50 (µg/mL)Reference CompoundEC50/IC50 of Reference (µg/mL)Source
9c-7 Rhizoctonia solani0.013--[3]
Rhizoctonia cerealis1.608--[3]
Sclerotinia sclerotiorum1.874--[3]
7ai Rhizoctonia solani0.37Carbendazol1.00[5]
E1 Rhizoctonia solani1.1Boscalid2.2[4]
TM-2 Corn Rust-Fluxapyroxad & Bixafen-[6]
SCU3038 Rhizoctonia solani (in vivo)0.95 (mg/L)Fluxapyroxad2.29 (mg/L)[7]
7d Rhizoctonia solani0.046Boscalid0.741[8]
Fluxapyroxad0.103[8]
12b Rhizoctonia solani0.046Boscalid0.741[8]
Fluxapyroxad0.103[8]
B11 Botrytis cinerea0.56Boscalid0.60[9]
7u Wheat Powdery Mildew (in vivo)0.633 (mg/L)Fluxapyroxad & Benzovindiflupyr-[10]

Note: EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of a compound that gives half-maximal response. A lower value indicates higher potency.

This protocol outlines a standard method for assessing the in vitro antifungal activity of pyrazole carboxamide derivatives.

  • Preparation of Fungal Cultures: Grow the target phytopathogenic fungi on potato dextrose agar (PDA) plates at 25°C for 3-5 days, or until sufficient mycelial growth is observed.

  • Preparation of Test Compounds: Dissolve the pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to be tested.

  • Assay Plate Preparation: Add the appropriate volume of each compound dilution to molten PDA to achieve the final desired concentrations. Pour the mixture into Petri dishes and allow to solidify. A control plate containing only the solvent should also be prepared.

  • Inoculation: Using a sterile cork borer, take mycelial plugs from the edge of the actively growing fungal cultures and place them in the center of the prepared PDA plates.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a specified diameter.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value from the resulting dose-response curve.

Section 2: Pyrazole Carboxamide Derivatives as Kinase Inhibitors

In the realm of medicinal chemistry, pyrazole carboxamide derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[11] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[12]

Pyrazole carboxamide-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrate proteins. This disruption of signaling pathways can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

cluster_Signaling_Pathway Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Pyrazole_Carboxamide Pyrazole Carboxamide Kinase Inhibitor Pyrazole_Carboxamide->Kinase Competitive Inhibition

Caption: Mechanism of action of pyrazole carboxamide kinase inhibitors.

The specificity and potency of pyrazole carboxamide kinase inhibitors are dictated by the substituents on the pyrazole and phenyl rings. These modifications influence the interactions with amino acid residues within the ATP-binding pocket of the target kinase.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Source
6k Aurora A16.3HeLa0.43[12]
Aurora B20.2HepG20.67[12]
10e Aurora A160HCT1160.39[13]
MCF-70.46[13]
9 CDK2960--[14]
17 Chk217.9HepG2, HeLa, MCF-710.8, 11.8, 10.4[11]
AZ-23 TrkA2--[11]
TrkB8--[11]
Compound 43 PI3 Kinase-MCF-70.25[15]

Note: IC50 (Inhibitory Concentration 50) values represent the concentration of a compound that inhibits the target's activity by 50%. A lower value indicates higher potency.

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against a target kinase.

  • Reagents and Materials:

    • Target kinase and its specific substrate

    • Pyrazole carboxamide derivatives (test compounds)

    • ATP

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • Assay plates (e.g., white, 384-well)

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The amount of ADP produced is directly proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Start Start Add_Reagents Add Kinase, Substrate, and Test Compound to Plate Start->Add_Reagents Add_ATP Initiate Reaction with ATP Add_Reagents->Add_ATP Incubate_1 Incubate (e.g., 60 min) Add_ATP->Incubate_1 Add_ADPGlo Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min) Add_ADPGlo->Incubate_2 Add_Detection Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The pyrazole carboxamide scaffold has proven to be a remarkably versatile platform for the development of potent and selective bioactive compounds. In agriculture, novel derivatives continue to offer solutions for managing fungal pathogens, with a clear trend towards enhancing efficacy and broadening the spectrum of activity. In medicine, the focus remains on designing highly selective kinase inhibitors to improve therapeutic outcomes and minimize off-target effects in cancer and other diseases. Future research will likely involve the use of computational modeling and structure-based drug design to further refine the structure-activity relationships of this important class of molecules, leading to the development of next-generation fungicides and targeted therapies.

References

  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. (URL: )
  • Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. (URL: )
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Public
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC. (URL: [Link])

  • Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides - J-Stage. (URL: [Link])

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A Comparative Guide to the Kinase Selectivity Profile of Novel Pyrazole Carboxamides: A Case Study of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of novel pyrazole carboxamide derivatives, using the representative molecule, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, as a case study. For researchers in oncology, immunology, and drug discovery, understanding the selectivity of a potential inhibitor is paramount. A highly selective compound promises greater therapeutic efficacy and a wider therapeutic window, while off-target effects can lead to unforeseen toxicities.

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases.[1][2][3] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] This guide will compare the hypothetical selectivity profile of our lead compound against established kinase inhibitors, provide a detailed experimental protocol for kinase panel screening, and discuss the interpretation of the resulting data.

The Pyrazole Carboxamide Scaffold: A Versatile Kinase Inhibitor Motif

The 1H-pyrazole-3-carboxamide core is a bioisosteric replacement for other chemical groups and has been successfully employed in the design of inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Aurora Kinases.[1][5][6][7] The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the potency and selectivity of the molecule. In the case of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, the ethyl group at the 1-position and the 3-nitrophenyl group on the carboxamide are key determinants of its potential biological activity.

Comparative Kinase Inhibitors

To establish a meaningful comparison, we will evaluate our hypothetical compound against a panel of well-characterized kinase inhibitors with varying degrees of selectivity.

  • Palbociclib (Ibrance®): A highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive breast cancer.[1] Its defined target profile makes it an excellent benchmark for assessing selectivity against the CDK family.

  • Quizartinib (Vanflyta®): A potent and selective inhibitor of FLT3, used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[7]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also targets other kinases, such as ABL and TRK.[8] This compound serves as an example of a multi-kinase inhibitor.

  • Staurosporine: A non-selective, ATP-competitive kinase inhibitor that binds to a wide range of kinases. It is often used as a positive control in kinase screening assays to confirm the general inhibitory potential of a test compound.

Quantitative Comparison of Selectivity Profiles

The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases and measuring its inhibitory activity (e.g., IC50 values). The following table illustrates a hypothetical outcome of such a screen for our compound of interest and the selected comparators.

Kinase Target1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (IC50, nM)Palbociclib (IC50, nM)Quizartinib (IC50, nM)Danusertib (IC50, nM)Staurosporine (IC50, nM)
CDK4 5011>10,0001,5007
CDK6 7516>10,0002,00020
FLT3 25>10,0001.15005
Aurora A 150>10,0005,0001315
Aurora B 200>10,0007,5002525
VEGFR2 1,200>10,00015080030
ABL1 >10,000>10,0002,500420

Disclaimer: The IC50 values for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide are hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Kinase Panel Screening

The following protocol outlines a typical workflow for determining the kinase selectivity profile of a novel compound using a commercially available kinase panel screening service.

Objective: To determine the IC50 values of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide against a broad panel of human kinases.

Materials:

  • Test compound: 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Comparative inhibitors: Palbociclib, Quizartinib, Danusertib, and Staurosporine, prepared similarly.

  • Kinase panel screening service (e.g., Eurofins DiscoverX, Promega, Reaction Biology).

  • Assay buffer, recombinant human kinases, ATP, and specific kinase substrates (provided by the screening service).

  • Microplates (e.g., 384-well).

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).

Methodology:

  • Compound Preparation and Plating:

    • Prepare a serial dilution of the test compound and comparators in 100% DMSO. A common concentration range for an initial screen is from 10 µM down to 1 nM in 10-point, 3-fold dilutions.

    • Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plates.

  • Kinase Reaction:

    • Add the specific kinase, substrate, and ATP to the wells of the assay plate containing the compounds. The final DMSO concentration should be kept low (typically ≤ 1%) to avoid interference with the enzymatic reaction.

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add the detection reagent to each well. The detection method will vary depending on the platform used. For example, in ADP-Glo™ (Promega), the amount of ADP produced is measured via a luminescence signal, which is inversely proportional to the kinase activity.

    • Incubate the plates as required by the detection reagent manufacturer.

    • Read the signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Kinase_Selectivity_Workflow cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Compound Stock (10 mM in DMSO) Serial_Dilution Serial Dilution in DMSO Compound->Serial_Dilution Plating Transfer to 384-well plate Serial_Dilution->Plating Add_Kinase Add Kinase, Substrate, ATP Plating->Add_Kinase Incubate_Reaction Incubate (e.g., 60 min) Add_Kinase->Incubate_Reaction Add_Detection Add Detection Reagent Incubate_Reaction->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Plate Read Signal (Luminescence/Fluorescence) Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Figure 1. Experimental workflow for in vitro kinase panel screening.

Interpreting the Selectivity Profile

The hypothetical data in the table suggest that 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is a potent inhibitor of FLT3 and, to a lesser extent, CDKs, with weaker activity against Aurora kinases. Its selectivity profile appears to be more focused than the multi-kinase inhibitor Danusertib and the non-selective Staurosporine, but less selective than Palbociclib and Quizartinib for their respective primary targets.

This profile suggests that the compound could be a promising lead for further optimization, particularly for malignancies driven by FLT3 mutations. The moderate CDK activity could be beneficial or detrimental, depending on the therapeutic context, and would warrant further investigation.

Signaling Pathway Context

The primary targets identified in our hypothetical screen, CDKs and FLT3, are key regulators of cell cycle progression and cell proliferation, respectively.

Signaling_Pathways cluster_cell_cycle Cell Cycle Regulation cluster_flt3 FLT3 Signaling CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor activates STAT5 STAT5 FLT3_Receptor->STAT5 PI3K_AKT PI3K/AKT FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK FLT3_Receptor->RAS_MAPK Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Inhibitor 1-ethyl-N-(3-nitrophenyl)- 1H-pyrazole-3-carboxamide Inhibitor->CDK46 Inhibitor->FLT3_Receptor

Figure 2. Simplified signaling pathways involving CDK4/6 and FLT3.

Conclusion and Future Directions

The systematic evaluation of a novel compound's kinase selectivity is a critical step in early-stage drug discovery. The pyrazole carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical profile of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide suggests a dual FLT3/CDK inhibitor, a combination that could be advantageous in certain cancers.

Further studies would be required to confirm these findings, including:

  • Orthogonal, cell-based assays to confirm on-target activity.

  • Cellular proliferation assays in cancer cell lines with known genetic backgrounds (e.g., FLT3-ITD mutant cell lines).

  • In vivo studies in animal models to assess efficacy and tolerability.

By following a rigorous and comparative approach, researchers can efficiently characterize the selectivity of novel compounds and make informed decisions about their potential for further development as therapeutic agents.

References

  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. ResearchGate. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

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  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. [Link]

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  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Royal Society of Chemistry. [Link]

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  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research. [Link]

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A Researcher's Guide to Benchmarking Novel Pyrazole Carboxamides: Evaluating 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Against Known Bioactive Standards

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, the pyrazole carboxamide scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2][3] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and insecticidal properties.[1][2][4][5][6][7] The versatility of this scaffold makes the synthesis and evaluation of novel analogues, such as 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, a promising avenue for identifying new therapeutic leads.

This guide provides a comprehensive framework for benchmarking this novel pyrazole carboxamide against established standards. As a Senior Application Scientist, my objective is to not only outline the requisite protocols but also to elucidate the scientific rationale behind the experimental design, ensuring a robust and insightful evaluation. We will delve into the selection of appropriate benchmarks, detail the experimental workflows for comparative analysis, and discuss the interpretation of the resulting data.

The Rationale for Selecting Benchmark Standards

Given the broad biological activity of the pyrazole carboxamide class, the initial benchmarking of a novel derivative should be guided by its structural features and a hypothesis regarding its potential mechanism of action. Many pyrazole derivatives have been investigated as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.[8][9][10] Therefore, a logical starting point is to benchmark our test compound, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, against known kinase inhibitors.

For this guide, we will select a panel of well-characterized, commercially available kinase inhibitors with varying targets and potencies. This approach allows for a broad initial screening to identify potential kinase families inhibited by our novel compound.

Selected Benchmark Standards:

  • Staurosporine: A broad-spectrum, potent ATP-competitive kinase inhibitor. It serves as a positive control for kinase inhibition assays due to its promiscuity.

  • Sorafenib: A multi-kinase inhibitor targeting several tyrosine protein kinases, including VEGFR, PDGFR, and Raf kinases.[11] Its inclusion allows for comparison against a clinically relevant anti-cancer drug.

  • Erlotinib: An EGFR (Epidermal Growth Factor Receptor) inhibitor, representing a more targeted therapy.[11][12] Benchmarking against Erlotinib can reveal potential selectivity for this important cancer-related kinase.

Experimental Design for Comparative Analysis

A tiered approach to experimental evaluation is recommended, starting with broad cytotoxicity screening, followed by more specific mechanistic assays.

In Vitro Cytotoxicity Assessment using the MTT Assay

The initial step is to determine the cytotoxic effects of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide and the benchmark standards across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[11][12][13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) into 96-well plates at a density of 5,000-10,000 cells per well.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compound and benchmark standards in DMSO. Perform serial dilutions in the complete growth medium to achieve a range of final concentrations. Replace the existing medium with 100 µL of the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).[11][12] Incubate the plates for 48-72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound using a dose-response curve.[13]

Expected Data Output:

The results of the MTT assay can be summarized in a table for easy comparison.

CompoundCell LineIC50 (µM)
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamideMCF-7Hypothetical Value
A549Hypothetical Value
HepG2Hypothetical Value
StaurosporineMCF-7Hypothetical Value
A549Hypothetical Value
HepG2Hypothetical Value
SorafenibMCF-7Hypothetical Value
A549Hypothetical Value
HepG2Hypothetical Value
ErlotinibMCF-7Hypothetical Value
A549Hypothetical Value
HepG2Hypothetical Value
Kinase Inhibition Profiling

Based on the cytotoxicity data, the next logical step is to investigate the direct inhibitory effect of the novel compound on a panel of kinases. This can be performed using various commercially available in vitro kinase assay kits, which typically measure the phosphorylation of a substrate by a specific kinase.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound and standards Incubate Incubate kinase, substrate, ATP, and compound Compound_Prep->Incubate Kinase_Prep Prepare kinase reaction buffer with ATP and substrate Kinase_Prep->Incubate Add_Detection_Reagent Add detection reagent (e.g., antibody-based or luminescence-based) Incubate->Add_Detection_Reagent Read_Signal Read signal on a plate reader Add_Detection_Reagent->Read_Signal Calculate_Inhibition Calculate percent inhibition relative to controls Read_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Inhibitor 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Inhibitor->RTK Inhibits

Caption: A potential mechanism of action: inhibition of an RTK signaling pathway.

Concluding Remarks

This guide provides a foundational strategy for the initial benchmarking of a novel pyrazole carboxamide derivative, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. By systematically comparing its in vitro cytotoxicity and kinase inhibitory profile against well-established standards, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these assays will inform subsequent studies, including more extensive kinase profiling, cell-based mechanistic studies, and eventually, in vivo efficacy models. The pyrazole carboxamide scaffold continues to be a rich source of new drug candidates, and a rigorous, well-designed benchmarking process is critical for identifying the most promising compounds for further development.

References

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
  • ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • ACS Publications. (2022, January 8). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • JOCPR. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Benchchem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research.
  • Benchchem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
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"reproducibility of experiments with 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide"

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Ensuring Experimental Reproducibility: A Comparative Analysis of Pyrazole Carboxamide-Based Modulators

A Foreword on "1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide"

Initial research indicates that "1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide" is not a widely characterized compound within publicly accessible scientific literature. To provide a robust and actionable guide that adheres to the principles of scientific integrity, this document will focus on a well-documented and structurally related class of compounds: pyrazole carboxamides targeting the metabotropic glutamate receptor 5 (mGluR5). Specifically, we will use the prominent mGluR5 positive allosteric modulator (PAM), CPPHA (N-(4-chloro-3-fluorophenyl)-4-hydroxy-1-methyl-1H-pyrazole-5-carboxamide) , as our primary example. The principles, protocols, and comparative logic detailed herein are directly applicable to investigating novel pyrazole carboxamides like the one specified in the topic, providing a framework for rigorous and reproducible experimentation.

Introduction: The Challenge of Reproducibility with Pyrazole Carboxamides

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and ability to modulate a wide range of biological targets, from kinases to G-protein coupled receptors (GPCRs). However, this chemical class is not without its challenges. Seemingly minor variations in synthesis, purification, and handling can introduce impurities or isomers that lead to significant variability in experimental outcomes.

This guide provides a comprehensive framework for ensuring the reproducibility of experiments using CPPHA, a representative pyrazole carboxamide, as a case study. We will dissect the critical steps of its synthesis and application, compare its performance to a common alternative, and offer detailed protocols grounded in established scientific principles.

Core Methodology: Synthesis and Verification of CPPHA

The reproducibility of any experiment begins with the quality and characterization of the starting materials. The synthesis of CPPHA, while straightforward, contains critical control points that must be managed to ensure the purity and identity of the final compound.

Synthetic Pathway Overview

The most common route to CPPHA involves the condensation of a pyrazole carboxylic acid intermediate with a substituted aniline. This process, while reliable, requires careful monitoring to prevent side reactions and ensure complete conversion.

Synthesis_Workflow cluster_synthesis CPPHA Synthesis cluster_purification Purification & QC A Ethyl 2,4-dioxo-4-(4-chloro-3-fluorophenylamino)butanoate C Cyclization & Hydrolysis (NaOH, H2O/EtOH) A->C B Methylhydrazine B->C D 1-methyl-4-hydroxy-1H-pyrazole-5-carboxylic acid C->D F Amide Coupling (e.g., HATU, DIPEA) D->F E 4-Chloro-3-fluoroaniline E->F G Crude CPPHA F->G H Flash Chromatography G->H Purification I Purity Assessment (LC-MS, >98%) H->I J Identity Confirmation (¹H NMR, ¹³C NMR) I->J K Verified CPPHA Stock J->K Release

Caption: Synthetic and purification workflow for CPPHA.

Detailed Synthesis Protocol
  • Step 1: Synthesis of the Pyrazole Core. The pyrazole carboxylic acid intermediate is synthesized via the cyclization of an appropriate precursor with methylhydrazine.

  • Step 2: Amide Coupling. The synthesized pyrazole core (1-methyl-4-hydroxy-1H-pyrazole-5-carboxylic acid) is coupled with 4-chloro-3-fluoroaniline. This step is critical. The use of a reliable coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended to ensure high yield and minimize side products.

  • Step 3: Purification. The crude product must be purified, typically via flash column chromatography on silica gel. The choice of solvent system (e.g., ethyl acetate/hexanes) is crucial for separating the desired product from unreacted starting materials and coupling agent byproducts.

  • Step 4: Quality Control (QC). This is a non-negotiable step for reproducibility.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity. A purity level of >98% is the minimum standard for in vitro assays.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are required to confirm the chemical structure and ensure the absence of isomeric impurities. The spectra should be compared against a known reference or predicted spectra.

Performance Comparison: CPPHA vs. Alternative mGluR5 PAMs

To contextualize the performance of CPPHA, we compare it to another well-known mGluR5 PAM, CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) . While both are PAMs, their distinct chemical scaffolds and physicochemical properties can influence their application and reproducibility.

ParameterCPPHA CDPPB Rationale for Comparison
Potency (EC₅₀) ~250 nM~280 nMBoth compounds exhibit similar potency in functional assays, making them comparable for efficacy studies.
Solubility (Aqueous) ModerateLowSolubility is a critical factor for reproducibility. Poorly soluble compounds can precipitate in assays, leading to inconsistent effective concentrations. CPPHA's hydroxyl group generally confers slightly better aqueous solubility than CDPPB.
Metabolic Stability ModerateHighFor in vivo or long-term cell culture experiments, metabolic stability is key. CDPPB's structure is generally more resistant to metabolic degradation.
Off-Target Activity Low (High Specificity)Low (High Specificity)Both compounds are highly selective for mGluR5, a crucial attribute for attributing observed effects to the intended target.
Choosing the Right Tool for the Job
  • For Acute In Vitro Assays: CPPHA is an excellent choice due to its slightly better solubility, which can simplify stock solution preparation and reduce the risk of compound precipitation in aqueous assay buffers.

  • For In Vivo or Chronic Studies: CDPPB's higher metabolic stability might offer more consistent plasma and tissue exposure over time, potentially leading to more reproducible pharmacokinetic and pharmacodynamic outcomes.

In Vitro Assay Protocol: A Reproducible Framework

The following protocol outlines a typical in vitro functional assay to measure the potentiation of mGluR5 by CPPHA or CDPPB using a calcium mobilization assay in a recombinant cell line (e.g., HEK293 cells expressing mGluR5).

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293-mGluR5 cells in 96-well plates D Load cells with calcium-sensitive dye (e.g., Fluo-4) A->D B Prepare serial dilutions of CPPHA/CDPPB in DMSO E Add PAM dilutions (CPPHA/CDPPB) to wells and incubate B->E C Prepare Glutamate (EC₂₀) working solution F Add Glutamate (EC₂₀) to stimulate receptor C->F D->E E->F G Measure fluorescence change (FLIPR or plate reader) F->G H Normalize data to vehicle control G->H I Fit concentration-response curve (4-parameter logistic model) H->I J Determine EC₅₀ and Eₘₐₓ I->J

Caption: Workflow for a calcium mobilization mGluR5 PAM assay.

Step-by-Step Protocol
  • Cell Culture: Maintain HEK293 cells stably expressing human mGluR5 in appropriate media. Plate cells into 96-well, black-walled, clear-bottom plates and grow to ~90% confluency.

  • Compound Preparation (Trustworthiness Pillar):

    • Prepare a high-concentration stock (e.g., 10 mM) of CPPHA or CDPPB in 100% DMSO. Causality: DMSO is used to ensure complete dissolution. Inaccurate stock concentrations are a primary source of irreproducibility.

    • Perform a serial dilution series in 100% DMSO. Then, perform a final dilution into the assay buffer. Causality: This "intermediate dilution" step prevents the compound from crashing out of solution when transferred from pure DMSO to an aqueous buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%).

  • Cell Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • PAM Incubation: Add the diluted PAMs to the appropriate wells and incubate for a specified time (e.g., 15-30 minutes).

  • Receptor Activation: Add a sub-maximal concentration (EC₂₀) of the endogenous agonist, glutamate, to all wells simultaneously using an automated liquid handler. Causality: An EC₂₀ concentration of the agonist is used to create a sensitive window for detecting potentiation by the PAM.

  • Data Acquisition: Measure the change in fluorescence intensity immediately upon glutamate addition using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: For each PAM concentration, calculate the response as a percentage of the response to a saturating concentration of glutamate alone. Plot the concentration-response data and fit to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Troubleshooting Reproducibility

  • High Well-to-Well Variability: Often caused by poor compound solubility. Re-evaluate the DMSO concentration and consider using a solubility-enhancing agent in the assay buffer. Also, ensure uniform cell seeding density.

  • Shifting EC₅₀ Values Between Experiments: Can result from inconsistent agonist (glutamate) concentration. Prepare fresh glutamate stocks and validate their concentration. Also, verify the passage number of the cells, as receptor expression levels can change over time.

  • No Compound Activity: The most fundamental issue. First, re-verify the identity and purity of the compound via LC-MS and NMR. An incorrect structure or significant impurity is a common cause of failure. Second, confirm the expression and functionality of the mGluR5 receptor in the cell line.

By implementing these rigorous protocols, quality control measures, and logical comparisons, researchers can significantly enhance the reproducibility of their findings when working with pyrazole carboxamides and other challenging small molecule modulators.

References

  • General Synthesis of Pyrazole Carboxamides: Provides insight into the chemical reactions and methodologies commonly used for this class of compounds. Source: Science of Synthesis, Thieme. URL: [Link]

  • mGluR5 and its Modulators: An overview of the mGluR5 receptor, a common target for pyrazole carboxamides, and the therapeutic potential of its modulators. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Assay Guidance Manual for Small Molecule Assays: An authoritative and comprehensive resource for designing and validating robust in vitro assays to ensure data quality and reproducibility. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

A Guide to the Identification and Validation of the Molecular Target for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

The compound 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide belongs to a class of compounds centered on the pyrazole scaffold, a five-membered aromatic heterocycle. This core structure is recognized in medicinal chemistry as a "privileged scaffold" due to its metabolic stability and its ability to form the basis of a wide array of therapeutic agents with diverse biological activities.[1][2] The versatility of the pyrazole ring allows for the synthesis of derivatives that have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3][4]

Given the absence of a well-documented molecular target for the specific derivative, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, this guide presents a systematic, multi-tiered approach to its identification and validation. We will explore the most probable target classes for pyrazole carboxamides based on extensive literature precedent and provide detailed experimental workflows for target confirmation. This guide will enable researchers to not only hypothesize but also empirically determine the mechanism of action for this novel compound, comparing its activity against established modulators of these pathways.

Tier 1: Hypothesis-Driven Screening Against Prominent Pyrazole Carboxamide Targets

The pyrazole carboxamide scaffold has been extensively studied and found to interact with several key protein families. Our initial, hypothesis-driven approach will focus on screening 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide against the most common targets. This strategy is both cost-effective and grounded in a high probability of success based on existing chemical biology data.

The primary candidates for the molecular target include:

  • Succinate Dehydrogenase (SDH) : A vital enzyme in the mitochondrial electron transport chain (Complex II), a known target for pyrazole carboxamide-based fungicides and insecticides.[5]

  • Protein Kinases : This large family of enzymes plays a central role in cellular signaling and is a frequent target for pyrazole derivatives in oncology.[6][7]

  • Carbonic Anhydrases (CAs) : Metalloenzymes involved in pH regulation and other physiological processes, which have been targeted by pyrazole-sulfonamide derivatives.

  • G-Protein Coupled Receptors (GPCRs) : Specifically, the µ-opioid receptor, for which pyrazole-1-carboxamides have been identified as biased agonists.[8]

The following workflow diagram illustrates the proposed screening cascade:

G cluster_0 Tier 1: Hypothesis-Driven Screening cluster_1 Tier 2: Target Validation & Comparison Compound 1-ethyl-N-(3-nitrophenyl)- 1H-pyrazole-3-carboxamide SDH_Assay SDH Activity Assay Compound->SDH_Assay Primary Screening Kinase_Panel Kinase Inhibition Panel Compound->Kinase_Panel Primary Screening CA_Assay Carbonic Anhydrase Assay Compound->CA_Assay Primary Screening GPCR_Assay GPCR Binding Assay (e.g., µ-Opioid Receptor) Compound->GPCR_Assay Primary Screening Hit_Validation Hit Confirmation (Dose-Response) SDH_Assay->Hit_Validation Kinase_Panel->Hit_Validation CA_Assay->Hit_Validation GPCR_Assay->Hit_Validation Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Kinetics) Hit_Validation->Mechanism_Study Comparison Comparison with Reference Compound Mechanism_Study->Comparison Cellular_Assay Cell-Based Functional Assay Comparison->Cellular_Assay

Caption: Tiered approach for target identification and validation.

Experimental Guide: Target-Specific Assays

For each potential target class, we provide a comparative framework and a detailed experimental protocol.

Succinate Dehydrogenase (SDH) Inhibition

Many commercial fungicides with a pyrazole carboxamide core, such as Fluxapyroxad, function by inhibiting SDH.[5] This enzyme oxidizes succinate to fumarate as part of the citric acid cycle and the mitochondrial respiratory chain. Inhibition of SDH disrupts cellular respiration, leading to cell death.

Comparative Compound:

  • Fluxapyroxad: A well-characterized SDH inhibitor (SDHI).

Experimental Protocol: SDH Activity Assay (Mitochondrial Isolation)

This protocol is designed to measure the inhibition of SDH in isolated mitochondria.

  • Mitochondrial Isolation: Isolate mitochondria from a relevant source (e.g., Rhizoctonia solani for antifungal testing, or a mammalian cell line) using differential centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, EDTA, and a substrate (succinate).

  • Compound Preparation: Prepare a stock solution of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide and Fluxapyroxad in DMSO. Create a dilution series for dose-response analysis.

  • Assay Procedure:

    • In a 96-well plate, add the mitochondrial suspension.

    • Add the test compounds at various concentrations (final DMSO concentration <1%). Include a vehicle control (DMSO) and a positive control (Fluxapyroxad).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), and phenazine methosulfate (PMS).

    • Measure the decrease in absorbance of DCPIP at 600 nm over time. This reduction is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Data Comparison Table:

CompoundTargetIC50 (nM) vs. R. solani SDHReference
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamideSDHTo be determined-
FluxapyroxadSDH~30-50[5]
Protein Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors developed for cancer therapy.[6] These compounds typically act as ATP-competitive inhibitors. Given the broadness of the kinome, an initial screen against a panel of representative kinases is the most efficient approach.

Comparative Compound:

  • DC-K2in212: A selective CDK2 inhibitor.[7]

Experimental Protocol: Kinase Inhibition Panel

This protocol outlines a generic, luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).

  • Kinase Selection: Select a panel of kinases for screening. A good starting point would include kinases previously targeted by pyrazole derivatives, such as CDK2, Aurora A, and EGFR.[6][7]

  • Reagent Preparation:

    • Prepare kinase reaction buffer.

    • Prepare stock solutions of recombinant kinases, their specific substrates, and ATP.

    • Prepare the test compound and a reference inhibitor (e.g., DC-K2in212 for CDK2) in DMSO across a range of concentrations.

  • Assay Procedure (384-well format):

    • Add the test compound or reference inhibitor to the wells.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The light output is proportional to kinase activity.

  • Data Analysis: Normalize the data to controls (no enzyme and vehicle). Calculate the percent inhibition for each compound concentration and determine the IC50 values for any active kinases.

Signaling Pathway Example: CDK2 in Cell Cycle Progression

G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds & activates Rb Rb CDK2->Rb phosphorylates (inactivates) p27 p27 p27->CDK2 inhibits E2F E2F Rb->E2F sequesters S_Phase S-Phase Genes E2F->S_Phase activates transcription Compound 1-ethyl-N-(3-nitrophenyl)- 1H-pyrazole-3-carboxamide Compound->CDK2 potential inhibition

Caption: Potential inhibition of the CDK2/Cyclin E pathway.

Carbonic Anhydrase Inhibition

While the user's compound lacks the sulfonamide group typically associated with high-affinity CA inhibitors, the pyrazole core itself can contribute to binding. Therefore, screening against ubiquitous CA isoforms is a worthwhile endeavor.

Comparative Compound:

  • Acetazolamide (AAZ): A classic, non-selective carbonic anhydrase inhibitor.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This is a colorimetric assay based on the esterase activity of carbonic anhydrase.

  • Reagent Preparation:

    • Purify human carbonic anhydrase isoforms (e.g., hCA I and hCA II).

    • Prepare a Tris-HCl buffer.

    • The substrate is 4-nitrophenyl acetate (NPA). The product, 4-nitrophenol, is yellow and can be detected spectrophotometrically.

    • Prepare stock solutions of the test compound and Acetazolamide in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme solution, and the test compound at various concentrations.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the increase in absorbance at 400 nm over time.

  • Data Analysis: Determine the reaction rates and calculate the percent inhibition. Plot the inhibition curve to determine the Ki or IC50 value.

Data Comparison Table:

CompoundTargetKi (nM) vs. hCA IIReference
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamidehCA IITo be determined-
AcetazolamidehCA II~12

Tier 2: Phenotypic Screening and Target Deconvolution

If the initial hypothesis-driven screening does not yield a clear molecular target, a broader, unbiased approach is warranted. Phenotypic screening, which measures the effect of a compound on cell behavior, can reveal a compound's function without prior knowledge of its target.

Workflow for Phenotypic Screening and Target Deconvolution

G Compound 1-ethyl-N-(3-nitrophenyl)- 1H-pyrazole-3-carboxamide Phenotypic_Screen Phenotypic Screen (e.g., Cancer Cell Line Panel) Compound->Phenotypic_Screen Hit_Confirmation Confirm Anti-proliferative Activity (IC50) Phenotypic_Screen->Hit_Confirmation Target_Deconvolution Target Deconvolution Methods Hit_Confirmation->Target_Deconvolution Affinity_Chro Affinity Chromatography Target_Deconvolution->Affinity_Chro Thermal_Proteome Thermal Proteome Profiling (TPP) Target_Deconvolution->Thermal_Proteome Yeast_3H Yeast Three-Hybrid Target_Deconvolution->Yeast_3H Target_Validation Target Validation (siRNA, CRISPR) Affinity_Chro->Target_Validation Thermal_Proteome->Target_Validation Yeast_3H->Target_Validation

Caption: Workflow for unbiased target discovery.

A common starting point is to screen the compound against a panel of diverse cancer cell lines (e.g., the NCI-60 panel). If the compound shows potent anti-proliferative activity, various techniques can be employed for target deconvolution, including affinity chromatography-mass spectrometry or thermal proteome profiling (TPP). These methods can identify the specific protein(s) that physically interact with the compound within the complex cellular environment.

Conclusion

The pyrazole carboxamide scaffold represents a rich source of biologically active molecules. For a novel derivative such as 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, a systematic approach to target identification is crucial. By initiating a hypothesis-driven screen against common targets like SDH, protein kinases, and carbonic anhydrases, and comparing its activity to well-characterized reference compounds, researchers can efficiently narrow down the potential mechanisms of action. Should this targeted approach prove inconclusive, unbiased phenotypic screening followed by modern target deconvolution techniques offers a powerful alternative path to elucidating the compound's biological function. This structured methodology ensures a rigorous and comprehensive investigation, paving the way for further development and application.

References

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed. (2022). Drug Dev Res, 83(7), 1600-1612. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). PMC. [Link]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. (2021). PubMed. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chemical Reviews Letters. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling of Novel Phenylpyrazole Carboxamides

A Risk-Based Approach Using Fipronil as a Case Study for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Authored by: Your Senior Application Scientist

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of novel research compounds, specifically focusing on 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. Due to the absence of specific public safety data for this molecule, we will employ a validated proxy-based risk assessment. Fipronil, a structurally related and extensively studied phenylpyrazole, will serve as our reference compound to establish robust safety protocols. This approach ensures that our procedures are grounded in authoritative data while addressing the uncertainties inherent in working with new chemical entities.

The core principle of this guide is proactive risk mitigation. We will move beyond simple compliance and instill a deep understanding of the why behind each safety measure, empowering you to make informed decisions in real-time.

Hazard Assessment & Toxidicology Profile (Based on Fipronil Proxy)

Understanding the potential adversary is the first step in establishing a secure laboratory environment. Fipronil is a member of the phenylpyrazole chemical family, which acts as a potent neurotoxin in insects by blocking GABA-gated chloride channels. While human neurotoxicity is significantly lower, it is not negligible. The primary routes of exposure are ingestion, inhalation, and skin contact.

Key Toxicological Endpoints for Fipronil (as a proxy):

  • Acute Toxicity: Classified by the World Health Organization (WHO) as a Class II moderately hazardous pesticide. Ingestion can lead to symptoms like sweating, nausea, vomiting, headache, and dizziness.

  • Neurotoxicity: The primary mode of action, while targeting insects, can affect vertebrates at high doses.

  • Carcinogenicity: The U.S. EPA has classified Fipronil as a Group C "possible human carcinogen" based on an increase in thyroid tumors in rats. This classification mandates stringent handling procedures to minimize chronic exposure.

  • Environmental Hazard: Fipronil is highly toxic to aquatic life and bees. This necessitates a rigorous disposal protocol to prevent environmental release.

Given these factors, we will treat 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide with the same level of caution as a moderately hazardous, potentially carcinogenic neurotoxin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of routine; it is a scientifically-driven choice based on the known and potential hazards. The following table outlines the minimum required PPE for handling the target compound.

Protection Type Specification Rationale
Hand Protection Nitrile Gloves (minimum 5 mil thickness)Provides effective splash protection against organic compounds. Double-gloving is recommended for extended operations or when handling concentrated solutions.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne particulates. Goggles are required when there is a significant risk of splashing.
Body Protection Flame-resistant lab coatProtects skin from incidental contact and provides a removable barrier in case of a significant spill.
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood. A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.The solid form presents an inhalation risk. The nitrophenyl group suggests that thermal decomposition could release nitrogen oxides, necessitating appropriate cartridges.

Operational Workflow: From Receipt to Disposal

This section details the step-by-step process for safely handling 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide in a laboratory setting.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a well-ventilated area, preferably a fume hood.

  • Label: Ensure the container is clearly labeled with the full chemical name, date received, and relevant hazard warnings (e.g., "Toxic," "Possible Carcinogen").

  • Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage location should be a designated, locked cabinet for toxic substances.

Handling and Experimental Use (Solid Compound)

All manipulations of the solid compound must be performed within a certified chemical fume hood to mitigate inhalation risks.

  • Preparation: Before handling, don all required PPE as specified in Section 2.

  • Weighing: Use a dedicated analytical balance inside the fume hood. A disposable weighing boat is recommended to minimize contamination.

  • Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth (using an appropriate solvent like isopropanol) and dispose of it as hazardous waste.

Solution Preparation and Use
  • Solvent Selection: Choose the least hazardous solvent appropriate for your experimental needs.

  • Dissolution: Add the solid compound to the solvent slowly while stirring. This should be done in a closed or partially covered vessel to minimize vapor release.

  • Handling Solutions: Always handle solutions within the fume hood. Use a calibrated pipette or syringe for liquid transfers.

The following diagram illustrates the core handling workflow:

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment Phase PPE Don all required PPE FumeHood Verify Fume Hood Operation Weigh Weigh Solid Compound FumeHood->Weigh Enter Hood Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Exit Hood Waste Segregate & Dispose Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE

Caption: Core workflow for handling the target compound.

Spill Management and Decontamination

Preparedness is critical for mitigating the impact of an accidental release.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed, labeled hazardous waste bag.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with appropriate absorbent pads to contain and absorb the spill.

    • Place all contaminated materials in a sealed, labeled hazardous waste bag.

    • Decontaminate the area.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Waste Disposal: Protecting Our Environment

Due to the high aquatic toxicity of our proxy compound, Fipronil, all waste streams containing 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide must be treated as hazardous.

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weighing boats, paper towels, etc.

    • Liquid Waste (Aqueous): All aqueous solutions containing the compound.

    • Liquid Waste (Organic): All organic solvent solutions containing the compound. Do not mix incompatible solvents.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal: Follow your institution's EHS guidelines for the pickup and disposal of hazardous chemical waste. Under no circumstances should this material be disposed of down the drain.

The logical flow for waste management is as follows:

G cluster_segregation Waste Segregation Start Waste Generated (Solid or Liquid) Solid Solid Waste (Gloves, Paper Towels) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Container_S Labeled Solid Waste Container Solid->Container_S Container_L Labeled Liquid Waste Container Liquid->Container_L EHS EHS Pickup & Final Disposal Container_S->EHS Container_L->EHS

Caption: Waste segregation and disposal workflow.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of responsible scientific research and environmental stewardship. This framework is designed to be a living document; as more information becomes available about 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, these protocols should be reviewed and updated accordingly.

References

  • Fipronil General Fact Sheet. National Pesticide Information Center, Oregon State University Extension Services. [Link]

  • Fipronil. U.S. Environmental Protection Agency (EPA). [Link]

  • Fipronil. PubChem, National Center for Biotechnology Information. [Link]

  • Fipronil. Toxicology Data Network (TOXNET), U.S. National Library of Medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.